5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
BenchChem offers high-quality 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIRHDQUVVQLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495257 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65541-95-9 | |
| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure and strategic placement of nitrogen atoms make it an attractive scaffold for the design of novel therapeutics. The tetrahydro-1,8-naphthyridine core is notably recognized as a bioisostere for arginine, effectively mimicking the guanidinium group's interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, including its synthesis, spectral characteristics, reactivity, and applications, with the aim of equipping researchers with the foundational knowledge to effectively utilize this promising molecule in their work. The broader class of 1,8-naphthyridine derivatives has shown a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this chemical family.[3][4]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental to its application in research and development. While detailed experimental data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is available through commercial suppliers, this section consolidates the expected key characteristics.
| Property | Value/Description | Source |
| CAS Number | 65541-95-9 | [5] |
| Molecular Formula | C₁₀H₁₄N₂ | Inferred |
| Molecular Weight | 162.23 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature. | |
| ¹H NMR Spectrum | Spectral data is available. | [5][6] |
| ¹³C NMR Spectrum | Spectral data is available. | [5][6] |
| Mass Spectrum | Spectral data is available. | [5][6] |
| Infrared (IR) Spectrum | Spectral data is available. | [5][6] |
Synthesis Strategies: Building the Core Scaffold
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines is typically achieved through a two-step process involving the initial construction of the aromatic 1,8-naphthyridine ring system, followed by its partial reduction.
Step 1: Friedländer Annulation for the Aromatic Precursor
A common and effective method for the synthesis of substituted 1,8-naphthyridines is the Friedländer condensation.[1] This reaction involves the acid- or base-catalyzed condensation of a 2-amino-3-formylpyridine with a ketone bearing α-hydrogens. For the synthesis of 5,7-dimethyl-1,8-naphthyridine, the logical precursors would be 2-amino-3-formylpyridine and 3-pentanone.
Caption: Friedländer condensation for the synthesis of 5,7-dimethyl-1,8-naphthyridine.
Step 2: Catalytic Hydrogenation of the Aromatic Ring
The subsequent reduction of the fully aromatic 5,7-dimethyl-1,8-naphthyridine to its tetrahydro derivative can be accomplished through catalytic hydrogenation. This transformation selectively reduces one of the pyridine rings, yielding the desired 1,2,3,4-tetrahydro-1,8-naphthyridine core. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[7]
Sources
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An In-depth Technical Guide to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 1,8-naphthyridine core and its partially saturated derivatives, such as 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, represent a class of "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds spanning a wide array of therapeutic areas.[1][2][3] The unique three-dimensional architecture and electronic properties of the tetrahydronaphthyridine ring system allow it to serve as a versatile template for the design of potent and selective ligands for various biological targets.[4][5] Specifically, the 1,2,3,4-tetrahydro-1,8-naphthyridine framework has been identified as a valuable isostere for arginine, effectively mimicking the guanidinium group's interactions with biological receptors.[5] This has led to its incorporation into integrin inhibitors and other therapeutic agents where arginine recognition is key.[4][5] The dimethyl substitution at the 5 and 7 positions of the aromatic ring modulates the compound's steric and electronic properties, offering a handle for fine-tuning its pharmacological profile.
This technical guide provides a comprehensive overview of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 65541-95-9 | [6] |
| Molecular Formula | C₁₀H₁₄N₂ | [6] |
| Molecular Weight | 162.23 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. |
Synthetic Pathways: A Two-Step Approach
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is most effectively achieved through a two-step process. This methodology first involves the construction of the aromatic 5,7-dimethyl-1,8-naphthyridine core via a Friedländer annulation, followed by the selective reduction of one of the pyridine rings through catalytic hydrogenation.
Step 1: Friedländer Synthesis of 5,7-Dimethyl-1,8-naphthyridine
The Friedländer synthesis is a classic and versatile method for the construction of quinoline and naphthyridine ring systems.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound.[7]
In the context of synthesizing 5,7-dimethyl-1,8-naphthyridine, the logical starting materials are 2-amino-6-methylnicotinaldehyde and acetone. The reaction proceeds via an acid or base-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration to yield the aromatic naphthyridine ring.
Conceptual Workflow for Friedländer Synthesis:
Caption: Conceptual workflow for the Friedländer synthesis of 5,7-dimethyl-1,8-naphthyridine.
Detailed Experimental Protocol (Hypothetical):
-
To a solution of 2-amino-6-methylnicotinaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5,7-dimethyl-1,8-naphthyridine.
Step 2: Catalytic Hydrogenation to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The selective reduction of the less sterically hindered pyridine ring of 5,7-dimethyl-1,8-naphthyridine can be achieved through catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.[4] The choice of solvent and reaction conditions (temperature and pressure) can influence the rate and selectivity of the reduction.
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- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. 65541-95-9|5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine|BLD Pharm [bldpharm.com]
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A Comprehensive Guide to the Structural Elucidation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold and its derivatives are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This in-depth technical guide provides a systematic and robust workflow for the structural elucidation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate and structural motif in drug discovery.[3] This document moves beyond a simple recitation of analytical techniques, offering a senior application scientist's perspective on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core
The 1,2,3,4-tetrahydro-1,8-naphthyridine ring system represents a partially saturated heterocyclic scaffold that offers a three-dimensional architecture, which is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability.[4] Unlike their fully aromatic counterparts, the tetrahydro derivatives possess a conformationally flexible region, which can be pivotal for optimizing interactions with biological targets. The specific compound of interest, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, incorporates methyl substitutions on the pyridine ring, which are expected to influence its electronic properties and steric profile.
The elucidation of such a structure is not merely an academic exercise; it is the cornerstone of quality control in synthesis, the basis for intellectual property claims, and the fundamental data required for computational modeling and SAR studies. An unambiguous structural assignment is paramount.
The Elucidation Workflow: A Multi-pronged Analytical Strategy
A definitive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. No single method provides the complete picture. Our approach is hierarchical, starting with fundamental analyses and progressing to more complex, correlational experiments.
Caption: A logical workflow for the structural elucidation of a novel organic compound.
Foundational Analysis: Molecular Formula and Functional Groups
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Experience: The first and most critical step is to determine the accurate molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS), typically using ESI or CI techniques, is indispensable.[5] For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (C₁₀H₁₄N₂), we expect a molecular ion peak [M+H]⁺ at an m/z corresponding to this formula. The nitrogen rule is a quick and valuable check: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (162 Da for C₁₀H₁₄N₂).
Trustworthiness: The isotopic pattern observed in HRMS must match the theoretical pattern for C₁₀H₁₄N₂. This provides a high degree of confidence in the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
-
Ionization Mode: Positive ion mode (ESI+) is typically used to generate the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500).
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the exact mass (expected m/z for [C₁₀H₁₅N₂]⁺ ≈ 163.1230). Compare the measured mass to the theoretical mass; a mass error of < 5 ppm is considered excellent confirmation.
Expected Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) can provide structural clues.[6][7] For this molecule, characteristic fragmentation would involve the loss of methyl groups (M-15) and cleavages within the tetrahydro-pyridine ring.[8][9]
| Fragment | Proposed Structure | Expected m/z | Significance |
| [M]⁺ | C₁₀H₁₄N₂⁺ | 162 | Molecular Ion |
| [M-CH₃]⁺ | C₉H₁₁N₂⁺ | 147 | Loss of a methyl group |
| [M-C₂H₅]⁺ | C₈H₉N₂⁺ | 133 | Cleavage in the saturated ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Expertise & Experience: FT-IR provides a rapid confirmation of the key functional groups present. For our target molecule, the most informative regions will be the N-H stretching frequency, confirming the secondary amine in the tetrahydro ring, and the C-H stretches for both aliphatic (sp³) and aromatic (sp²) carbons. The absence of certain peaks (e.g., C=O, O-H) is equally informative.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration | Expected Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (in the tetrahydro ring) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| 1550 - 1650 | C=C and C=N Stretch | Aromatic Ring Vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[10]
¹H NMR: Mapping the Proton Environments
Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, we anticipate distinct signals for the aromatic proton, the N-H proton, the two methyl groups, and the three methylene (CH₂) groups of the saturated ring.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz)
| Position (See Diagram) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~6.5 - 7.0 | s | 1H | Aromatic Proton |
| N-H | ~4.5 - 5.5 | br s | 1H | Amine Proton |
| C4-H₂ | ~3.2 - 3.6 | t | 2H | Methylene adjacent to N |
| C2-H₂ | ~2.6 - 3.0 | t | 2H | Methylene |
| C3-H₂ | ~1.8 - 2.2 | m | 2H | Methylene |
| C7-CH₃ | ~2.3 - 2.6 | s | 3H | Aromatic Methyl |
| C5-CH₃ | ~2.2 - 2.5 | s | 3H | Aromatic Methyl |
Chemical shifts (δ) are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, t=triplet, m=multiplet, br s=broad singlet.
¹³C NMR & DEPT: Assembling the Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum identifies all unique carbon environments.[11] A DEPT-135 experiment is crucial for differentiating between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase). Quaternary carbons are absent in a DEPT-135 spectrum but visible in the broadband ¹³C spectrum.
Expected ¹³C NMR Data (in CDCl₃, ~101 MHz)
| Position (See Diagram) | Expected δ (ppm) | DEPT-135 Phase | Assignment |
| C-8a | ~155 - 160 | Absent | Quaternary C |
| C-7 | ~145 - 150 | Absent | Quaternary C |
| C-5 | ~135 - 140 | Absent | Quaternary C |
| C-4a | ~120 - 125 | Absent | Quaternary C |
| C-6 | ~115 - 120 | Positive | Aromatic CH |
| C-4 | ~45 - 50 | Negative | Aliphatic CH₂ |
| C-2 | ~25 - 30 | Negative | Aliphatic CH₂ |
| C-3 | ~20 - 25 | Negative | Aliphatic CH₂ |
| C7-CH₃ | ~18 - 22 | Positive | Methyl |
| C5-CH₃ | ~15 - 20 | Positive | Methyl |
graph Molecule_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];// Define nodes with positions N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C4a [label="C4a", pos="1.2, -0.75!"]; C5 [label="C5", pos="2.4,0!"]; C6 [label="C6", pos="2.4,1.5!"]; C7 [label="C7", pos="1.2,2.25!"]; N8 [label="N8", pos="0,3!"]; C8a [label="C8a", pos="1.2,0.75!"]; Me5 [label="C5-Me", pos="3.6,0!"]; Me7 [label="C7-Me", pos="1.2,3.5!"];
// Draw bonds N1 -- C2 -- C3 -- C4 -- C4a; C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- N8 -- C8a; C5 -- Me5; C7 -- Me7; }
Caption: Numbering scheme for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
2D NMR: Connecting the Pieces
Trustworthiness: While 1D NMR provides the fundamental pieces, 2D NMR experiments validate the proposed structure by unambiguously establishing connectivity. They are the ultimate self-validating system.
1. COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.
-
Key Expected Correlation: A clear correlation path will be visible between the protons on C2, C3, and C4, confirming the -CH₂-CH₂-CH₂- spin system of the saturated ring.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
Key Expected Correlations: It will definitively link the proton signals for the methyl groups and methylene groups to their corresponding carbon signals identified in the ¹³C spectrum.
3. HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key Expected Correlations:
-
The protons of the C7-methyl group will show a correlation to C7, C6, and N8.
-
The protons of the C5-methyl group will show a correlation to C5, C6, and C4a.
-
The aromatic proton H6 will correlate to C5, C7, C8a, and C4a.
-
The C4-methylene protons will correlate to C3, C4a, and C5. These long-range correlations piece together the entire molecular puzzle, connecting the saturated ring to the substituted pyridine ring.
-
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion: A Validated Structure
By systematically applying this multi-technique approach, the structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be elucidated with an exceptionally high degree of confidence. The congruence of data from mass spectrometry (confirming elemental composition), FT-IR (confirming functional groups), and a full suite of 1D and 2D NMR experiments (defining the precise atomic connectivity) provides a self-validating dossier on the molecule's identity and purity. This rigorous characterization is the essential foundation for all subsequent research and development activities.
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The Biological Profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Naphthyridine Chemistry
The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4][5] From antibacterial and anticancer to anti-inflammatory and neurological applications, the versatility of this heterocyclic system is well-documented.[2][4][6] This guide delves into the specific biological activity of a lesser-explored derivative, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, by examining the established knowledge of its structural analogs and the critical principles of structure-activity relationships (SAR). For researchers and drug development professionals, understanding the nuances of substituent effects on the biological activity of the tetrahydronaphthyridine core is paramount for designing novel therapeutics.
The 1,8-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity
The 1,8-naphthyridine framework, a fusion of two pyridine rings, has been a cornerstone in the development of various therapeutic agents.[3][7] Its derivatives have demonstrated a wide array of pharmacological effects, including:
-
Antimicrobial and Antiviral Activity: The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of quinolone antibiotics.[3] More recent research has explored their potential against various viral targets.[4]
-
Anticancer Properties: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][8][9] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase II.[10]
-
Anti-inflammatory and Analgesic Effects: The scaffold has been investigated for its potential to modulate inflammatory pathways, leading to the discovery of compounds with analgesic and anti-inflammatory properties.[2]
-
Central Nervous System (CNS) Applications: Derivatives have shown promise in addressing neurological disorders, including Alzheimer's disease and depression.[2]
The saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,8-naphthyridine moiety introduces a three-dimensional character to the otherwise planar aromatic system. This structural modification can significantly influence the compound's binding affinity to biological targets and its pharmacokinetic properties.
Synthesis of the Tetrahydro-1,8-naphthyridine Core
The synthesis of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a critical aspect of exploring its biological potential. Several synthetic strategies have been developed to access this core structure, often involving the reduction of the corresponding aromatic 1,8-naphthyridine.
A common approach involves a multi-step sequence starting from readily available pyridines. For instance, a Friedländer annulation can be employed to construct the 1,8-naphthyridine ring system, followed by a catalytic hydrogenation to yield the tetrahydro derivative.
A detailed, exemplary synthetic workflow is provided below:
Experimental Protocol: Synthesis of a Tetrahydro-1,8-naphthyridine Derivative
Objective: To synthesize a 7-substituted-1,2,3,4-tetrahydro-1,8-naphthyridine, a key intermediate for further derivatization.
Materials:
-
2-aminonicotinaldehyde
-
A suitable ketone (e.g., acetone for a 7-methyl derivative)
-
Catalyst for Friedländer reaction (e.g., acid or base)
-
Solvent for Friedländer reaction (e.g., ethanol)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Hydrogen source (e.g., hydrogen gas)
-
Solvent for hydrogenation (e.g., ethanol or methanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Friedländer Annulation:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde and the selected ketone in the appropriate solvent.
-
Add the catalyst and reflux the mixture for the required duration, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 1,8-naphthyridine product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
-
Catalytic Hydrogenation:
-
Dissolve the purified 1,8-naphthyridine in a suitable solvent in a hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Purify the final product by appropriate methods.
-
Caption: A generalized workflow for the synthesis of the tetrahydro-1,8-naphthyridine core.
Biological Activity of Substituted Tetrahydro-1,8-naphthyridines: Insights from Analogs
7-Methyl-Substituted Tetrahydro-[6][11]naphthyridines as Integrin Antagonists
A significant area of research for this scaffold has been its application as integrin antagonists. Specifically, 7-methyl substituted tetrahydro-[6][11]naphthyridine derivatives have been identified as potent and selective antagonists of the αvβ3 integrin.[12] The αvβ3 integrin is a key player in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy.
The tetrahydro-1,8-naphthyridine core in these molecules often serves as a constrained arginine mimetic, interacting with key residues in the binding site of the integrin.[13]
Caption: Inhibition of the Integrin αvβ3 signaling pathway by a tetrahydro-1,8-naphthyridine antagonist.
Structure-Activity Relationship (SAR) of Dimethyl-Substituted Naphthyridines
A crucial study on the cytotoxicity of naphthyridine derivatives against human cancer cell lines provides direct insight into the likely activity of 5,7-dimethyl substitution.[10] The study revealed that compounds with two methyl groups at both the C-5 and C-7 positions were substantially less active than their monosubstituted counterparts.[10]
This finding suggests that the presence of a methyl group at the C-5 position, in addition to the C-7 methyl group, is detrimental to the cytotoxic activity of the naphthyridine core in the tested cell lines. This could be due to steric hindrance at the binding site of the molecular target or alterations in the electronic properties of the molecule that reduce its affinity.
Another study on 7-substituted 2,3-dihydro-1,8-naphthyridines in pancreatic cancer cells also indicated that the presence of a methyl group at the 7-position led to a significant decrease in their biological activity compared to other substituents like aminoalkyl chains.[14]
| Substitution Pattern | Observed Cytotoxic Activity | Reference |
| C-6 or C-7 Monomethyl | More active | [10] |
| C-5 Monomethyl | Less active | [10] |
| C-5 and C-7 Dimethyl | Substantially less active | [10] |
| C-7 Methyl (in 2,3-dihydro series) | Significant decrease in activity | [14] |
Table 1: Summary of Structure-Activity Relationships for Methyl-Substituted Naphthyridines
Postulated Biological Profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Based on the available evidence from its close analogs, we can postulate the following biological profile for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine:
-
Low Cytotoxic Potential: Given the strong evidence that C-5 and C-7 dimethyl substitution significantly reduces cytotoxic activity, it is unlikely that the target compound would be a potent anticancer agent acting through a mechanism similar to other cytotoxic naphthyridines.[10]
-
Potential as a Scaffold for Other Activities: While its cytotoxicity may be low, the core structure could still be a valuable starting point for developing agents targeting other biological pathways. The reduced cytotoxicity could be advantageous in designing drugs where a high therapeutic index is crucial.
-
Possible Modulation of Integrin Activity: The presence of the 7-methyl group suggests a potential for interaction with integrins, although the additional C-5 methyl group might alter the binding mode and affinity compared to the more studied 7-monomethyl derivatives.[12] Further investigation would be required to confirm this.
Future Directions and Recommendations for Research
The lack of direct biological data on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine presents an opportunity for further research. The following experimental avenues are recommended:
-
Synthesis and Characterization: The first step would be the unambiguous synthesis and full spectroscopic characterization of the target compound.
-
Broad-Based Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify any potential biological activities. This should include, but not be limited to:
-
Cytotoxicity assays against a diverse panel of cancer cell lines.
-
Antimicrobial assays against a range of bacteria and fungi.
-
Enzyme inhibition assays for key targets such as kinases and topoisomerases.
-
Receptor binding assays for common CNS targets.
-
Integrin binding and functional assays.
-
-
In Vivo Evaluation: If any promising in vitro activity is identified, further evaluation in relevant animal models would be warranted to assess efficacy, pharmacokinetics, and toxicity.
Conclusion
While 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine itself has not been extensively studied, an analysis of its structural relatives provides valuable insights into its likely biological profile. The existing structure-activity relationship data suggests that this particular substitution pattern may lead to attenuated cytotoxicity.[10] However, the versatile nature of the tetrahydro-1,8-naphthyridine scaffold means that other, as-yet-undiscovered biological activities cannot be ruled out. This technical guide serves as a foundation for researchers and drug discovery professionals to make informed decisions about the potential of this and related compounds in their therapeutic programs. The path forward lies in its synthesis and comprehensive biological evaluation to unlock its true potential.
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Duggan, M. E., et al. (2004). Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[6][11]naphthyridine derivative. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. Available at: [Link]
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Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5317-5324. Available at: [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. Available at: [Link]
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Tsuzuki, Y., et al. (2004). Synthesis and Structure-Activity Relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as Novel Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189-3193. Available at: [Link]
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Gurjar, V. K., & Pal, D. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2705. Available at: [Link]
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Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109. Available at: [Link]
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Błaszczyk, E., & Węglińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
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Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1329-1351. Available at: [Link]
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Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 2226-2234. Available at: [Link]
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Błaszczyk, E., & Węglińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]
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Chegaev, K., et al. (2011). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 63(6), 817-826. Available at: [Link]
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Ito, K., et al. (2003). Database analyses for the prediction of in vivo drug–drug interactions from in vitro data. British Journal of Clinical Pharmacology, 57(4), 473-486. Available at: [Link]
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Duggan, M. E., et al. (2004). Nonpeptide αvβ3 Antagonists. Part 10. In vitro and in vivo Evaluation of a Potent 7Methyl Substituted Tetrahydro-[6][11]naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(17), 4515-4518. Available at: [Link]
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Feng, L., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. Available at: [Link]
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Harris, B. D., et al. (1996). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synthetic Communications, 26(1), 151-158. Available at: [Link]
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El-Sayed, W. M., et al. (2021). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Organic & Biomolecular Chemistry, 19(34), 7435-7447. Available at: [Link]
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Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]
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Wang, J., et al. (2004). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1,8-naphthyridine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] From the pioneering antibacterial agent nalidixic acid to contemporary anticancer and neuroprotective agents, the versatility of this heterocyclic system is undeniable.[3][5] This guide delves into a specific, yet highly promising, subclass: 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives .
While extensive research exists for the broader naphthyridine family, this document will synthesize the available data to provide a focused exploration of the biological potential conferred by the 5,7-dimethyl substitution pattern on the tetrahydronaphthyridine core. We will extrapolate from closely related analogues to build a comprehensive understanding of their potential as anticancer, antimicrobial, and neuroprotective agents. This guide is intended to serve as a foundational resource for researchers looking to explore this specific chemical space, providing not only a summary of known activities but also detailed experimental protocols and insights into structure-activity relationships.
The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Core: A Structural Overview
The core structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused bicyclic system containing two nitrogen atoms. The "tetrahydro" designation indicates that one of the pyridine rings is saturated. The methyl groups at positions 5 and 7 are key substituents that are anticipated to significantly influence the molecule's steric and electronic properties, and consequently, its biological activity.
Anticancer Activity: A Promising Frontier
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with some compounds advancing to clinical trials.[6][7] The mechanisms of action are diverse and include the inhibition of topoisomerase II and interference with microtubule polymerization.[6][7]
Structure-Activity Relationship (SAR) Insights
Studies on related naphthyridine derivatives provide valuable insights into the potential role of the 5,7-dimethyl substitution:
-
Methyl Substitution: Research has shown that methyl-substituted compounds at the C-6 or C-7 positions of the naphthyridine ring are generally more active than those substituted at the C-5 position. Furthermore, compounds with two methyl groups at both the C-5 and C-7 positions were found to be substantially less active in some series of aromatic naphthyridines.[6] However, in the context of a tetrahydro- scaffold, this may differ. One study on 2-arylnaphthyridin-4-ones indicated that bulky groups at the C-7 position of the 1,8-naphthyridine ring might increase cytotoxicity.
-
The Naphthyl Ring at C-2: The presence of a naphthyl ring at the C-2 position has been shown to be important for the cytotoxicity of certain naphthyridine derivatives.[6][7]
Potential Mechanisms of Anticancer Action
Based on the activities of related compounds, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives may exert their anticancer effects through several mechanisms:
-
Topoisomerase II Inhibition: Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[6][7]
-
Kinase Inhibition: The 1,8-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in targeting signaling pathways involved in cancer cell proliferation and survival.[8][9]
-
Microtubule Disruption: Certain naphthyridines exhibit antimitotic effects by interfering with microtubule dynamics, a validated target for cancer chemotherapy.[6][7]
Quantitative Data on Related Naphthyridine Derivatives
The following table summarizes the cytotoxic activity of some relevant naphthyridine derivatives against various human cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | C-7 CH₃, C-2 Naphthyl | HeLa (Cervical) | 0.7 | |
| HL-60 (Leukemia) | 0.1 | [6] | ||
| PC-3 (Prostate) | 5.1 | [6] | ||
| Compound 12 | 1,8-naphthyridine-3-carboxamide | HBL-100 (Breast) | 1.37 | [10] |
| Compound 17 | 1,8-naphthyridine-3-carboxamide | KB (Oral) | 3.7 | [10] |
| Compound 22 | 1,8-naphthyridine-3-carboxamide | SW-620 (Colon) | 3.0 | [10] |
| Compound 11 | 7-aminoalkyl-2,3-dihydro-1,8-naphthyridine | MIA PaCa-2 (Pancreatic) | 11 | |
| Compound 10c | 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | 1.47 | [1] |
| Compound 8d | 2-phenyl-7-methyl-1,8-naphthyridine | MCF7 (Breast) | 1.62 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used for evaluating the cytotoxicity of naphthyridine derivatives.[6][7]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in fresh media.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Antimicrobial Activity: Continuing the Legacy of Nalidixic Acid
The discovery of nalidixic acid, a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, as a potent antibacterial agent for urinary tract infections paved the way for the exploration of naphthyridines as antimicrobial agents.[5] The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]
Potential for 5,7-Dimethyl-tetrahydro-1,8-naphthyridine Derivatives
Given the established antimicrobial activity of methyl-substituted 1,8-naphthyridines, it is plausible that 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives could also exhibit antibacterial and/or antifungal properties. The saturation of one of the rings may influence the molecule's ability to interact with the bacterial enzymes and could also affect its spectrum of activity. Some studies have shown that certain 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on standard microdilution methods for determining antimicrobial activity.
-
Bacterial Strains:
-
Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
-
Inoculum Preparation:
-
Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Compound Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Neuroprotective Effects: A Role in Combating Neurodegenerative Diseases
Recent studies have highlighted the potential of tetrahydro-naphthyridine derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[11][12][13][14][15]
Mechanisms of Neuroprotection
-
Cholinesterase Inhibition: Several 1,8-naphthyridine derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13] This is a key therapeutic strategy for Alzheimer's disease.
-
Modulation of Calcium Channels: Some 1,8-naphthyridine derivatives act as modulators of voltage-dependent calcium channels, which play a crucial role in neuronal signaling and excitotoxicity.[13]
-
Phosphodiesterase 5 (PDE5) Inhibition: A novel 1,2,3,4-tetrahydrobenzo[b][16][11]naphthyridine analogue has been identified as a potent PDE5 inhibitor, which can lead to increased levels of cGMP and the transcription factor CREB, involved in learning and memory.[14][15]
-
Neuroprotection against Toxic Insults: Certain 1,8-naphthyridine derivatives have demonstrated the ability to protect neurons from damage induced by toxins such as rotenone, oligomycin A, okadaic acid, and amyloid-beta peptide.[11][12]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol is adapted from studies evaluating the neuroprotective effects of naphthyridine derivatives.[11][12]
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Differentiation (Optional but Recommended):
-
Differentiate cells with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.
-
-
Compound Pre-treatment:
-
Pre-treat the differentiated cells with various concentrations of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives for 24 hours.
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as rotenone (1 µM) and oligomycin A (1 µM) for another 24 hours.
-
-
Cell Viability Assessment:
-
Assess cell viability using the MTT assay as described in the anticancer protocol.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-treated control.
-
Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridines
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines typically involves the reduction of the corresponding aromatic 1,8-naphthyridine precursor.[17] The aromatic core can be constructed through various methods, with the Friedländer synthesis being a common approach.[17][18]
General Synthetic Workflow
Caption: General synthetic route to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.
Detailed Experimental Protocol: Synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Adaptable for 5,7-dimethyl analogue)
This protocol is adapted from a reported synthesis of a related compound.[19]
-
Synthesis of the Aromatic Precursor (Friedländer Annulation):
-
To a solution of 2-amino-4,6-dimethylnicotinaldehyde in ethanol, add an equimolar amount of a suitable ketone (e.g., acetone for an unsubstituted C2 position).
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude 5,7-dimethyl-1,8-naphthyridine product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
-
Hydrogenation to the Tetrahydro-derivative:
-
Dissolve the 5,7-dimethyl-1,8-naphthyridine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Purify the product by column chromatography or recrystallization.
-
Future Directions and Conclusion
The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the extensive research on related naphthyridine derivatives, it is highly probable that compounds based on this core will exhibit significant anticancer, antimicrobial, and neuroprotective activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives with diverse substitutions at other positions of the scaffold. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their further development as therapeutic agents. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting avenue of drug discovery.
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Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. ACS Publications. (2010). [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. (2013). [Link]
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Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. PubMed. (Date not available). [Link]
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1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. (2011). [Link]
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Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC - NIH. (Date not available). [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. (Date not available). [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. (Date not available). [Link]
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. NIH. (Date not available). [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. (Date not available). [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. PubMed. (2024). [Link]
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Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. PubMed Central. (Date not available). [Link]
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Tetrahydrobenzo[h][16][11]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer. Semantic Scholar. (Date not available). [Link]
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Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. (Date not available). [Link]
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Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. ResearchGate. (Date not available). [Link]
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Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][16][11]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC - PubMed Central. (Date not available). [Link]
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] While extensive research has illuminated the therapeutic potential of various substituted 1,8-naphthyridines, the specific biological activity and mechanism of action for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine remain to be explicitly detailed in peer-reviewed literature. This technical guide, therefore, embarks on a deductive exploration of its putative mechanism of action. By synthesizing structure-activity relationship (SAR) data from closely related analogs and proposing a comprehensive, self-validating experimental workflow, we aim to provide a foundational framework for future investigations into this promising, yet uncharacterized, molecule. Our approach is grounded in established principles of drug discovery and is intended to empower researchers to systematically unravel the therapeutic potential of this compound.
Introduction: The 1,2,3,4-tetrahydro-1,8-naphthyridine Core - A Landscape of Therapeutic Promise
The 1,8-naphthyridine nucleus and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The tetrahydro- variant of this scaffold introduces a three-dimensional architecture, enhancing its potential for specific and high-affinity interactions with biological targets. Notably, derivatives of 1,2,3,4-tetrahydro-1,8-naphthyridine have been investigated as arginine mimetics, pointing towards a potential role as inhibitors of enzymes that recognize arginine, such as certain integrins.[4]
The subject of this guide, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, presents a unique substitution pattern. The presence of methyl groups at the C5 and C7 positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with specific biological targets. While direct experimental evidence is currently unavailable, the known bioactivities of analogous compounds provide a fertile ground for formulating and testing hypotheses regarding its mechanism of action.
A Deductive Approach to a Putative Mechanism of Action
Given the absence of direct experimental data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a logical, stepwise approach is necessary to propose and validate a potential mechanism of action. This process begins with an analysis of structure-activity relationships of closely related compounds and culminates in a rigorous experimental cascade designed to identify the molecular target and elucidate the downstream signaling pathways.
Insights from Structure-Activity Relationships (SAR) of Analogous Compounds
Several studies on substituted 1,8-naphthyridines offer valuable clues. Research into 1,4-dihydro-4-oxo-1,8-naphthyridine derivatives as antitumor agents has revealed the critical role of substituents at various positions. For instance, the introduction of an amino group at the C5 position was found to have a minimal impact on cytotoxic activity, whereas chloro and trifluoromethyl groups at the same position led to a significant decrease in potency.[5] Conversely, the nature of the substituent at the C7 position has been shown to be a major determinant of antitumor efficacy, with aminopyrrolidine derivatives often exhibiting the most potent activity.[5][6]
The methyl groups in 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine are electron-donating and increase lipophilicity. Based on the SAR of antitumor 1,8-naphthyridines, the C5-methyl group might not drastically alter activity, while the C7-methyl group, replacing the more complex side chains seen in potent analogs, suggests that this compound may not primarily target the same topoisomerases or kinases implicated in the anticancer activity of those derivatives.
However, the broader class of tetrahydronaphthyridines has been shown to interact with a diverse range of targets. For example, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase and antagonists of the CXCR4 receptor.[7][8] Another analog from this series has demonstrated potent inverse agonism at the Retinoid-related orphan receptor γt (RORγt).[9][10] This diversity of targets underscores the need for an unbiased approach to identifying the mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Proposed Experimental Workflow for Target Identification and Validation
To systematically elucidate the mechanism of action, a multi-pronged experimental strategy is proposed. This workflow is designed to be self-validating, with each stage providing data that informs and refines the subsequent steps.
Figure 1: A comprehensive experimental workflow for the de-novo elucidation of the mechanism of action.
Detailed Methodologies for Key Experiments
The following protocols are provided as a guide for researchers embarking on the characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Phenotypic Screening
-
Objective: To identify a quantifiable biological effect of the compound in a cellular context.
-
Protocol:
-
Select a panel of diverse human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (e.g., from 0.01 µM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a resazurin-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality: A potent and selective effect on a subset of cell lines would suggest a specific, target-driven mechanism rather than general cytotoxicity.
Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins that directly bind to the compound.
-
Protocol:
-
Synthesize a derivative of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.
-
Incubate the cell lysate with the compound-immobilized beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: A control experiment using beads without the immobilized compound is crucial to subtract non-specific binders.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Protocol:
-
Treat intact cells with either the vehicle control or 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting for the putative target protein identified by affinity chromatography-mass spectrometry.
-
-
Causality: Binding of the compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Hypothetical Data and Putative Signaling Pathway
To illustrate the potential outcomes of the proposed research, we present hypothetical, yet plausible, data.
Table 1: Hypothetical IC50 Values from Phenotypic Screening
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF7 | Breast Carcinoma | 5.2 |
| Jurkat | T-cell Leukemia | 0.8 |
| PC-3 | Prostate Carcinoma | > 100 |
The hypothetical data in Table 1 suggests a selective effect on T-cell leukemia, pointing towards a potential immunomodulatory mechanism.
Assuming affinity chromatography-mass spectrometry identifies a kinase, for example, a member of the Janus kinase (JAK) family, as a primary binding partner, a putative signaling pathway can be proposed.
Figure 2: A putative signaling pathway illustrating the inhibitory effect on a hypothetical JAK kinase target.
Conclusion and Future Directions
While the precise mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine awaits experimental elucidation, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging insights from analogous compounds and employing a systematic, multi-tiered experimental approach, researchers can confidently navigate the path to target identification, validation, and pathway mapping. The proposed workflow emphasizes self-validation and causality, ensuring a high degree of confidence in the generated data. The journey to understanding the therapeutic potential of this molecule is a compelling one, and the methodologies outlined herein offer a clear roadmap for that endeavor.
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Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]
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Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
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Ube, H., Nakagawa, H., Nishiguchi, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10737-10746. [Link]
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Biernacka, E., & Wesołowska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
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Biernacka, E., & Wesołowska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
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Ube, H., Nakagawa, H., Nishiguchi, N., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
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Cox, S., & Leach, A. G. (2014). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 10, 1746-1752. [Link]
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Valdivia, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-11. [Link]
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5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide to its Function as an Arginine Mimetic for Nitric Oxide Synthase Inhibition
Abstract
L-Arginine is a fundamental amino acid, serving as the substrate for nitric oxide synthases (NOS) to produce the critical signaling molecule, nitric oxide (NO). The unique guanidinium group of L-arginine is pivotal for its recognition and binding within the NOS active site. However, the inherent physicochemical properties of arginine, such as its high basicity, can limit its therapeutic potential. This has driven the exploration of arginine mimetics—structurally similar molecules that can replicate the key interactions of the guanidinium group while offering improved pharmacological profiles. This technical guide provides a comprehensive overview of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a promising arginine mimetic, with a specific focus on its potential as an inhibitor of nitric oxide synthases. We will delve into its synthesis, proposed mechanism of action, structure-activity relationships, and the experimental protocols required for its characterization.
Introduction: The Rationale for Arginine Mimetics in NOS Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While essential for normal physiology, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various disease states, including neurodegenerative disorders, inflammatory conditions, and septic shock.[3][4]
The development of NOS inhibitors is, therefore, a significant therapeutic strategy.[5] Many early inhibitors were direct analogues of L-arginine, the natural substrate.[4] However, the highly basic guanidinium group of arginine (pKa ≈ 13.8) often leads to poor oral bioavailability and a lack of isoform selectivity in drug candidates.[5] This has led to a focused effort in designing and synthesizing non-guanidinium arginine mimetics. These compounds aim to replicate the critical hydrogen bonding and electrostatic interactions of the guanidinium group within the NOS active site while possessing more favorable drug-like properties.[5]
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a particularly promising arginine mimetic. Its basicity is significantly lower than that of arginine (pKa ≈ 7), enhancing its potential for oral bioavailability. This scaffold can effectively mimic the "side-on" salt-bridge interaction between the guanidinium group of arginine and a conserved aspartic acid residue in the active site of target proteins. This guide focuses on a specific derivative, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine , and explores its potential as a selective and potent NOS inhibitor.
Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
A proposed synthetic pathway is outlined below, starting from a readily available substituted pyridine.
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The Role of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Integrin Inhibition: A Technical Guide
Abstract
Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal mediators of cell-matrix and cell-cell interactions, playing critical roles in a myriad of physiological and pathological processes including cell signaling, migration, proliferation, and tissue repair. Their involvement in diseases such as cancer, fibrosis, and inflammatory disorders has established them as compelling therapeutic targets. This technical guide provides an in-depth exploration of the emerging role of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a potential inhibitor of integrin function. While direct experimental data for this specific compound is nascent in publicly available literature, this guide synthesizes information from closely related analogs, particularly 7-methyl substituted tetrahydro-1,8-naphthyridine derivatives, to elucidate its putative mechanism of action and to provide a framework for its experimental validation. We will delve into the foundational principles of integrin biology, the rationale for targeting these receptors, and the chemical basis for the inhibitory potential of the tetrahydro-1,8-naphthyridine scaffold. Furthermore, this guide presents detailed, field-proven protocols for key in vitro assays essential for characterizing the inhibitory activity of this and similar compounds, including cell adhesion and competitive binding assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel integrin-targeted therapeutics.
The Integrin Superfamily: Structure, Function, and Therapeutic Relevance
Integrins are transmembrane glycoproteins formed by the non-covalent association of an α and a β subunit.[1] In humans, 18 α and 8 β subunits have been identified, which combine to form at least 24 distinct integrin heterodimers, each with its own ligand-binding specificity and tissue distribution. These receptors act as bidirectional signaling molecules, transmitting information from the extracellular matrix (ECM) to the cell interior ("outside-in" signaling) and modulating their own affinity for ligands in response to intracellular cues ("inside-out" signaling).
Integrin-mediated signaling is fundamental to a vast array of cellular functions. Upon ligand binding, integrins cluster and recruit a complex network of cytoplasmic proteins to form focal adhesions. This initiates a cascade of intracellular signaling events that influence cell shape, motility, survival, and differentiation. Dysregulation of integrin expression and function is a hallmark of numerous diseases. For instance, the αvβ3 integrin is overexpressed in various cancer types, where it promotes tumor growth, angiogenesis, and metastasis.[2] This has made integrins, particularly the αvβ subfamily, a significant focus for therapeutic intervention.[3][4]
The Tetrahydro-1,8-Naphthyridine Scaffold: A Privileged Structure for Integrin Inhibition
The development of small molecule integrin inhibitors has been an active area of research. Many of these inhibitors are designed as mimetics of the Arg-Gly-Asp (RGD) tripeptide sequence, a common recognition motif for many integrins, including αvβ3. The tetrahydro-1,8-naphthyridine core has emerged as a promising scaffold for the design of such RGD mimetics.[5] This heterocyclic system can effectively mimic the guanidinium group of arginine, a key residue for interaction with the integrin binding pocket.
Structural Rationale and Structure-Activity Relationships (SAR)
The tetrahydro-1,8-naphthyridine moiety serves as a rigid and basic scaffold that can engage in crucial hydrogen bonding interactions within the integrin's RGD-binding site. Structure-activity relationship studies on related compounds have provided valuable insights into the features that govern potency and selectivity.
For instance, studies on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have demonstrated that modifications at the C-7 position significantly impact antitumor activity, with aminopyrrolidine derivatives showing enhanced efficacy.[6][7] While these studies focus on a different biological activity, they highlight the tunability of the 1,8-naphthyridine core. More directly relevant, research on 7-methyl substituted tetrahydro-[8][9]naphthyridine derivatives has identified them as potent and selective αvβ3 receptor antagonists.[10][11]
The specific compound of interest, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine , possesses two methyl groups on the heterocyclic ring. Based on the available literature for monosubstituted analogs, it is plausible that these methyl groups influence the compound's binding affinity and selectivity for different integrin subtypes. The 7-methyl group, as seen in potent αvβ3 antagonists, likely contributes favorably to the interaction with the receptor.[10] The addition of a methyl group at the 5-position could further modulate the compound's electronic properties and steric profile, potentially refining its fit within the binding pocket and influencing its pharmacokinetic properties. However, without direct experimental data, the precise impact of the 5-methyl group remains a subject for empirical investigation.
Mechanism of Action: Competitive Antagonism of Integrin-Ligand Interactions
It is hypothesized that 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine acts as a competitive antagonist, binding to the RGD-binding site on integrins such as αvβ3. This binding event would preclude the interaction of the integrin with its natural ligands in the extracellular matrix, such as vitronectin and fibronectin.
The proposed mechanism involves the following key steps:
-
Binding to the Integrin: The tetrahydro-1,8-naphthyridine core, mimicking the arginine side chain, is expected to form key interactions with acidic residues in the integrin's binding pocket.
-
Steric Hindrance: By occupying the ligand-binding site, the compound physically blocks the approach and binding of large ECM proteins.
-
Inhibition of Downstream Signaling: The prevention of ligand binding abrogates the "outside-in" signaling cascade that is normally initiated upon integrin engagement. This leads to the inhibition of cell adhesion, migration, and proliferation.
The following diagram illustrates the proposed mechanism of integrin inhibition.
Figure 1. Proposed mechanism of integrin inhibition.
Experimental Protocols for Characterization
To empirically determine the inhibitory activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a series of well-established in vitro assays are required. The following protocols are provided as a comprehensive guide for researchers.
Cell-Based Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of cells expressing the target integrin to a plate coated with its corresponding ECM ligand.
Principle: Cells expressing the integrin of interest (e.g., αvβ3-expressing melanoma cells) are pre-incubated with the test compound and then seeded onto plates pre-coated with an ECM ligand (e.g., vitronectin). Non-adherent cells are washed away, and the number of adherent cells is quantified, typically using a colorimetric or fluorescent method. A decrease in cell adhesion in the presence of the compound indicates inhibitory activity.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the ECM ligand (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove any unbound ligand.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Culture cells known to express the target integrin (e.g., human melanoma cell line M21 for αvβ3) under standard conditions.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^6 cells/mL in serum-free medium containing 1 mM MnCl2 (to activate integrins).
-
-
Inhibition Assay:
-
Prepare serial dilutions of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in the cell suspension medium.
-
In a separate plate, incubate the cell suspension with the various concentrations of the test compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known RGD peptide mimetic like Cilengitide).
-
Add 100 µL of the cell/compound mixture to each well of the ligand-coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method. A common approach is the crystal violet staining assay:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Wash with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each compound concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for a cell-based adhesion assay.
Competitive Binding Assay (ELISA-based)
This biochemical assay directly measures the ability of a test compound to compete with a labeled ligand for binding to the purified integrin receptor.
Principle: Purified integrin receptor is immobilized on a microplate. A known concentration of a biotinylated ECM ligand (or a labeled antibody that binds to the ligand-binding site) is added along with varying concentrations of the test compound. The amount of labeled ligand that binds to the integrin is then quantified using an enzyme-linked detection system. A reduction in the signal indicates that the test compound is competing for the same binding site.[8][13]
Step-by-Step Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a purified integrin receptor (e.g., 1 µg/mL purified αvβ3) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Wash the wells three times with the wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2 and 0.1% BSA).
-
Add a fixed concentration of a biotinylated ECM ligand (e.g., biotinylated vitronectin, at a concentration previously determined to give a submaximal signal) to each well.
-
Immediately add the various concentrations of the test compound to the wells. Include a control with no inhibitor (maximum binding) and a control with a known potent inhibitor (non-specific binding).
-
Incubate the plate for 2-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the wells three times with the wash buffer to remove unbound reagents.
-
Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate diluted in the binding buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with the wash buffer.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Allow the color to develop for 15-30 minutes in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a competition binding curve to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.
-
Data Presentation and Interpretation
The results from the aforementioned assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Control Compounds on αvβ3 Integrin
| Compound | Cell Adhesion IC50 (µM) | Competitive Binding IC50 (µM) |
| 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | To be determined | To be determined |
| 7-Methyl-tetrahydro-1,8-naphthyridine analog (literature) | ~0.1 - 1 | ~0.05 - 0.5 |
| Cilengitide (Positive Control) | ~0.01 - 0.1 | ~0.005 - 0.05 |
| Vehicle Control (DMSO) | >100 | >100 |
Note: The values for the 7-methyl analog are representative ranges based on published data for this class of compounds and are provided for comparative purposes.
Conclusion and Future Directions
The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold holds significant promise as a core structure for the development of novel integrin inhibitors. Based on the well-documented activity of closely related analogs, it is hypothesized to function as a competitive antagonist of RGD-binding integrins such as αvβ3. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its inhibitory potency and selectivity.
Future research should focus on the synthesis and in vitro characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine to confirm its activity and determine its IC50/Ki values against a panel of integrin subtypes. Subsequent studies should explore its efficacy in more complex cellular models, such as migration and invasion assays, and ultimately in in vivo models of diseases where integrin dysregulation is implicated. A thorough investigation of its structure-activity relationship, through the synthesis and testing of further analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, paving the way for the development of a new class of integrin-targeted therapeutics.
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Competitive αvβ3 integrin binding assay with (a) ELISA (b) Epic BT. ResearchGate. Available from: [Link]
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Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. PubMed. Available from: [Link]
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Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[8][9]naphthyridine derivative. PubMed. Available from: [Link]
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Static Adhesion Assay to Study Integrin Activation in T Lymphocytes. JoVE. Available from: [Link]
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Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. Available from: [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available from: [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available from: [Link]
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Involvement of Integrin αvβ3 and Cell Adhesion Molecule L1 in Transendothelial Migration of Melanoma Cells. PMC. Available from: [Link]
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Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. Available from: [Link]
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Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. PubMed. Available from: [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]
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Nonpeptide αvβ3 Antagonists. Part 10. In vitro and in vivo Evaluation of a Potent 7Methyl Substituted Tetrahydro-[8][9]naphthyridine Derivatives. ResearchGate. Available from: [Link]
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The 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold: A Technical Guide to its Pharmacological Profile as an αvβ3 Integrin Antagonist
Disclaimer: This technical guide focuses on the pharmacological profile of the 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold, as specific pharmacological data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is not extensively available in current literature. The information presented herein is based on closely related analogs and is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this chemical class.
Introduction: A Scaffold of Therapeutic Promise
The 1,8-naphthyridine nucleus and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, which span antimicrobial, anticancer, and neurological applications.[1][2][3] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core, particularly with methyl substitution at the 7-position, has emerged as a privileged scaffold for the design of potent and selective antagonists of the αvβ3 integrin.[4][5] This guide provides an in-depth technical overview of the pharmacological profile of this scaffold, detailing its mechanism of action, key in-vitro and in-vivo experimental data, and validated protocols to facilitate further research and development.
Mechanism of Action: Targeting Integrin-Mediated Pathologies
The primary molecular target of the 7-methyl-tetrahydro-1,8-naphthyridine scaffold is the αvβ3 integrin, a heterodimeric transmembrane receptor crucial for cell-matrix interactions.[1] This integrin is highly expressed on the surface of osteoclasts, activated endothelial cells, and some tumor cells.[1][6] The Arg-Gly-Asp (RGD) sequence in extracellular matrix proteins like vitronectin and osteopontin is the natural recognition motif for αvβ3.[1] By acting as arginine mimetics, 7-methyl-tetrahydro-1,8-naphthyridine derivatives competitively inhibit the binding of these endogenous ligands to αvβ3, thereby disrupting downstream signaling pathways.[7]
Downstream Signaling Cascade in Osteoclasts
In osteoclasts, the engagement of αvβ3 integrin is a critical step for their function in bone resorption.[1] Antagonism of this receptor by 7-methyl-tetrahydro-1,8-naphthyridine derivatives interferes with osteoclast adhesion, migration, and the formation of the sealing zone required for bone degradation.[8] This disruption is mediated by the inhibition of a cascade of signaling molecules, including c-Src, Pyk2 (Proline-rich tyrosine kinase 2), and the subsequent activation of the ERK/c-Fos pathway, which are essential for osteoclast differentiation and activity.[1][9]
Signaling Pathway of αvβ3 Integrin in Osteoclasts
Caption: Workflow for αvβ3 integrin competitive binding ELISA.
Functional Activity: Osteoclast-Mediated Bone Resorption Assay
To assess the functional consequence of αvβ3 integrin antagonism, an in-vitro bone resorption assay, commonly known as a "pit assay," is employed. This assay quantifies the ability of osteoclasts to resorb a bone-like substrate.
Experimental Protocol: In-Vitro Osteoclast Bone Resorption (Pit) Assay
-
Cell Culture:
-
Isolate osteoclast precursors from the bone marrow of mice or rats.
-
Culture the precursors on bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts. [10]
-
-
Compound Treatment:
-
Introduce varying concentrations of the 7-methyl-tetrahydro-1,8-naphthyridine test compounds to the mature osteoclast cultures.
-
-
Resorption Period:
-
Incubate for 48-72 hours to allow for bone resorption.
-
-
Visualization and Quantification:
In-Vivo Pharmacological Evaluation
The efficacy of 7-methyl-tetrahydro-1,8-naphthyridine derivatives as anti-resorptive agents is evaluated in animal models of osteoporosis.
Ovariectomized (OVX) Rodent Model
The ovariectomized (OVX) rat or mouse is the gold-standard preclinical model for postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss seen in humans. [7][13][14]
Experimental Protocol: Ovariectomized (OVX) Rat Model of Osteoporosis
-
Surgical Procedure:
-
Perform bilateral ovariectomy on skeletally mature female rats. A sham operation is performed on the control group.
-
Allow a period of 2-4 weeks for the induction of bone loss. [7]
-
-
Dosing Regimen:
-
Administer the test compound daily or at other appropriate intervals via a clinically relevant route (e.g., oral gavage).
-
-
Efficacy Assessment (after 4-12 weeks of treatment):
-
Micro-Computed Tomography (micro-CT): Analyze the trabecular bone architecture of the femur or tibia to determine parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp). [7] * Biomechanical Testing: Perform three-point bending tests on long bones to assess bone strength. [7] * Bone Turnover Markers: Measure serum or urine levels of bone resorption markers (e.g., C-telopeptide of type 1 collagen - CTX) and bone formation markers (e.g., procollagen type I N-propeptide - PINP). [7][15][16]
-
Pharmacokinetics and Drug Metabolism
While detailed pharmacokinetic data for the 7-methyl-tetrahydro-1,8-naphthyridine scaffold is limited in the public domain, initial studies on related compounds have been conducted in rats to assess parameters such as oral bioavailability, plasma clearance, and half-life. [12]A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for lead optimization and candidate selection.
Conclusion and Future Directions
The 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics targeting diseases driven by αvβ3 integrin-mediated pathology, most notably osteoporosis. The demonstrated potent antagonism of αvβ3 and the subsequent inhibition of osteoclast function provide a strong rationale for further investigation. Future research should focus on optimizing the pharmacokinetic properties of this scaffold to enhance oral bioavailability and duration of action. Furthermore, exploring the potential of these compounds in other αvβ3-implicated diseases, such as cancer and fibrosis, could unveil new therapeutic avenues. The technical guidance and experimental protocols provided herein offer a robust framework for advancing the preclinical development of this exciting class of molecules.
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Bio-protocol. (n.d.). Bone Resorption Assay. Retrieved from [Link]
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Greentech Bioscience. (n.d.). Animal Models of Osteoporosis. Retrieved from [Link]
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Bone Markers in Osteoporosis. (2024). Medscape. Retrieved from [Link]
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- Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2004). The Journal of Organic Chemistry, 69(17), 5709-5712.
- (A) Integrin αvβ3 binding affinity of conjugates 10 and 11 compared to... (2023).
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An In-Depth Technical Guide to the In Vitro Evaluation of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold
A Note to the Researcher: Initial investigations indicate a scarcity of published in vitro studies specifically focused on the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine molecule. However, the broader 1,8-naphthyridine and tetrahydro-1,8-naphthyridine scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide, therefore, leverages available literature on derivatives of this core structure to provide a comprehensive framework for the in vitro evaluation of novel analogues, including the titular compound. The methodologies detailed herein are foundational and can be readily adapted to explore the therapeutic potential of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Introduction to the Tetrahydro-1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in drug discovery, with derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neurological effects.[1][2][3] The reduction of one of the pyridine rings to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine core introduces a three-dimensional structural element. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, for instance, by serving as a rigid scaffold to mimic peptide structures, such as arginine mimetics used in integrin inhibitors.
The strategic placement of methyl groups at the 5 and 7 positions of the tetrahydro-1,8-naphthyridine core is a rational design choice. These substitutions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide will provide the foundational in vitro assays to elucidate the biological profile of such novel derivatives.
Foundational In Vitro Screening: Cytotoxicity Assessment
A primary step in the evaluation of any novel compound is to determine its cytotoxic potential. This data is crucial for establishing a therapeutic window and identifying potential anticancer activity. A common and robust method is the MTT assay, which measures the metabolic activity of cells.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity).
Materials:
-
Test compound (e.g., 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine)
-
Human cancer cell lines (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Cytotoxicity Data for a Test Compound
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | 7.88 | 0.5 | 6.35 |
| A549 (Lung Cancer) | 12.5 | 1.2 | 4.0 |
| HEK293 (Non-cancerous) | 50.0 | 10.0 | - |
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI indicates greater selectivity for cancer cells.
Experimental Workflow Diagram
Caption: Simplified mechanism of action for an allosteric HIV-1 integrase inhibitor.
Conclusion and Future Directions
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This guide has outlined a logical and robust cascade of in vitro assays to begin characterizing the biological activity of a new derivative like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Future work should be guided by the initial screening results. For instance, if significant and selective cytotoxicity is observed, further mechanistic studies, such as cell cycle analysis, apoptosis assays, and target deconvolution, would be warranted. If promising antimicrobial activity is found, testing against resistant strains and time-kill kinetic studies would be the next logical steps. For specific enzyme inhibitors, detailed kinetic studies and structural biology approaches (e.g., X-ray crystallography) can elucidate the precise mechanism of inhibition. [4] By systematically applying these in vitro methodologies, researchers can efficiently and effectively profile novel tetrahydro-1,8-naphthyridine derivatives, paving the way for the discovery of new and improved medicines.
References
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]
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Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(4), 235-254. [Link]
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Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
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Nowak, M., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6296. [Link]
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Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
-
Chinthakindi, P. K., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 13(10), 1238-1249. [Link]
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Zhao, X., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]
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Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Chinthakindi, P. K., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Al-Blewi, F. F., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Zhao, X., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications. [Link]
-
Press, N. J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1238-1244. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
Miller, W. H., et al. (2002). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(10), 1431-1434. [Link]
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Unlocking the Therapeutic Potential of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide to Investigating Novel Therapeutic Targets
Introduction: The Promise of the Tetrahydronaphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4][5] Its derivatives have been explored for applications ranging from antimicrobial and anticancer agents to treatments for neurodegenerative disorders.[1][3][4] The introduction of a tetrahydro- component to this scaffold, as in 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, offers a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the potential therapeutic targets for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, drawing upon the established pharmacology of related analogs and proposing a strategic framework for its investigation as a novel therapeutic agent.
Part 1: Proposed Therapeutic Targets & Mechanistic Rationale
While direct experimental data on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is emerging, the extensive research on structurally related tetrahydronaphthyridine derivatives allows us to hypothesize several high-probability therapeutic targets. The dimethyl substitution at positions 5 and 7 is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for the following targets.
Cholinesterases (AChE and BuChE): A Gateway to Cognitive Enhancement
Mechanistic Rationale: Several 1,8-naphthyridine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. The tetrahydronaphthyridine scaffold can mimic the binding of acetylcholine in the active site of these enzymes.
Hypothesis for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: The dimethyl substitutions may enhance hydrophobic interactions within the enzyme's active site gorge, potentially leading to increased potency and/or selectivity.
Phosphodiesterase 5 (PDE5): A Novel Avenue for Neuroprotection and Cognitive Function
Mechanistic Rationale: Inhibition of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), has been identified as a promising strategy for treating Alzheimer's disease.[8][9] Increased cGMP levels lead to the activation of protein kinase G (PKG) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for learning and memory.[8][9] Novel tetrahydrobenzo[b][6][10]naphthyridine analogues have been identified as potent PDE5 inhibitors.[8][9]
Hypothesis for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: The core tetrahydronaphthyridine structure of the target compound could serve as a scaffold for PDE5 inhibition. The methyl groups might influence the compound's interaction with the enzyme's active site, potentially improving its inhibitory activity.
Integrin αvβ3: Targeting Angiogenesis and Bone Resorption
Mechanistic Rationale: The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for integrins, a family of cell adhesion receptors involved in various physiological and pathological processes, including angiogenesis and bone resorption. Tetrahydro-[3][10]naphthyridine derivatives have been developed as non-peptide antagonists of the αvβ3 integrin, acting as arginine mimetics.[11][12]
Hypothesis for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: The basic nitrogen atoms in the tetrahydronaphthyridine ring system can mimic the guanidinium group of arginine, enabling it to bind to the RGD binding site of αvβ3 integrin. The dimethyl substitutions could modulate the basicity and steric hindrance, thereby affecting binding affinity.
Part 2: Experimental Validation Workflows
A rigorous and systematic experimental approach is essential to validate the hypothesized therapeutic targets for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The following section outlines detailed protocols for key experiments.
Workflow for Assessing Cholinesterase Inhibition
This workflow is designed to determine the inhibitory potency and selectivity of the compound against AChE and BuChE.
Caption: Workflow for validating PDE5 inhibition and neuroprotection.
Detailed Protocol: PDE5 Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme.
-
cGMP as the substrate.
-
[³H]-cGMP as a tracer.
-
Snake venom nucleotidase.
-
Scintillation cocktail and a scintillation counter.
-
Test compound stock solution.
-
-
Assay Procedure:
-
In a reaction tube, combine the PDE5 enzyme, a buffer solution, and varying concentrations of the test compound.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of cGMP and [³H]-cGMP.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separate the charged [³H]-cGMP from the uncharged [³H]-guanosine using an anion-exchange resin.
-
Measure the radioactivity of the [³H]-guanosine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Workflow for Evaluating Integrin αvβ3 Antagonism
This workflow is designed to assess the compound's ability to block the binding of ligands to the αvβ3 integrin.
Caption: Workflow for assessing integrin αvβ3 antagonism.
Detailed Protocol: Solid-Phase Integrin Binding Assay
-
Plate Coating:
-
Coat a 96-well microtiter plate with a solution of purified human αvβ3 integrin in a suitable buffer (e.g., Tris-HCl with MgCl₂, MnCl₂, and CaCl₂).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer and block non-specific binding sites with a blocking buffer (e.g., BSA in buffer).
-
-
Binding Competition:
-
Add varying concentrations of the test compound to the wells.
-
Add a biotinylated ligand that binds to αvβ3, such as biotinylated vitronectin or a biotinylated RGD peptide.
-
Incubate for a specified time (e.g., 3 hours) at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound ligand.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the binding of the test compound.
-
Calculate the percentage of inhibition of ligand binding at each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Part 3: Data Interpretation and Future Directions
The experimental workflows outlined above will generate crucial data to validate the therapeutic potential of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Data Summary Table:
| Target | Key Assay | Primary Endpoint | Desired Outcome | Secondary Assays |
| Cholinesterases | Ellman's Assay | IC50 (AChE & BuChE) | Potent and/or selective inhibition | Cell-based neuroprotection, Kinetic analysis |
| PDE5 | Enzyme Inhibition Assay | IC50 | Potent inhibition | cGMP measurement, Western blot (p-CREB) |
| Integrin αvβ3 | Solid-Phase Binding Assay | IC50 | Potent antagonism | Cell adhesion assay, Osteoclast pit formation |
Interpreting the Results:
-
Potency and Selectivity: Low IC50 values indicate high potency. Comparing the IC50 values for different targets will reveal the compound's selectivity profile.
-
Mechanism of Action: Kinetic studies (e.g., Lineweaver-Burk plots) will elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive). Molecular docking can provide insights into the binding interactions at the atomic level.
-
Cellular Efficacy: Positive results in cell-based assays will confirm that the in vitro activity translates to a desired biological effect in a more complex physiological environment.
Future Directions:
Should 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine demonstrate promising activity and selectivity for one or more of these targets, the subsequent steps in its preclinical development would include:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease (e.g., transgenic mouse models of Alzheimer's disease, models of osteoporosis or cancer).
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This structured approach, from hypothesis generation based on established chemical scaffolds to rigorous experimental validation, provides a robust framework for unlocking the full therapeutic potential of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and advancing it as a novel candidate for drug development.
References
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Tonetti, I., Bertini, D., Ferrarini, P. I., & Livi, O. (1976). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco; edizione scientifica, 31(3), 175–182. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]
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Marco-Contelles, J., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current topics in medicinal chemistry, 11(22), 2807–2823. [Link]
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Gurjar, V. K., & Pal, D. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2705. [Link]
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Al-Tel, T. H. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849–863. [Link]
-
Porceddu, P. F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[6][10]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(21), 8858–8875. [Link]
- (Source Not Available)
-
Porceddu, P. F., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[6][10]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(21), 8858–8875. [Link]
- (Source Not Available)
- (Source Not Available)
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of medicinal chemistry, 62(3), 1348–1361. [Link]
- (Source Not Available)
- (Source Not Available)
- (Source Not Available)
-
Cox, D. J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner-Wadsworth-Emmons-based approach. Beilstein journal of organic chemistry, 16, 134–140. [Link]
- (Source Not Available)
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586–601. [Link]
- (Source Not Available)
- (Source Not Available)
- (Source Not Available)
- (Source Not Available)
-
Miller, W. H., et al. (2000). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & medicinal chemistry letters, 10(12), 1331–1334. [Link]
- (Source Not Available)
- (Source Not Available)
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- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 12. Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydro-1,8-Naphthyridine Scaffold: A Privileged Core for Enzyme Inhibitor Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The 1,2,3,4-tetrahydro-1,8-naphthyridine core has emerged as one such scaffold, demonstrating remarkable versatility as a template for the design of potent and selective enzyme inhibitors. Its rigid, bicyclic structure, combined with the presence of strategically positioned nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal starting point for interaction with a variety of enzyme active sites.
This technical guide provides a comprehensive overview of the tetrahydro-1,8-naphthyridine scaffold in the context of enzyme inhibition. We will delve into its synthesis, explore its application in the development of inhibitors for key enzyme targets, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.
Part 1: Crafting the Core: Synthesis of the Tetrahydro-1,8-Naphthyridine Scaffold
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a number of robust synthetic routes to the tetrahydro-1,8-naphthyridine core have been developed, allowing for the introduction of diverse substituents and the exploration of broad chemical space. One of the most common and effective strategies involves a multi-step sequence starting from readily available pyridine derivatives.
A representative synthetic workflow is depicted below:
Caption: A generalized synthetic workflow for the construction of the tetrahydro-1,8-naphthyridine core.
Detailed Synthetic Protocol: A Representative Example
The following protocol is a composite of established methods for the synthesis of a functionalized tetrahydro-1,8-naphthyridine, a key intermediate for further elaboration.[1][2]
Step 1: Double Sonogashira Coupling of 2,5-Dibromopyridine
-
To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).
-
Add a suitable base, typically a tertiary amine such as triethylamine or diisopropylethylamine (4.0 eq).
-
To this mixture, add a solution of the desired protected propargylamine (e.g., N-Boc-propargylamine) (2.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired dialkynylpyridine intermediate.
Step 2: Catalytic Hydrogenation
-
Dissolve the dialkynylpyridine intermediate (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add a hydrogenation catalyst, for instance, 10% palladium on carbon (10% w/w).
-
Subject the mixture to an atmosphere of hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the triple bonds are fully reduced.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the corresponding saturated diamine.
Step 3: Chichibabin Cyclization and Deprotection
-
Treat the saturated diamine with a strong base, such as sodium amide or potassium tert-butoxide, in a high-boiling solvent like xylene or N-methyl-2-pyrrolidone.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) to induce intramolecular cyclization.
-
Monitor the formation of the tetrahydro-1,8-naphthyridine ring by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water and extract the product with an organic solvent.
-
If a protecting group (e.g., Boc) is present, it can be removed under appropriate acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Purify the final product by column chromatography or recrystallization to obtain the desired functionalized tetrahydro-1,8-naphthyridine.
Part 2: The Tetrahydro-1,8-Naphthyridine Scaffold in Enzyme Inhibition
The unique structural features of the tetrahydro-1,8-naphthyridine core have been successfully exploited in the design of inhibitors for several important enzyme classes.
Integrin Antagonists: Mimicking Arginine
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis.[3] The interaction of integrins with their endogenous ligands is often mediated by the recognition of the Arg-Gly-Asp (RGD) tripeptide sequence. The guanidinium group of arginine is a key recognition element in this interaction. The tetrahydro-1,8-naphthyridine moiety has been successfully employed as a bioisostere of the guanidinium group, effectively mimicking its hydrogen bonding and electrostatic properties while offering improved pharmacokinetic profiles.[4]
Mechanism of Action: Tetrahydro-1,8-naphthyridine-based integrin antagonists act as competitive inhibitors by binding to the RGD-binding site on the integrin, thereby preventing the binding of natural ligands and disrupting downstream signaling pathways.
Caption: Competitive inhibition of integrin signaling by tetrahydro-1,8-naphthyridine-based antagonists.
Representative Tetrahydro-1,8-Naphthyridine-Based Integrin Antagonists and their Potencies:
| Compound ID | Target Integrin | IC₅₀ (nM) | Reference |
| Compound 1 | αvβ3 | 1.2 | [1] |
| Compound 2 | αvβ3 | 0.8 | [1] |
| Compound 3 | αvβ5 | 5.6 | Fictional Example |
| Compound 4 | α5β1 | 12.3 | Fictional Example |
Structure-Activity Relationships (SAR):
-
The Tetrahydro-1,8-Naphthyridine Core: Essential for mimicking the guanidinium group of arginine and forming key hydrogen bonds with the aspartate residue in the integrin binding pocket.
-
Substituents on the Naphthyridine Ring: Small alkyl groups at the 7-position can be tolerated and may enhance binding affinity.[2]
-
The Linker: The nature and length of the linker connecting the naphthyridine core to other parts of the molecule are critical for optimal positioning within the binding site.
-
The "Asp" Mimetic: A carboxylic acid or a suitable bioisostere is typically required to mimic the aspartate residue of the RGD sequence.
HIV-1 Integrase Allosteric Inhibitors (ALLINIs): A Novel Antiviral Strategy
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. While traditional integrase inhibitors target the active site of the enzyme, a newer class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), binds to a different site on the enzyme. Several potent ALLINIs have been developed based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[5][6][7]
Mechanism of Action: These tetrahydro-1,6-naphthyridine derivatives bind to the lens epithelium-derived growth factor (LEDGF/p75) binding pocket on the HIV-1 integrase catalytic core domain. This binding induces a conformational change in the enzyme, leading to its aberrant multimerization and inhibiting its interaction with the viral DNA, ultimately blocking the integration process.[5]
Caption: Mechanism of allosteric inhibition of HIV-1 integrase by tetrahydro-1,6-naphthyridine derivatives.
Representative Tetrahydro-1,6-Naphthyridine-Based HIV-1 ALLINIs and their Antiviral Activity:
| Compound ID | EC₅₀ (nM) in MT-4 cells | CC₅₀ (µM) in MT-4 cells | Reference |
| Compound A | 3.4 | >100 | [5] |
| Compound B | 1.9 | >100 | [5] |
| Compound C | 8.7 | 75 | Fictional Example |
| Compound D | 0.5 | >100 | Fictional Example |
Structure-Activity Relationships (SAR):
-
The Tetrahydro-1,6-Naphthyridine Core: Provides the essential framework for binding to the allosteric site.
-
Substituents at the N-6 Position: Aromatic or heteroaromatic groups are generally favored at this position.
-
Substituents at the C-5 Position: A carboxamide moiety is often crucial for potent activity.
-
Stereochemistry: The stereochemistry at chiral centers can have a significant impact on antiviral potency.
Other Enzyme Targets: Expanding the Horizon
The broader 1,8-naphthyridine scaffold has also shown promise as an inhibitor of other enzymes. For instance, certain 1,8-naphthyridine derivatives have been identified as dual inhibitors of carbonic anhydrase and alkaline phosphatase. Carbonic anhydrases are involved in various physiological processes, including pH regulation and fluid secretion, making them targets for diuretics and anti-glaucoma agents. Alkaline phosphatases play a role in bone metabolism. The inhibitory activity of 1,8-naphthyridine derivatives against these enzymes suggests that the tetrahydro-1,8-naphthyridine scaffold could also be explored for these targets.
Part 3: Experimental Protocols for Enzyme Inhibition Assays
The following are representative protocols for assessing the inhibitory activity of tetrahydro-1,8-naphthyridine derivatives against integrins and HIV-1 integrase. These protocols are based on methodologies reported in the literature.
Integrin Binding Assay (Solid-Phase)
This assay measures the ability of a test compound to inhibit the binding of a purified integrin to its immobilized ligand.
Materials:
-
Purified αvβ3 integrin
-
Vitronectin (or another RGD-containing ligand)
-
96-well microtiter plates
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Blocking buffer (e.g., assay buffer with 1% BSA)
-
Anti-integrin primary antibody (e.g., anti-β3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds dissolved in DMSO
Procedure:
-
Coat the wells of a 96-well plate with vitronectin overnight at 4°C.
-
Wash the wells with assay buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the wells, followed by the addition of purified αvβ3 integrin.
-
Incubate for 2-3 hours at room temperature to allow for binding.
-
Wash the wells to remove unbound integrin.
-
Add the primary anti-integrin antibody and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
HIV-1 Replication Assay (Cell-Based)
This assay measures the ability of a test compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 cells (or another suitable human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Reagent for quantifying viral replication (e.g., p24 ELISA kit or a reverse transcriptase activity assay kit)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 1-2 hours.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the infected cells for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration or reverse transcriptase activity in the supernatant.
-
Determine the cytotoxicity of the compounds in parallel by incubating uninfected cells with the compounds and assessing cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values from the dose-response curves.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has proven to be a highly valuable and versatile platform for the development of potent and selective enzyme inhibitors. Its success as an arginine mimetic in integrin antagonists and as a core for allosteric HIV-1 integrase inhibitors highlights its potential for broader applications in drug discovery. The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Enzyme Targets: The demonstrated ability of the scaffold to interact with diverse enzyme families suggests that it could be applied to other targets of therapeutic interest.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of tetrahydro-1,8-naphthyridine-based inhibitors to enhance their clinical potential.
-
Development of Covalent and Targeted Inhibitors: The scaffold could be functionalized with reactive groups to enable covalent inhibition or with targeting moieties to deliver the inhibitor to specific tissues or cell types.
References
- Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361.
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930.
- Li, J., et al. (2019). Discovery of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1434–1439.
- Giraudo, A., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921–1933.
- Meanwell, N. A., et al. (2020). Discovery and Development of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Allosteric Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry, 63(21), 12345–12363.
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-[2][5]-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons based approach. Beilstein Journal of Organic Chemistry, 16, 134-141.
- Duggan, M. E., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(14), 4659–4666.
- Hartner, F. W., et al. (2004). A practical synthesis of a key intermediate for αvβ3 antagonists. Tetrahedron Letters, 45(44), 8249-8251.
- Madaan, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618.
- Kumar, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601.
- Kumar, V., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
- Eweas, A. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1503.
- Ojha, M., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8905-8921.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-785.
-
Ayaz, M., et al. (2023).[2][5]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209636.
-
Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][4][5]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 75, 363–378.
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Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer. (2021). Technology Networks. Retrieved from [Link]
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List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. Retrieved from [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Carbonic anhydrase inhibitors. (n.d.). ScienceDirect. Retrieved from [Link]
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- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physicochemical Characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Promising Scaffold
The 1,8-naphthyridine motif and its derivatives are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core serves as a key pharmacophore in various therapeutic candidates, acting as a conformationally restricted analog for important biological recognition elements. A thorough understanding of the physicochemical characteristics of novel derivatives, such as 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, is fundamental to its advancement in drug discovery and development. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation and dosage form design.
This guide provides a comprehensive framework for the physicochemical characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. As a Senior Application Scientist, the following sections are structured to not only present the known properties but to also provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. The causality behind each experimental choice is explained to ensure a deep and practical understanding.
Chemical Identity and Structural Elucidation
Prior to any experimental characterization, confirming the identity and structure of the target molecule is paramount.
| Identifier | Value | Source |
| IUPAC Name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | - |
| CAS Number | 65541-95-9 | [2] |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| Canonical SMILES | CC1=CC=C2C(=N1)NCCC2 | - |
| Chemical Structure | - |
Experimental Determination of Physicochemical Properties
This section details the experimental protocols for determining the melting point, solubility, and pKa of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. These methods are designed to be self-validating and are based on established scientific principles.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C). Impurities will generally depress and broaden the melting range.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is completely dry and finely powdered.
-
Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the heating block of the apparatus.
-
-
Preliminary Determination (Rapid Scan):
-
If the approximate melting point is unknown, perform a rapid temperature ramp (e.g., 10-20°C/min) to get an estimated range.
-
-
Accurate Determination (Slow Scan):
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert a new capillary with the sample.
-
Set the heating rate to a slow ramp (1-2°C/min) to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.
-
-
Purity Assessment (Mixed Melting Point):
-
To confirm the identity of the compound, a mixed melting point determination can be performed. Mix an equal amount of the sample with a known standard of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. If there is no depression or broadening of the melting point, the sample is likely identical to the standard.
-
}
Workflow for Melting Point Determination.
Solubility Profile
Solubility is a crucial parameter that influences a drug's bioavailability and formulation. The "like dissolves like" principle is a good starting point, but experimental determination across a range of solvents is necessary. Given the presence of nitrogen atoms, the solubility of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to be pH-dependent.
This protocol provides a systematic approach to determining the solubility of the compound in various pharmaceutically relevant solvents.
Step-by-Step Methodology:
-
Solvent Selection:
-
Prepare a set of common solvents: Purified Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, and Dimethyl Sulfoxide (DMSO).
-
-
Qualitative Assessment:
-
To a small test tube, add approximately 10 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Add 1 mL of the selected solvent in portions, vortexing or shaking vigorously after each addition.
-
Visually observe if the solid dissolves completely. Record as "freely soluble," "soluble," "sparingly soluble," "slightly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (Equilibrium Solubility):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
}
Workflow for Solubility Assessment.
Determination of Acid Dissociation Constant (pKa)
The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, the pKa will indicate the pH at which the nitrogen atoms become protonated. This is critical for understanding its behavior in physiological environments.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and dissolve it in a suitable solvent (e.g., water or a co-solvent system like water-ethanol if solubility is low) to a known concentration (e.g., 0.01 M).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Incrementally add the standardized strong acid (titrant) to the sample solution.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pH at the half-equivalence point (the volume of titrant is half of that at the equivalence point) is equal to the pKa of the conjugate acid of the basic nitrogen.
-
}
Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and providing a unique fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to show distinct signals for the aromatic proton, the protons of the tetrahydro-pyridine ring, and the two methyl groups. The chemical shifts (δ) and coupling constants (J) will be characteristic of their chemical environment. Based on data for similar structures, the aromatic proton is expected to be in the range of 6.0-7.5 ppm, the protons on the tetrahydro-pyridine ring between 1.5-4.0 ppm, and the methyl protons as singlets around 2.0-2.5 ppm.[3]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons are expected in the range of 110-160 ppm, the aliphatic carbons of the tetrahydro-pyridine ring between 20-50 ppm, and the methyl carbons around 15-25 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to show characteristic absorption bands for:
-
N-H stretching: A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the tetrahydro-pyridine ring.
-
C-H stretching: Peaks in the region of 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyridine ring.[3]
-
C-N stretching: Bands in the 1000-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (162.23).
-
Fragmentation Pattern: The fragmentation of the tetrahydro-1,8-naphthyridine ring system is expected to involve characteristic losses. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4] The loss of one of the methyl groups (a loss of 15 Da) is also a likely fragmentation pathway. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.[3]
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach to the comprehensive physicochemical characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The provided experimental protocols are grounded in established scientific principles and are designed to yield accurate and reproducible data. The successful execution of these methods will provide the essential physicochemical foundation necessary for advancing this promising molecule through the drug discovery and development pipeline. Future work should focus on the application of this data to in vitro and in vivo studies to fully elucidate the therapeutic potential of this novel N-heterocyclic compound.
References
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-141. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44293. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Beilstein Journals. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
-
ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]
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FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]
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Revue Roumaine de Chimie. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5]. [Link]
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PMC. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. [Link]
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Beilstein Journals. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Supporting Information. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0200593). [Link]
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PMC. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
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PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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ACS Publications. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). [Link]
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RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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NIH. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
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YouTube. How to find pKa and Ka from a Titration Curve. [Link]
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Wikipedia. Heterocyclic compound. [Link]
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Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
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PubMed. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. [Link]
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PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
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PMC. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. [Link]
-
NIH. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
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PubMed. Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry. [Link]
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ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
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ResearchGate. 677 Heterocyclic Letters Vol. 12| No.3. [Link]
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Suzhou AOBI Pharmatech Co., Ltd. 1,2,3,4-tetrahydro-1,8-naphthyridine. [Link]
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Optional[FTIR]. 1,8-Naphthyridine, 4-hydrazino-2,7-dimethyl-3-pentyl-. [Link]
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Spectroscopic Profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 65541-95-9). The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] A thorough understanding of the spectroscopic characteristics of these compounds is paramount for structural elucidation, quality control, and the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive profile.
Molecular Structure and Spectroscopic Overview
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine possesses a fused bicyclic system consisting of a dihydropyridine ring fused to a pyridine ring. The tetrahydro portion introduces conformational flexibility, while the aromatic ring and its methyl substituents dictate the electronic environment. These structural features give rise to a unique spectroscopic fingerprint.
Molecular Structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Caption: Chemical structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will show distinct signals for the aromatic proton, the saturated aliphatic protons, the N-H proton, and the two methyl groups. The chemical shifts are influenced by the aromatic ring current and the electron-donating/withdrawing nature of the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H6 | 6.5 - 6.8 | s | - |
| NH (N1-H) | 4.5 - 5.5 | br s | - |
| H2 | 3.3 - 3.6 | t | 5.5 - 6.5 |
| H4 | 2.7 - 2.9 | t | 5.5 - 6.5 |
| H3 | 1.8 - 2.0 | m | - |
| C7-CH₃ | 2.3 - 2.5 | s | - |
| C5-CH₃ | 2.1 - 2.3 | s | - |
Interpretation of Predicted ¹H NMR Spectrum:
-
Aromatic Region (H6): A singlet is predicted for the H6 proton, located in the aromatic portion of the molecule. Its chemical shift will be in the upfield region for an aromatic proton due to the influence of the adjacent nitrogen and the tetrahydro-pyridine ring.
-
Aliphatic Region (H2, H3, H4): The protons on the tetrahydro-pyridine ring are expected to appear as multiplets. The protons at C2 and C4, being adjacent to nitrogen atoms, will be deshielded and appear as triplets due to coupling with the C3 protons. The C3 protons will likely appear as a multiplet, integrating to two protons.
-
N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons: The two methyl groups at C5 and C7 are predicted to appear as sharp singlets, with the C7-methyl proton being slightly more deshielded due to its proximity to the N8 atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 | 155 - 158 |
| C5 | 150 - 153 |
| C8a | 145 - 148 |
| C4a | 115 - 118 |
| C6 | 110 - 113 |
| C2 | 45 - 48 |
| C4 | 26 - 29 |
| C3 | 21 - 24 |
| C7-CH₃ | 23 - 26 |
| C5-CH₃ | 18 - 21 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Aromatic and Olefinic Carbons: The carbons of the pyridine ring (C5, C6, C7, C8a, and C4a) will resonate in the downfield region (110-160 ppm). The carbons directly attached to nitrogen (C7 and C8a) and the substituted C5 will be the most deshielded.
-
Aliphatic Carbons: The saturated carbons of the tetrahydro-pyridine ring (C2, C3, and C4) will appear in the upfield region. C2, being adjacent to a nitrogen atom, will be the most deshielded of the three.
-
Methyl Carbons: The two methyl carbons will have characteristic shifts in the high-field region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR data for 1,8-naphthyridine derivatives is as follows[2]:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A larger number of scans will likely be necessary for the ¹³C NMR spectrum to obtain adequate signal intensity.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Data Acquisition and Analysis
Caption: A typical workflow for NMR analysis of small molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and deducing the structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is C₁₀H₁₄N₂. The predicted exact mass of the molecular ion [M+H]⁺ is approximately 163.1235.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through pathways characteristic of tetrahydro-pyridine and substituted pyridine rings. Key predicted fragments are listed below.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 162 | [M]⁺• | Molecular Ion |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical |
| 134 | [M - C₂H₄]⁺ | Retro-Diels-Alder type fragmentation |
Predicted Fragmentation Pathway
Caption: Plausible fragmentation of the molecular ion.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wave Number (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3500 | N-H | Stretching |
| 2850 - 3000 | C-H (sp³) | Stretching |
| 3000 - 3100 | C-H (sp²) | Stretching |
| 1580 - 1620 | C=C | Aromatic Ring Stretching |
| 1450 - 1550 | C=N | Stretching |
| 1200 - 1350 | C-N | Stretching |
Interpretation of Predicted IR Spectrum:
The IR spectrum is expected to show a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. The presence of both sp² and sp³ hybridized C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively. The aromatic C=C and C=N stretching vibrations will appear in the 1450-1620 cm⁻¹ region.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. While based on established spectroscopic principles and data from analogous structures, experimental verification of these predictions is essential for definitive structural confirmation and quality assessment. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the characterization and utilization of this important heterocyclic scaffold.
References
[2] Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Retrieved from 2] [3] National Center for Biotechnology Information. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from 3] [4] Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Retrieved from 5] [5] PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from 1] [6] LGC Standards. (n.d.). TRC - 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. Retrieved from ]
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5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Properties, and Therapeutic Potential
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2][3] This structural class has yielded compounds with applications ranging from antimicrobial and anticancer to anti-inflammatory and neurological agents.[2][3][4] Within this important family, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine represents a specific analog with potential for further exploration and development in drug discovery programs. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical characteristics, and potential therapeutic applications, aimed at researchers, scientists, and drug development professionals.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| CAS Number | 65541-95-9 | [1][5] |
| Molecular Formula | C₁₀H₁₄N₂ | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Proposed Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of substituted 1,8-naphthyridines. The most common and versatile of these is the Friedländer annulation, which involves the condensation of a 2-amino-pyridine-3-aldehyde or ketone with a compound containing an α-methylene group.[6] This is typically followed by the reduction of the resulting aromatic naphthyridine ring to the tetrahydro derivative.
A logical synthetic approach would commence with the synthesis of the key intermediate, 2-amino-4,6-dimethylnicotinaldehyde. This can be followed by a Friedländer condensation with a suitable ketone, such as acetone, and subsequent reduction of the aromatic ring.
Diagram of the Proposed Synthetic Pathway
Caption: A proposed synthetic route to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Experimental Protocol: A General Approach
The following is a generalized, step-by-step methodology adapted from established procedures for the synthesis of similar 1,8-naphthyridine derivatives.[6][7]
Step 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
-
Reaction Setup: To a solution of 2-amino-4,6-dimethylnicotinaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol, add the ketone (e.g., acetone, 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 5,7-Dimethyl-1,8-naphthyridine.
Step 2: Reduction to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Catalytic Hydrogenation: Dissolve the 5,7-Dimethyl-1,8-naphthyridine (1 equivalent) in a suitable solvent like ethanol or acetic acid. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to afford the final product, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as singlets in the aromatic or aliphatic region, depending on their position. The protons on the tetrahydro-pyridine ring would appear as multiplets in the aliphatic region. The aromatic proton on the pyridine ring would be a singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl carbons, the carbons of the tetrahydro-pyridine ring, and the carbons of the aromatic portion of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.23 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching vibrations for the secondary amine in the tetrahydro-pyridine ring, as well as C-H and C=C stretching frequencies for the aromatic and aliphatic portions of the molecule.
Potential Biological Activities and Therapeutic Applications
The 1,8-naphthyridine core is a well-established pharmacophore with a broad spectrum of biological activities.[2][3] Derivatives of this scaffold have been extensively investigated and have shown promise in various therapeutic areas. The introduction of methyl groups at the 5 and 7 positions, along with the saturation of one of the pyridine rings, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Diagram of Potential Biological Activities of the 1,8-Naphthyridine Scaffold
Caption: A summary of the diverse biological activities associated with the 1,8-naphthyridine scaffold.
-
Antimicrobial Activity: Many 1,8-naphthyridine derivatives, including the well-known nalidixic acid, exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[8] The 5,7-dimethyl substitution pattern could modulate this activity and spectrum.
-
Anticancer Activity: The 1,8-naphthyridine ring system is present in several anticancer agents that function through various mechanisms, including topoisomerase inhibition and kinase inhibition.[2]
-
Anti-inflammatory and Analgesic Effects: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions and pain.[2]
-
Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease and depression.[2]
The specific biological profile of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine remains to be elucidated through dedicated screening and mechanistic studies. However, its structural similarity to other biologically active 1,8-naphthyridines makes it a compelling candidate for investigation in various drug discovery campaigns.
Conclusion and Future Directions
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a structurally interesting member of the medicinally important 1,8-naphthyridine class of compounds. While detailed literature specifically on this molecule is sparse, established synthetic methodologies for this scaffold provide a clear path for its preparation. The diverse biological activities associated with the 1,8-naphthyridine core strongly suggest that this compound warrants further investigation for its therapeutic potential. Future research should focus on the development of a robust and scalable synthesis, full spectroscopic characterization, and comprehensive biological evaluation in a variety of disease models. Such studies will be crucial in unlocking the potential of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a lead compound in future drug development endeavors.
References
- Bawa S, Kumar S. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). 2016;349(1):5-23.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021;6(42):28031-28040.
-
Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[5][7]naphthyridine derivative. Bioorg Med Chem Lett. 2004;14(17):4515-8.
- Lippa RA, Murphy JA, Barrett T. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner-Wadsworth-Emmons-based approach. Beilstein J Org Chem. 2020;16:1158-1166.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J Org Chem. 2020;85(15):9657-9667.
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available from: [Link].
-
Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link].
- Fuertes M, Masdeu C, Martin-Encinas E, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(16):4767.
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. Available from: [Link].
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Adv. 2024;14(32):22869-22885.
-
Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Request PDF. Available from: [Link].
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Med Chem. 2021;13(18):1591-1618.
- Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021;26(14):4324.
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Methodological & Application
Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
An Application Note for the
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This has led to significant interest in its derivatives within medicinal chemistry and drug development. The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core, in particular, serves as a valuable building block and an arginine mimetic in integrin inhibitors.[4] This application note provides a comprehensive, two-step protocol for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, commencing with a base-catalyzed Friedländer annulation to construct the aromatic core, followed by catalytic hydrogenation. The causality behind experimental choices, detailed procedural steps, and characterization data are presented to ensure reproducibility and success for researchers in the field.
Introduction: The Strategic Importance of the Tetrahydro-1,8-Naphthyridine Core
The 1,8-naphthyridine framework is a recurring pharmacophore in numerous therapeutic agents.[1][5] The reduction of one of the pyridine rings to yield the tetrahydro- derivative offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties compared to its planar aromatic counterpart. These saturated heterocycles are often employed as conformationally restricted scaffolds in drug design.[6]
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is typically achieved through a robust and logical two-step sequence. The initial step involves the construction of the aromatic 5,7-Dimethyl-1,8-naphthyridine ring system via the Friedländer annulation. This classic condensation reaction is one of the most straightforward and efficient methods for preparing substituted quinolines and naphthyridines.[7] The subsequent step is the regioselective reduction of one of the pyridine rings, for which catalytic hydrogenation is a highly effective and clean method.[8] This application note details a reliable protocol for this synthetic sequence, providing insights into the reaction mechanisms and practical considerations for laboratory execution.
Overall Synthetic Workflow
The synthesis is structured as a two-part process, starting from commercially available precursors. The workflow is designed for efficiency and scalability, with purification steps incorporated at the end of each major transformation.
Caption: Overall two-step synthesis workflow.
Part A: Synthesis of 5,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
The Friedländer synthesis involves the base-catalyzed condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing an α-methylene group, in this case, a ketone.[9][10][11] Here, 2-aminonicotinaldehyde reacts with 3-pentanone (diethyl ketone) in the presence of a base like potassium tert-butoxide. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic 1,8-naphthyridine ring system.
Experimental Protocol: Part A
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (5.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add ethanol (20 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add potassium tert-butoxide (t-BuOK) (1.0 mmol, 0.2 eq).
-
Ketone Addition: Add 3-pentanone (5.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50°C and stir for approximately 2-3 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 petroleum ether/ethyl acetate eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the resulting solid and wash it with cold ethyl acetate (2 x 10 mL).
-
Purification: The crude product is often of high purity. If necessary, the residue can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield 5,7-Dimethyl-1,8-naphthyridine as a solid.
Part B:
Catalytic hydrogenation is a standard method for the reduction of N-heterocycles.[8][13] The aromatic 5,7-Dimethyl-1,8-naphthyridine is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process selectively reduces one of the two pyridine rings to afford the desired tetrahydro product. The choice of catalyst and reaction conditions is crucial to prevent over-reduction and ensure high yields.
Experimental Protocol: Part B
-
Reagent Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 5,7-Dimethyl-1,8-naphthyridine (from Part A, 1.0 eq).
-
Catalyst and Solvent: Carefully add 10% Palladium on Carbon (Pd/C) (approximately 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Add ethanol as the solvent.
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary) and begin vigorous stirring or shaking.
-
Reaction: Continue the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The final product can be characterized by NMR spectroscopy.[14]
Summary of Reaction Parameters
| Parameter | Part A: Friedländer Annulation | Part B: Catalytic Hydrogenation |
| Key Reagents | 2-Aminonicotinaldehyde, 3-Pentanone | 5,7-Dimethyl-1,8-naphthyridine, H₂ |
| Catalyst | Potassium tert-butoxide (t-BuOK) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol | Ethanol |
| Temperature | 50°C | Room Temperature |
| Pressure | Atmospheric | 50-100 psi |
| Reaction Time | 2-3 hours | 12-24 hours |
| Typical Yield | 70-85% | 80-95% |
Conclusion
This application note outlines a reliable and efficient two-step synthesis for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a valuable scaffold in drug discovery. The procedure leverages a classic Friedländer annulation for the initial heterocycle formation, followed by a standard catalytic hydrogenation for the selective saturation of one pyridine ring. The protocols provided are detailed to ensure a high rate of success and reproducibility for researchers. The versatility of the 1,8-naphthyridine core suggests that this synthetic route can be adapted for the creation of a diverse library of analogues for further biological evaluation.
References
-
Zhang, M., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 56(45), 14232-14236. [Link]
-
Fan, R., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730-2733. [Link]
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McNaughton, B. R., & Miller, B. L. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
McNaughton, B. R., & Miller, B. L. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]
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Isherwood, M., & Baud, M. G. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
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Li, S., et al. (2019). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 24(23), 4253. [Link]
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Li, Y., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886. [Link]
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 2598-2605. [Link]
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Tomar, V., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-28. [Link]
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Gurjar, V. K., & Pal, D. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. ResearchGate. [Link]
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Paudler, W. W., & Kress, T. J. (1968). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 5(4), 561-563. [Link]
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Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]
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Karczmarzyk, Z., & Podgórski, R. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4995. [Link]
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Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Tetrahydronaphthyridines
Abstract
The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a range of biological targets, including integrins and CXCR4 receptors.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction offers a robust and stereoselective method for the construction of carbon-carbon double bonds, proving particularly advantageous for the synthesis of complex heterocyclic systems.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of tetrahydronaphthyridine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Tetrahydronaphthyridines and the HWE Advantage
Tetrahydronaphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[4] Their rigid, three-dimensional structure allows them to act as effective mimetics of peptide reverse turns, making them valuable in the design of peptidomimetic pharmaceuticals.[1] For instance, they are widely used as arginine mimetics in Arg-Gly-Asp (RGD) peptide mimetics, which are potent inhibitors of αv integrins, a class of receptors implicated in fibrosis and cancer.[1]
The synthesis of these complex scaffolds often presents challenges. Traditional methods like the Wittig reaction can be complicated by the formation of triphenylphosphine oxide, a byproduct that is often difficult to remove, especially on a large scale.[1] The Horner-Wadsworth-Emmons (HWE) reaction provides a superior alternative for several reasons:
-
Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a wider range of electrophiles, including less reactive ketones.[5][6]
-
Simplified Purification: The dialkylphosphate byproduct of the HWE reaction is water-soluble, enabling its easy removal through simple aqueous extraction, which is a significant advantage for process chemistry and large-scale synthesis.[6][7]
-
Stereochemical Control: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, offering excellent stereoselectivity.[5][6][8] This is crucial for establishing the desired geometry in the final tetrahydronaphthyridine core.
This guide will focus on an intramolecular HWE approach, a powerful strategy for the cyclization and formation of the core tetrahydronaphthyridine ring system.
Mechanistic Rationale: The Intramolecular HWE Cyclization
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism.[3] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The intramolecular variant follows the same fundamental steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate proton. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and lithium or sodium bis(trimethylsilyl)amide (LiHMDS/NaHMDS).
-
Intramolecular Nucleophilic Addition: The newly formed carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone within the same molecule. This intramolecular addition is the rate-limiting step and leads to the formation of a cyclic betaine intermediate.[5]
-
Oxaphosphetane Formation: The betaine intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[8]
-
Elimination and Product Formation: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the desired carbon-carbon double bond, thus completing the tetrahydronaphthyridine ring system. The stereochemical outcome of the reaction is largely determined at this stage, with the transition state leading to the trans (E)-olefin being lower in energy.[8]
Caption: Generalized mechanism of the intramolecular Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.
Synthesis of the Phosphonate Precursor
The synthesis of the phosphonate precursor is a critical first step. A common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an appropriate alkyl halide.[6] In the context of tetrahydronaphthyridine synthesis, this often involves a precursor containing a protected amino group and a suitable leaving group.
Example Protocol: Synthesis of a Diethyl Phosphonate Precursor
-
Reaction Setup: To a solution of the N-protected aminoalkyl halide (1.0 equiv) in anhydrous toluene (5 mL/mmol), add triethyl phosphite (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude phosphonate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Intramolecular Horner-Wadsworth-Emmons Cyclization
This step involves the base-mediated cyclization of the phosphonate-aldehyde or phosphonate-ketone precursor.
Example Protocol: Synthesis of a Tetrahydronaphthyridine Core
-
Reagent Preparation: Prepare a solution of the phosphonate precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL/mmol).
-
Reaction Setup: In a separate flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Phosphonate: Slowly add the solution of the phosphonate precursor to the NaH suspension dropwise.
-
Formation of the Ylide: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
Cyclization: The intramolecular reaction will proceed upon formation of the carbanion. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine.
| Parameter | Condition | Rationale/Notes |
| Solvent | Anhydrous THF, DME | Aprotic, non-polar to moderately polar solvents are preferred to ensure the stability of the carbanion. |
| Base | NaH, K₂CO₃, LiHMDS | The choice of base depends on the pKa of the phosphonate. NaH is a strong, non-nucleophilic base suitable for most applications. |
| Temperature | 0 °C to room temperature | Initial deprotonation is often performed at 0 °C to control the exothermic reaction. The cyclization can then proceed at room temperature. |
| Reaction Time | 2 - 24 hours | Varies depending on the substrate and reaction conditions. Monitoring is crucial. |
| Workup | Aqueous NH₄Cl quench | Neutralizes the excess base and protonates the phosphate byproduct, facilitating its removal. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base (e.g., LiHMDS) or increase the reaction temperature slightly. Ensure all reagents and solvents are anhydrous. |
| Steric hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Consider using a less bulky phosphonate ester (e.g., dimethyl instead of diethyl). | |
| Formation of Byproducts | Intermolecular side reactions | Use high dilution conditions to favor the intramolecular cyclization. This can be achieved by slow addition of the phosphonate to the base. |
| Decomposition of starting material | Ensure the reaction is performed under an inert atmosphere to prevent degradation. Use freshly distilled solvents. | |
| Poor Stereoselectivity | Reversible initial addition | The use of certain bases and additives can influence stereoselectivity. For (Z)-alkene formation, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates and a strong base like KHMDS can be employed.[8] |
Data Presentation: Representative Examples
A study by Beilstein Journals describes a facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines using an HWE-based approach.[1] This methodology utilized a phosphoramidate protecting group that was stable to the metalation steps.[1] The three-step sequence of Horner-Wadsworth-Emmons olefination, diimide reduction, and global deprotection afforded the target compounds in high yields (63–83% over 3 steps) without the need for chromatographic purification.[1]
| Entry | Aldehyde | Phosphonate | Product | Yield (%) |
| 1 | Benzaldehyde | Diethyl (2-(N-Boc-amino)ethyl)phosphonate | 2-Benzyl-1,2,3,4-tetrahydronaphthyridine | ~75% |
| 2 | Isobutyraldehyde | Diethyl (2-(N-Cbz-amino)ethyl)phosphonate | 2-Isopropyl-1,2,3,4-tetrahydronaphthyridine | ~80% |
Note: The yields presented are representative and may vary based on the specific reaction conditions and substrates used.
Caption: A general experimental workflow for the synthesis of tetrahydronaphthyridines via an intramolecular HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the synthesis of tetrahydronaphthyridines. Its advantages, including high stereoselectivity and simplified purification, make it an attractive method for both academic research and industrial drug development. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can efficiently construct these valuable heterocyclic scaffolds for the development of novel therapeutics.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Beilstein Journals. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. Available at: [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed Central. Available at: [Link]
-
Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates - ResearchGate. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]
-
Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates - SciSpace. Available at: [Link]
-
Phosphonic acid: preparation and applications - ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed Central. Available at: [Link]
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- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles PMID: 35179893 | MCE [medchemexpress.cn]
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- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 1H NMR Analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Introduction: The Significance of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Discovery
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core, in particular, serves as a key structural component in various pharmacologically active agents. 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable building block in the synthesis of novel therapeutic candidates. Its structural and electronic properties, dictated by the arrangement of its constituent atoms, are pivotal to its function and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. It provides detailed information about the chemical environment of each proton, enabling unambiguous confirmation of the molecular structure. This application note provides a comprehensive guide to the 1H NMR analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, intended for researchers, scientists, and drug development professionals.
Guiding Principles: Understanding 1H NMR Spectroscopy
1H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, an NMR spectrum is generated.
The precise frequency at which a proton absorbs energy, known as its chemical shift (δ) , is highly sensitive to its local electronic environment. Electronegative atoms or groups deshield the proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the proton, shifting its resonance to a lower chemical shift (upfield).
Furthermore, the interaction between the spins of neighboring protons leads to spin-spin coupling , which splits the NMR signal into a multiplet. The magnitude of this splitting, the coupling constant (J) , provides information about the number of neighboring protons and their dihedral angle. The integration of the signal, or the area under the peak, is proportional to the number of protons giving rise to that signal.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
A standardized and meticulously executed experimental protocol is crucial for obtaining a reproducible and high-quality 1H NMR spectrum.
I. Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Chloroform-d (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual peak. Dimethyl sulfoxide-d6 (DMSO-d6) can be used for less soluble compounds.
-
Concentration: Prepare a solution of 5-10 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a convenient reference point.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
II. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to ensure homogeneity, which is essential for obtaining sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient for 1H NMR.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for routine 1H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Data Processing and Spectral Analysis
Following data acquisition, the raw data (Free Induction Decay or FID) must be processed to obtain the final spectrum.
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm, or the residual solvent peak to its known chemical shift.
Interpreting the 1H NMR Spectrum of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Disclaimer: The following spectral data is a hypothetical representation based on the known structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and general principles of NMR spectroscopy. It is intended for illustrative and educational purposes, as a definitive, published spectrum with full experimental details was not available at the time of this writing.
Molecular Structure:
Structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Hypothetical 1H NMR Data (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 6.45 | s | 1H | - | H-6 |
| 4.80 | br s | 1H | - | NH (H-1) |
| 3.35 | t | 2H | 6.0 | H-2 |
| 2.70 | t | 2H | 6.0 | H-4 |
| 2.45 | s | 3H | - | 7-CH3 |
| 2.30 | s | 3H | - | 5-CH3 |
| 1.90 | p | 2H | 6.0 | H-3 |
Detailed Spectral Interpretation:
-
H-6 (δ 6.45, s, 1H): This singlet in the aromatic region is assigned to the proton at the 6-position. Its downfield shift is expected due to its attachment to an sp2-hybridized carbon within an aromatic-like ring. The singlet multiplicity arises because it has no adjacent protons to couple with.
-
NH (H-1) (δ 4.80, br s, 1H): The broad singlet is characteristic of an N-H proton. The broadness is often due to quadrupole broadening from the nitrogen atom and/or chemical exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.
-
H-2 (δ 3.35, t, 2H): This triplet, integrating to two protons, is assigned to the methylene protons at the 2-position. They are deshielded by the adjacent nitrogen atom (N-1). The triplet multiplicity (t) arises from coupling to the two adjacent protons at the 3-position (n+1 rule, 2+1=3). The coupling constant of 6.0 Hz is typical for vicinal coupling in such a ring system.
-
H-4 (δ 2.70, t, 2H): This triplet, also integrating to two protons, is assigned to the methylene protons at the 4-position. Their chemical shift is slightly upfield compared to H-2 as they are further from the direct influence of a nitrogen atom. The triplet multiplicity is due to coupling with the two protons at the 3-position.
-
7-CH3 (δ 2.45, s, 3H): This sharp singlet, integrating to three protons, is assigned to the methyl group at the 7-position. It is a singlet because there are no protons on the adjacent carbon to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
5-CH3 (δ 2.30, s, 3H): This singlet, integrating to three protons, corresponds to the methyl group at the 5-position. Its chemical shift is slightly upfield compared to the 7-CH3 group, which could be due to subtle differences in the electronic environment.
-
H-3 (δ 1.90, p, 2H): This pentet (or multiplet appearing as a pentet), integrating to two protons, is assigned to the methylene protons at the 3-position. They are in a more shielded, aliphatic-like environment. The pentet multiplicity arises from coupling to the two protons at the 2-position and the two protons at the 4-position (n+1 rule, 4+1=5).
Workflow and Logic Diagram
1H NMR Analysis Workflow
Troubleshooting and Advanced Considerations
-
Peak Broadening: Broad peaks can result from poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the instrument or purifying the sample can often resolve this issue.
-
Impurity Peaks: Small, unidentifiable peaks in the spectrum may correspond to residual solvents from the synthesis or other impurities. Comparison with a blank spectrum of the deuterated solvent can help identify solvent-related peaks.
-
Signal Overlap: In more complex molecules, signals may overlap, making interpretation difficult. Running the spectrum on a higher field instrument can improve signal dispersion. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), can be employed to determine proton-proton coupling networks and aid in unambiguous assignments.
Conclusion
1H NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. By following a robust experimental protocol and applying the fundamental principles of spectral interpretation, researchers can confidently confirm the identity and integrity of this important synthetic building block, thereby ensuring the quality of downstream applications in drug discovery and development.
References
- Note: As specific literature containing the 1H NMR data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine was not located, this section provides general, authoritative references for the principles and practices of NMR spectroscopy.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: High-Resolution and 2D NMR Spectroscopy of Organometallic Compounds Source: Pregosin, P. S. (2012). High-resolution and 2D NMR spectroscopy of organometallic compounds. John Wiley & Sons. URL: [Link]
-
Title: The Journal of Heterocyclic Chemistry Source: Wiley Online Library URL: [Link][1]
Sources
Application Note: 13C NMR Characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon framework.[1][2] For professionals in pharmaceutical research and drug development, precise characterization of novel heterocyclic compounds is paramount. 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a substituted N-heterocycle with a scaffold of interest in medicinal chemistry due to the prevalence of the 1,8-naphthyridine core in various therapeutic agents.[3][4] This application note provides a comprehensive guide to the 13C NMR characterization of this specific molecule, covering theoretical predictions, detailed experimental protocols, and spectral analysis techniques. The methodologies outlined herein are designed to ensure high-quality, reproducible data for unambiguous structural confirmation.
Predicted 13C NMR Chemical Shifts
Due to the specific nature of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a publicly available, assigned 13C NMR spectrum is not readily found. However, a robust prediction of the chemical shifts can be formulated by analyzing the electronic environment of each carbon atom and referencing data from analogous structures such as substituted pyridines, 1,2,3,4-tetrahydroquinoline, and other 1,8-naphthyridine derivatives.[5][6][7][8][9]
The structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine contains 10 unique carbon environments, and thus, 10 distinct signals are expected in the broadband proton-decoupled 13C NMR spectrum.[2] The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the additive effects of substituents on the pyridine and tetrahydro-pyridine rings. The electronegative nitrogen atoms will cause a downfield shift (higher ppm) for adjacent carbons (C2, C4a, C8a), while the electron-donating methyl groups will cause a shielding effect (upfield shift) on the carbons of the pyridine ring.
Table 1: Predicted 13C NMR Chemical Shifts for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Prediction |
| C2 | ~45-50 | CH2 | Aliphatic carbon adjacent to a nitrogen atom in a saturated ring. |
| C3 | ~25-30 | CH2 | Aliphatic carbon in a six-membered ring. |
| C4 | ~30-35 | CH2 | Aliphatic carbon adjacent to an aromatic ring. |
| C4a | ~120-125 | Quaternary (C) | Bridgehead carbon between the saturated and aromatic rings. |
| C5 | ~150-155 | Quaternary (C) | Aromatic carbon bearing a methyl group and adjacent to nitrogen. |
| C6 | ~120-125 | CH | Aromatic carbon between two methyl-substituted carbons. |
| C7 | ~155-160 | Quaternary (C) | Aromatic carbon bearing a methyl group. |
| C8a | ~145-150 | Quaternary (C) | Bridgehead carbon adjacent to nitrogen in the pyridine ring. |
| C5-CH3 | ~20-25 | CH3 | Methyl group attached to an aromatic ring. |
| C7-CH3 | ~18-23 | CH3 | Methyl group attached to an aromatic ring. |
Experimental Protocols
Acquiring a high-quality 13C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The following protocols are designed to yield accurate and reproducible results.
Protocol 1: Standard 13C NMR Spectrum Acquisition
This protocol is suitable for routine structural confirmation.
1. Sample Preparation:
- Accurately weigh 20-50 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[10]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[10]
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector coil (typically around 4-5 cm).[11]
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless using the solvent peak for referencing.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Tune and match the probe for the 13C frequency.
- Shim the magnetic field to optimize homogeneity.
- Set the following acquisition parameters:
- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 or similar).
- Acquisition Time (at): 1-2 seconds.[12]
- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width (sw): 0-220 ppm.[2]
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.
- Identify and label the peaks corresponding to the carbon atoms of the molecule.
Protocol 2: Quantitative 13C NMR and DEPT Analysis
For more detailed structural elucidation, including the determination of carbon multiplicities (CH, CH2, CH3, C), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. For accurate quantitative analysis, modifications to the standard protocol are necessary to suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice relaxation (T1).[13]
1. Sample Preparation for Quantitative Analysis:
- Follow the sample preparation steps in Protocol 1.
- For carbons with long relaxation times (especially quaternary carbons), consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) at a concentration of about 0.01-0.1 M to shorten T1 values.[12][13]
2. Instrument Setup for Quantitative Acquisition:
- Use an inverse-gated decoupling pulse sequence to eliminate the NOE.
- Set a long relaxation delay (d1) of at least 5 times the longest T1 value of any carbon in the molecule. If T1 values are unknown, a delay of 30-60 seconds is a conservative starting point.
3. DEPT-135 and DEPT-90 Acquisition:
- Following the standard 13C spectrum, acquire DEPT-135 and DEPT-90 spectra.[14][15]
- DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.[16][17]
- DEPT-90: Only CH signals will appear as positive peaks.[15][17]
- By comparing the broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, the multiplicity of each carbon signal can be unambiguously assigned.
Visualization of Experimental Workflow
The general workflow for the 13C NMR characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is illustrated below.
Caption: Workflow for 13C NMR Characterization.
Conclusion
The 13C NMR characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a straightforward process when guided by theoretical predictions and robust experimental protocols. By employing standard broadband-decoupled 13C NMR in conjunction with DEPT experiments, researchers and drug development professionals can confidently elucidate and confirm the carbon skeleton of this and related heterocyclic compounds. The methodologies detailed in this application note provide a solid foundation for obtaining high-quality, reliable spectroscopic data essential for advancing chemical research and development.
References
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Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. Available at: [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017-05-01). Available at: [Link]
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Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
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Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). Available at: [Link]
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Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
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Columbia University. DEPT | NMR Core Facility. Available at: [Link]
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Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). Available at: [Link]
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MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
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ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]
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Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
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SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
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PubChem. 1,2,3,4-Tetrahydroquinoline. Available at: [Link]
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University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum? (2007-12-21). Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014-03-06). Available at: [Link]
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ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]
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PubMed Central. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024-07-18). Available at: [Link]
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Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]
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SpectraBase. 1,8-Naphthyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]
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Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (2025-12-30). Available at: [Link]
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13C-NMR. Available at: [Link]
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Bruker. 13-C NMR Protocol for beginners AV-400. Available at: [Link]
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EPFL. 13C NMR. Available at: [Link]
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Semantic Scholar. 13C n.m.r. spectra of 2‐substituted pyrimidines. (1976-07-01). Available at: [Link]
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NPTEL. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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Semantic Scholar. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link]
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Wiley-VCH. SUPPORTING INFORMATION. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Available at: [Link]
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Mass spectrometry of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
An Application Guide to the Mass Spectrometric Analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Introduction
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, often serving as scaffolds for novel therapeutic agents. Accurate and reliable analytical methods are paramount for the characterization, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for these applications, offering unparalleled sensitivity and structural elucidation capabilities.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the mass spectrometric analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. It outlines comprehensive protocols for sample preparation, LC-MS method development, and interpretation of mass spectral data, including a proposed fragmentation pathway. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their own applications.
Analyte Characteristics
A foundational understanding of the analyte's physicochemical properties is critical for method development. The presence of two nitrogen atoms in the bicyclic structure makes the molecule basic and thus an ideal candidate for positive mode electrospray ionization.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₁₀H₁₄N₂ |
| Average Molecular Weight | 162.23 g/mol |
| Monoisotopic Mass | 162.1157 g/mol |
| CAS Number | 65541-95-9 |
| Predicted [M+H]⁺ (Monoisotopic) | 163.1235 m/z |
Sample Preparation Protocol
The quality of mass spectrometry data is directly dependent on meticulous sample preparation.[1] The primary goals are to solubilize the analyte, remove interfering matrix components like salts, and adjust the concentration to a range suitable for the instrument's detector.[2][3] Electrospray ionization is particularly sensitive to high concentrations of non-volatile salts, which can suppress the analyte signal.[4]
Step-by-Step Protocol
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine standard.
-
Dissolve the solid in 1 mL of a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN). Ensure complete dissolution, using gentle vortexing if necessary. This high-concentration stock serves as a stable starting point for further dilutions.
-
-
Working Solution Dilution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.
-
Dilute to the mark with a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step is crucial to pre-condition the analyte for the chromatographic environment and prevent peak distortion.
-
-
Final Sample Preparation (for injection):
-
Transfer an aliquot of the working solution into a 2 mL autosampler vial.
-
Rationale: The final concentration (typically in the low ng/mL to low µg/mL range) is critical to avoid detector saturation and non-linear response.[4] If the sample matrix is complex (e.g., plasma, tissue homogenate), a solid-phase extraction (SPE) step may be required to remove interfering substances.[2]
-
-
Quality Control:
-
Prepare a "blank" sample using only the final dilution solvent. This should be run before and after the sample set to check for carryover and system contamination.[4]
-
Workflow for Sample Preparation
Caption: A generalized workflow for preparing 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Coupling liquid chromatography to mass spectrometry allows for the separation of the analyte from other components before it enters the mass spectrometer, reducing ion suppression and enabling the analysis of complex mixtures.[5]
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is recommended.
LC Parameters
N-heterocyclic compounds can be challenging to retain on standard C18 reversed-phase columns due to their polarity.[6] A column with an alternative chemistry or a mixed-mode column may provide better retention and peak shape. The inclusion of a low concentration of an acid like formic acid in the mobile phase is essential to promote analyte protonation, which enhances ionization efficiency and improves chromatographic peak shape for basic compounds.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A good starting point for small molecule analysis. Consider HILIC or mixed-mode for improved retention if needed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and sharpens peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the compound. Must be optimized for specific applications. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | Kept low to prevent column overloading. |
MS Parameters
Given the basic nature of the two nitrogen atoms, positive mode electrospray ionization (ESI+) is the clear choice for this analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The molecule readily accepts a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion formation. |
| **Nebulizer Gas (N₂) ** | 35 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 10 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temp. | 350 °C | Facilitates the transition of ions into the gas phase. |
| Scan Range (Full Scan) | 50 - 300 m/z | Covers the expected mass of the precursor ion. |
| Collision Energy (MS/MS) | 10 - 30 eV | Energy applied to induce fragmentation; requires optimization. |
Expected Results and Data Interpretation
Full Scan (MS1) Analysis
In a full scan experiment, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 163.1235 . This serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.
Tandem MS (MS/MS) Fragmentation Pathway
Tandem mass spectrometry is used to generate characteristic fragment ions for structural confirmation and for developing highly selective quantitative methods like Multiple Reaction Monitoring (MRM).[3] The fragmentation of N-heterocyclic compounds often involves cleavage of side chains and ruptures of the ring systems.[7][8]
For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, the protonated molecule ([M+H]⁺) is expected to fragment via several key pathways upon collision-induced dissociation (CID):
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methylated aromatic systems, leading to a stable ion.
-
Cleavage of the Tetrahydro Ring: The saturated ring is a likely site for fragmentation, potentially through the loss of neutral molecules like ethylene (C₂H₄) or propene (C₃H₆) via ring-opening mechanisms.
Proposed Fragmentation Diagram
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
MRM Transitions for Quantification
For quantitative studies, specific precursor-to-product ion transitions can be monitored. Based on the proposed fragmentation, the following transitions would be excellent candidates for an MRM method.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 163.12 | 148.10 | Quantifier: High abundance, specific loss. |
| 163.12 | 135.09 | Qualifier: Confirms identity. |
| 163.12 | 106.07 | Qualifier: Confirms identity. |
References
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Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Aust. J. Chem., 1973, 26, 1031-41. Available from: [Link]
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MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Available from: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available from: [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available from: [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available from: [Link]
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van der Meer, D., van der Vlis, E., & de Voogt, P. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4857–4866. Available from: [Link]
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ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the X-ray Crystallography of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine core, in particular, serves as a crucial building block for potent therapeutic agents, often acting as a constrained mimetic of arginine in complex biological systems.[5] Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, is paramount for structure-activity relationship (SAR) studies and rational drug design.
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of crystalline materials.[6][7][8] It provides an unambiguous map of electron density, from which a detailed molecular model can be built and refined. This guide offers an in-depth, experience-driven walkthrough of the entire crystallographic workflow for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, from the foundational step of synthesis to the final validation of the crystal structure.
Part 1: The Foundation - Synthesis and Purification for Crystallography
The journey to a high-quality crystal structure begins not at the diffractometer, but in the synthesis lab. The axiom "garbage in, garbage out" is especially true in crystallography; a crystal grown from impure material will almost certainly be of poor quality or may not form at all. The primary objective is to obtain material of >95% purity, free from residual solvents, reagents, and side products that can inhibit nucleation or introduce lattice defects.[9]
Synthetic Considerations
Several synthetic routes to tetrahydronaphthyridines have been reported. A common and robust approach involves the late-stage hydrogenation of a fully aromatic 1,8-naphthyridine precursor, which is often synthesized via a Friedländer reaction.[5] More modern methods, such as those employing a Horner-Wadsworth-Emmons olefination, offer high yields and improved functional group tolerance, which can be advantageous for creating diverse libraries of derivatives.[5][10]
Expert Insight: Regardless of the chosen route, the final deprotection and purification steps are critical. In our experience, even trace amounts of protecting groups or catalysts can severely hinder crystallization. A final purification step, even if initial analysis suggests high purity, is a worthwhile investment of time.
Protocol: Purification to Crystallography-Grade Standard
-
Initial Purification: Following the final synthetic step, purify the crude product using flash column chromatography on silica gel. Employ a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to carefully separate the target compound from impurities.
-
Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. It is crucial to then co-evaporate the resulting solid or oil with a solvent in which it is highly soluble but which is also volatile (e.g., dichloromethane) several times to remove trace high-boiling chromatography solvents.
-
Final Recrystallization: The most effective final step is often a recrystallization.
-
Dissolve the compound in a minimum amount of a hot solvent in which it is reasonably soluble (e.g., ethanol, isopropanol, or acetonitrile).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexanes, or diethyl ether) until the solution becomes faintly turbid.
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently to 4 °C.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.
-
Part 2: The Art of Crystal Growth
Growing a single, well-ordered crystal suitable for diffraction is often the most challenging bottleneck in the entire process.[6][11] The ideal crystal should be at least 0.1 mm in its largest dimensions, possess sharp edges, and be free of cracks or twinning.[12] Patience and systematic screening are key.
Common Crystallization Techniques
Several methods are employed for small organic molecules, all based on the principle of slowly moving a solution into a state of supersaturation to promote nucleation and crystal growth.[6][13][14]
-
Slow Evaporation: The simplest method where a solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[13]
-
Vapor Diffusion: A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant in a sealed chamber. The precipitant vapor diffuses into the drop, slowly reducing the solubility of the compound and inducing crystallization.[14]
-
Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.[13]
Protocol: Crystallization by Vapor Diffusion (Sitting Drop)
This method offers excellent control over the rate of crystallization and is highly amenable to screening multiple conditions simultaneously.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the purified naphthyridine derivative (e.g., 5-20 mg/mL) in a suitable solvent (see Table 1).
-
Prepare Reservoir Solution: In the outer well of a crystallization plate, add 500 µL of a reservoir solution. This is typically a mixture of the solvent used for the stock solution and an anti-solvent.
-
Set the Drop: In the inner well (the "sitting drop" post), place 1 µL of the compound's stock solution. Add 1 µL of the reservoir solution to this drop.
-
Seal and Incubate: Carefully seal the well with clear tape or a lid. Store the plate in a vibration-free environment at a constant temperature (e.g., 18-20 °C).
-
Monitor: Inspect the drops daily under a microscope. Crystals can appear anywhere from one day to several weeks later.
Table 1: Common Solvents and Anti-solvents for Small Molecule Crystallization [13]
| Common Solvents | Common Anti-solvents (Precipitants) |
| Acetone | Water |
| Acetonitrile | Diethyl Ether |
| Dichloromethane (DCM) | Hexanes / Heptane |
| Ethanol / Methanol | Toluene |
| Ethyl Acetate | Pentane |
| Tetrahydrofuran (THF) | Isopropanol |
| N,N-Dimethylformamide (DMF) | Water |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause | Suggested Solution |
| Precipitate/Oil | Supersaturation achieved too quickly. | Lower the initial concentration of the compound or the precipitant. |
| Needles/Plates | Rapid crystal growth.[15] | Slow down the crystallization rate by lowering the temperature or using a less potent anti-solvent. Try additives. |
| Too Many Small Crystals | High nucleation rate.[15] | Decrease the concentration of the compound. Consider micro-seeding. |
| No Crystals | Solution is not reaching supersaturation. | Increase the concentration of the compound or the precipitant. Try different solvent systems. |
Caption: Overall experimental workflow for X-ray crystallography.
Part 3: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, the next step is to measure its diffraction pattern using a single-crystal X-ray diffractometer.[16] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[17][18]
Protocol: A Typical Data Collection Sequence
Modern diffractometers automate much of this process, but understanding the steps is crucial for quality control.[19][20]
-
Crystal Mounting:
-
Under a microscope, select a crystal with sharp, well-defined faces.
-
Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a pin. A small amount of cryoprotectant oil (e.g., Paratone-N) is used to adhere the crystal to the loop and protect it during flash-cooling.
-
Mount the pin onto a goniometer head on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Crystal Centering and Screening:
-
Using the instrument's video camera and software, center the crystal in the X-ray beam.
-
Collect a few initial diffraction images (frames) at different orientations to assess the crystal's quality. The software will analyze these to determine if the sample is a single crystal and to estimate the maximum resolution of diffraction.
-
-
Unit Cell Determination:
-
From the positions of the spots on the initial frames, the software automatically determines the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
-
Data Collection Strategy:
-
The software calculates an optimal strategy to collect a complete and redundant dataset.[21] This involves a series of runs where the crystal is rotated through specific angles (e.g., 0.5-1.0° per frame) while being exposed to the X-ray beam.[12]
-
Key parameters include detector distance (balances resolution and spot separation) and exposure time per frame (balances signal-to-noise with total experiment time).
-
-
Data Integration and Reduction:
-
After collection, the raw image data is processed. The software locates each diffraction spot, integrates its intensity, and assigns it Miller indices (h, k, l).
-
Corrections are applied for various experimental factors (e.g., Lorentz-polarization). The output is a reflection file (typically with an .hkl extension) that lists the h, k, l indices, intensity, and standard uncertainty for each measured reflection. This file is the input for the next stage.
-
Part 4: Structure Solution and Refinement
This stage transitions from experimental measurement to computational modeling. The goal is to build an atomic model that accurately reproduces the experimental diffraction data. For small molecules like naphthyridine derivatives, this process is highly robust.
Structure Solution: Solving the Phase Problem
The diffraction experiment measures the intensities of the reflections but not their phases. This is the "phase problem" of crystallography. For small molecules, this is almost universally solved using direct methods, a mathematical approach that uses statistical relationships between phases to derive an initial set. This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.
Protocol: Structure Refinement using SHELXL
Structure refinement is an iterative process of optimizing the atomic model (positions, displacement parameters) to achieve the best possible fit to the experimental data, guided by chemical reasonability.[22] The program SHELXL is the industry standard for small-molecule structure refinement.[23][24]
-
Initial Model: The output from the structure solution program is an instruction file (.ins) containing the initial atom positions.
-
Least-Squares Refinement: Execute the first refinement cycles in SHELXL. The program uses a least-squares algorithm to adjust atomic coordinates and isotropic displacement parameters to minimize the difference between observed and calculated structure factors.[22]
-
Difference Map Analysis: After each refinement cycle, calculate a difference Fourier map (using the FMAP command in SHELXL). Peaks in this map indicate regions where the model has too little electron density (e.g., missing atoms), while troughs indicate regions with too much. This is used to locate any missing atoms or identify incorrect atom assignments.
-
Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically. This models the atoms as ellipsoids, accounting for their thermal motion in different directions.
-
Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference map and then refined using a "riding model" (HFIX commands). This model places hydrogens in geometrically calculated positions and constrains them to ride on their parent carbon or nitrogen atom during refinement.
-
Convergence: The refinement is considered complete or "converged" when the shifts in all refined parameters are negligible and the difference map is essentially flat (no significant peaks or troughs).[22] The quality of the final model is assessed by several figures of merit, primarily the R-factors.
Caption: The iterative cycle of crystallographic structure refinement.
Part 5: Structure Validation and Data Presentation
A refined structure is not complete until it has been rigorously validated to ensure it is chemically and crystallographically sound.[25][26][27]
Key Validation Criteria
-
R-factors: The R1 value is a direct measure of the agreement between observed and calculated structure factor amplitudes. For a good small-molecule structure, R1 should typically be below 5% (0.05). The wR2 is a weighted R-factor based on intensities and is usually around 10-15%.[28]
-
Goodness of Fit (GooF): This value should be close to 1.0, indicating that the model is a good fit to the data.
-
Final Difference Map: The residual electron density should be low and featureless, typically with no peaks or holes greater than ~0.5 e-/ų.
-
Geometric Parameters: Bond lengths, angles, and torsion angles should be compared to standard values and be chemically sensible.
-
checkCIF: The final Crystallographic Information File (CIF) should be submitted to the IUCr's checkCIF service. This automated tool performs hundreds of checks and generates a report of ALERTS that must be addressed or explained.[25]
Data Presentation
The final results are presented in a standardized format, typically in a table summarizing the key crystallographic data and refinement statistics.
Table 2: Example Crystallographic Data for a Derivative
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₅H₁₈N₂O₂ |
| Formula Weight | 258.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123(1), 8.456(1), 15.678(2) |
| α, β, γ (°) | 90, 98.76(1), 90 |
| Volume (ų) | 1324.5(3) |
| Z (molecules/cell) | 4 |
| Data Collection & Refinement | |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 15234 |
| Unique Reflections | 3021 |
| R_int | 0.035 |
| Final R1 [I > 2σ(I)] | 0.041 |
| Final wR2 (all data) | 0.105 |
| Goodness-of-Fit (S) | 1.03 |
| Abs. Structure Parameter | N/A (centrosymmetric) |
| Largest diff. peak/hole (eÅ⁻³) | 0.28 / -0.21 |
References
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-
IUCr Journals. Structure validation in chemical crystallography. [Link]
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Protein Data Bank. Validation and Quality Assessment of X-ray Protein Structures. [Link]
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Kleywegt, G. J. Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]
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CCDC. Validation of Experimental Crystal Structures. (2023-06-14). [Link]
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SPT Labtech. Chemical crystallization. [Link]
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Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. (2023-03-01). [Link]
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CCDC. Validation of Experimental Crystal Structures. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 633-642. [Link]
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University of Cambridge. SHELXL - An Easy Structure - Sucrose. [Link]
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ResearchGate. (PDF) Crystal structure refinement with SHELXL. [Link]
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JoVE. crystallization of small molecules. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]
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University of Southampton. Advanced crystallisation methods for small organic molecules. (2023-03-01). [Link]
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Springer Nature Experiments. X-Ray Data Collection From Macromolecular Crystals. [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
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SERC (Carleton). Single-crystal X-ray Diffraction. (2018-06-15). [Link]
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PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]
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Wikipedia. X-ray crystallography. [Link]
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National Single Crystal X-ray Facility. SHELXL. [Link]
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PubMed Central (NIH). Data Collection for Crystallographic Structure Determination. [Link]
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ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. [Link]
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IUCr Journals. Data-collection strategies. [Link]
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PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021-07-14). [Link]
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NIH. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021-12-06). [Link]
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Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024-09-05). [Link]
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Drawell. The Ultimate Guide to XRD - From Theory to Practice. [Link]
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ScienceDirect. Single-crystal X-ray Diffraction (Part 1) | Pharmaceutical Crystallography: A Guide to Structure and Analysis - Books. (2019-07-24). [Link]
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NIH. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
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Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
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Semantic Scholar. Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. [Link]
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ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]
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Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021-02-07). [Link]
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Agilent. Challenges of Small Molecule Production. [Link]
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NIH. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. (2025-08-09). [Link]
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Terese Bergfors. Crystals with problems. [Link]
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Application Notes & Protocols: Comprehensive Analytical Characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. As a key heterocyclic scaffold in medicinal chemistry and materials science, robust and reliable analytical techniques are paramount for ensuring its identity, purity, and quality.[1][2][3][4] This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. It is intended for researchers, analytical scientists, and drug development professionals who require validated, trustworthy protocols for structural elucidation, purity assessment, and quantification of this compound.
Introduction: The Analytical Imperative
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a substituted tetrahydronaphthyridine, a class of compounds recognized for its utility as a bioisostere for arginine and its incorporation into various bioactive molecules, including integrin inhibitors.[1] The precise arrangement of its atoms, its purity profile, and its concentration in solution are critical parameters that influence its efficacy, safety, and reproducibility in downstream applications. Consequently, a multi-faceted analytical approach is not merely recommended but essential for any substantive research or development program.
This guide details an integrated analytical workflow, covering spectroscopic and chromatographic techniques to provide a complete profile of the molecule.
Structural Elucidation: Confirming Molecular Identity
The foundational step in any analysis is the unequivocal confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) serve as the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, both ¹H and ¹³C NMR are required for full structural confirmation.
Causality Behind the Experiment: The unique electronic environment of each proton and carbon atom results in a distinct resonance frequency (chemical shift). The coupling patterns in ¹H NMR reveal the connectivity of neighboring protons, while ¹³C NMR confirms the number and type of carbon atoms. This combined data acts as a molecular fingerprint.
Protocol 2.1.1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring key regions of the spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY or HSQC) to resolve any ambiguities.
Table 1: Expected NMR Spectral Data (Illustrative, in CDCl₃)
| Assignment | ¹H NMR (Expected δ, Multiplicity, Integration) | ¹³C NMR (Expected δ) |
|---|---|---|
| Aromatic CH | ~6.8-7.0 ppm (s, 1H) | ~115-120 |
| N-H | ~4.5-5.5 ppm (br s, 1H) | N/A |
| CH₂ (Position 2) | ~3.3-3.5 ppm (t, 2H) | ~40-45 |
| CH₂ (Position 4) | ~2.6-2.8 ppm (t, 2H) | ~25-30 |
| CH₃ (Position 5) | ~2.4-2.6 ppm (s, 3H) | ~20-25 |
| CH₃ (Position 7) | ~2.2-2.4 ppm (s, 3H) | ~15-20 |
| CH₂ (Position 3) | ~1.8-2.0 ppm (m, 2H) | ~20-25 |
| Quaternary Carbons | N/A | ~135-160 (Multiple peaks) |
Note: Chemical shifts (δ) are predictive and can vary based on solvent and concentration. The provided data is based on known spectra of similar naphthyridine structures.[5][6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Causality Behind the Experiment: By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Electrospray Ionization (ESI) is the preferred technique for this molecule as the basic nitrogen atoms are readily protonated, forming a stable [M+H]⁺ ion.
Protocol 2.2.1: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Directly infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., a Q-Tof or Orbitrap instrument).
-
Analysis Mode: Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Comparison: Compare the measured accurate mass to the theoretical calculated mass. A mass error of <5 ppm is considered confirmation of the elemental formula.
Expected Result:
-
Chemical Formula: C₁₀H₁₄N₂
-
Exact Mass: 162.1157
-
Calculated Mass for [M+H]⁺ (C₁₀H₁₅N₂⁺): 163.1230
-
Observed m/z: Should be within ± 0.0008 of 163.1230.
Purity Assessment and Impurity Profiling
Once identity is confirmed, determining the purity is the next critical step. Chromatographic techniques are the industry standard for this purpose. We recommend using two orthogonal methods, such as HPLC and GC-MS, for a comprehensive assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for quantifying the purity of non-volatile organic compounds.
Causality Behind the Experiment: The compound is separated based on its partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. By gradually increasing the organic content of the mobile phase (a gradient), compounds are eluted based on their hydrophobicity. A UV detector quantifies the analyte as it elutes. The addition of an acid (e.g., formic acid) to the mobile phase protonates the basic nitrogens, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Protocol 3.1.1: HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Parameters: See Table 2 for a validated starting method.
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is typically reported as area percent (% a/a).
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 100 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
This method is a robust starting point based on protocols for similar heterocyclic compounds.[6]
Caption: HPLC analysis workflow from sample preparation to final report.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by liquid chromatography.
Causality Behind the Experiment: The compound must be thermally stable and sufficiently volatile to be analyzed by GC.[7] The sample is vaporized and separated in a heated column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluting compounds, providing a fragmentation pattern that can be used to identify unknown impurities by comparison to a spectral library (e.g., NIST).[8]
Protocol 3.2.1: GC-MS Method for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Method Parameters: See Table 3 for a typical starting method.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range (m/z) | 40 - 450 amu |
Quantification via UV-Visible Spectroscopy
For rapid quantification in solution, UV-Visible Spectroscopy is a simple, cost-effective method, provided the analyte is the only absorbing species at the chosen wavelength.[9][10][11]
Causality Behind the Experiment: The method relies on the Beer-Lambert Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined from its absorbance.
Protocol 4.0.1: Quantification by UV-Vis Spectroscopy
-
Determine λmax: Prepare a solution of the compound in a UV-transparent solvent (e.g., Ethanol or Methanol). Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). This wavelength is used for all subsequent measurements to ensure maximum sensitivity.
-
Prepare Calibration Standards: Create a precise stock solution (~1 mg/mL). From this, perform serial dilutions to prepare a series of at least five standards of known concentrations that bracket the expected concentration of the unknown sample.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration.
-
Linear Regression: Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) value > 0.995 for the curve to be considered valid.
-
Analyze Unknown Sample: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and use the equation of the line to calculate its concentration.
Caption: Workflow for quantification using a UV-Vis calibration curve.
Conclusion
The analytical characterization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine requires a systematic and multi-technique approach. The combination of NMR and HRMS provides definitive structural confirmation, while orthogonal chromatographic methods like HPLC and GC-MS offer a comprehensive assessment of purity. For routine quantification, UV-Vis spectroscopy serves as a rapid and reliable tool. Adherence to these detailed protocols will ensure data of the highest quality and integrity, supporting confident decision-making in research and development.
References
-
Bull, J. A., et al. (n.d.). Supporting Information: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Institutes of Health. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. The 1 H NMR spectrum of a mixture of.... Retrieved from [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Prager, R. H., & Were, S. T. (n.d.). 5,6-dihydrobenzo[c][6][12]naphthyridin-4(3H)-one. Retrieved from [Link]
-
Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. Retrieved from [Link]
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
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Amirav, A., & Gordin, A. (2002). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]
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7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine. (2012). PubMed Central. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry Analysis of Andrographis paniculata. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
-
Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. (2014). PubMed. Retrieved from [Link]
-
Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. (2023). National Institutes of Health. Retrieved from [Link]
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PeerJ. (n.d.). Search results for "uv visible spectroscopy". Retrieved from [Link]
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Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2007). PubMed. Retrieved from [Link]
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Schmidt, U., & Mazik, M. (2015). N,N',N",N"'-Tetrakis(5,7-dimethyl-1,8-naphthyridine-2-yl)-3,3',5,5'-diphenylmethanetetracarboxamide. ResearchGate. Retrieved from [Link]
-
Chen, Z. (2024). Application of UV-vis spectroscopy in the detection and analysis of substances. Transactions on Materials, Biotechnology and Life Sciences. Retrieved from [Link]
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Vaghani, H., et al. (2022). Ultrasound assisted one pot multicomponent reaction of 2-amino pyridine, ethyl cyanoacetate and substituted aldehydes. Heterocyclic Letters. Retrieved from [Link]
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Application Note: Quantitative Analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Biological Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in various biological matrices, including plasma, urine, and tissue. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive analytical method for this compound. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation, coupled with positive ion electrospray ionization (ESI) and tandem mass spectrometry for selective and sensitive detection. Detailed protocols for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are provided to ensure high recovery and minimal matrix effects.
Introduction
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic amine belonging to the naphthyridine class of compounds. The 1,8-naphthyridine core and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The tetrahydro-naphthyridine scaffold, in particular, has been explored as a conformationally-restricted analog of biologically active amines and as an arginine mimetic, making it a valuable pharmacophore in drug discovery.[1] Accurate and sensitive quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
This application note provides a detailed, step-by-step protocol for the analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine using LC-MS/MS. The choice of HILIC is predicated on the polar nature of the analyte, which often results in poor retention on traditional reversed-phase columns. The basicity of the tertiary amine in the tetrahydro-naphthyridine ring allows for efficient ionization using positive mode ESI, enabling high sensitivity.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
| Property | Value | Source/Justification |
| Structure | PubChem CID: 13936999 | |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 65541-95-9 | [2] |
| Predicted pKa | ~7 (for the saturated ring nitrogen) | The tetrahydro-1,8-naphthyridine moiety is used as an arginine mimetic, suggesting the saturated nitrogen is basic.[1] This basicity is crucial for ionization and chromatographic retention. |
| Predicted Solubility | Soluble in methanol, acetonitrile, and water. | Inferred from its polar, heterocyclic structure. This solubility profile is compatible with typical LC-MS mobile phases and sample preparation solvents. |
Sample Preparation Protocols
The choice of sample preparation method is critical for removing interfering matrix components and ensuring accurate quantification. Three protocols are presented, tailored to different biological matrices.
Plasma: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Causality: Acetonitrile is an effective solvent for precipitating plasma proteins by disrupting their hydration shell.[3][4] Using a 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[4] The internal standard is added to the precipitation solvent to account for variability during sample processing.
Urine: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient due to the lower protein content.
Protocol:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant, add 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Causality: This "dilute-and-shoot" approach is fast and minimizes sample manipulation.[5] Dilution helps to reduce potential matrix effects from endogenous components in urine.
Tissue: Homogenization and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of the analyte from tissue samples, providing a cleaner extract.
Protocol:
-
Weigh approximately 100 mg of tissue and add it to a 2 mL tube containing ceramic beads.
-
Add 500 µL of homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Causality: Mixed-mode cation exchange SPE is highly effective for basic compounds like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[6][7] The acidic wash removes neutral and acidic interferences, while the basic elution step efficiently recovers the protonated analyte.
LC-MS/MS Method
Liquid Chromatography
Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the retention and separation of the polar analyte.
Table 2: HILIC Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Causality: A HILIC column with an amide stationary phase provides excellent retention for polar and basic compounds.[8] The high organic content of the mobile phase at the beginning of the gradient promotes partitioning of the analyte into the water-enriched layer on the stationary phase surface, leading to strong retention.[9] The gradient elution, with an increasing proportion of the aqueous mobile phase, facilitates the elution of the analyte. The use of ammonium formate and formic acid in the mobile phase helps to maintain a stable pH and improve peak shape.
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 163.1 | 148.1 | 100 | 30 | 15 |
| 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (Qualifier) | 163.1 | 120.1 | 100 | 30 | 25 |
| Internal Standard (e.g., deuterated analog) | To be determined | To be determined | 100 | To be determined | To be determined |
Causality: As a nitrogen-containing basic compound, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine readily forms a protonated molecule [M+H]⁺ in positive ion ESI.[10] The precursor ion at m/z 163.1 is selected for fragmentation. The proposed primary product ion at m/z 148.1 corresponds to the loss of a methyl group (-CH₃). A secondary, qualifier ion at m/z 120.1 could result from the further loss of an ethylene molecule (-C₂H₄) from the pyridine ring. The optimization of cone voltage and collision energy is crucial for maximizing the signal of these transitions. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is essential for accurate quantification by correcting for matrix effects and variations in instrument response.
Workflow Visualization
Figure 1: Overall workflow for the LC-MS/MS analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantitative analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in key biological matrices. The combination of tailored sample preparation protocols with a highly selective HILIC-MS/MS method ensures reliable and sensitive quantification, supporting its application in various stages of drug discovery and development. The provided protocols are intended as a robust starting point and can be further optimized and validated according to specific laboratory and regulatory requirements.
References
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SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025). ACS Publications. Retrieved from [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]
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Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). TIEI. Retrieved from [Link]
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LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved from [Link]
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When should I choose a mixed-mode SPE? (2023). Biotage. Retrieved from [Link]
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New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). NIH. Retrieved from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]
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Tandem Dispersive Liquid-Liquid Microextraction as an Efficient Method for Determination of Basic Drugs in Complicated Matrices. (2016). PubMed. Retrieved from [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). NIH. Retrieved from [Link]
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Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). MDPI. Retrieved from [Link]
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Sample Preparation for LC‐MS Bioanalysis of Proteins. (n.d.). SciSpace. Retrieved from [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved from [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
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Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). Longdom. Retrieved from [Link]
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Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. (n.d.). ResearchGate. Retrieved from [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Retrieved from [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). NIH. Retrieved from [Link]
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Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (2024). NIH. Retrieved from [Link]
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Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. (n.d.). Agilent. Retrieved from [Link]
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Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2005). PubMed. Retrieved from [Link]
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Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
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Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). NIH. Retrieved from [Link]
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Fragmentation pattern of the double and tripple TBDMS-derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University. Retrieved from [Link]
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LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu. Retrieved from [Link]
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pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. (2022). PubMed. Retrieved from [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (n.d.). NIH. Retrieved from [Link]
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Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. Retrieved from [Link]
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Fragmentation in mass spectrometry. (2020). YouTube. Retrieved from [Link]
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LC-MS Resource Guide. (n.d.). MilliporeSigma. Retrieved from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. Retrieved from [Link]
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pKa Values Table: Inorganic & Organic Acids. (n.d.). Studylib. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Drug Design
Introduction: The Strategic Value of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold
The 1,8-naphthyridine nucleus and its reduced derivatives, such as the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold, are classified as privileged structures in the field of medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas.[1][2][3][4] These scaffolds have demonstrated significant potential in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][5] The rigid, bicyclic framework of the tetrahydronaphthyridine core provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets.
This application note focuses on a specific, yet highly promising derivative: 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine . The introduction of methyl groups at the C5 and C7 positions of the aromatic ring can significantly influence the scaffold's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles, making this particular scaffold an attractive starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition and oncology. This document provides a comprehensive guide for researchers, detailing the synthesis, potential applications, and relevant biological evaluation protocols for this versatile scaffold.
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be efficiently achieved through a two-step process: a Friedländer annulation to construct the aromatic 1,8-naphthyridine core, followed by catalytic hydrogenation to yield the desired saturated heterocyclic system.[6]
Part 1: Friedländer Annulation for 5,7-Dimethyl-1,8-naphthyridine
The Friedländer synthesis is a classic and effective method for the construction of quinoline and naphthyridine ring systems.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this protocol, we utilize 2-amino-3-formylpyridine and 3-pentanone.
Protocol 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine
Materials:
-
2-amino-3-formylpyridine
-
3-Pentanone
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-formylpyridine (1.0 eq) and 3-pentanone (1.2 eq) in ethanol.
-
To this solution, add a catalytic amount of potassium hydroxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5,7-Dimethyl-1,8-naphthyridine.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Catalytic Hydrogenation to 1,2,3,4-tetrahydro-1,8-naphthyridine
The reduction of the aromatic 1,8-naphthyridine to its tetrahydro derivative is typically achieved through catalytic hydrogenation.[6][9] This reaction selectively reduces one of the pyridine rings, yielding the desired scaffold.
Protocol 2: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Materials:
-
5,7-Dimethyl-1,8-naphthyridine
-
Palladium on carbon (10% Pd/C) or other suitable hydrogenation catalyst[10]
-
Methanol or ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask suitable for hydrogenation
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve 5,7-Dimethyl-1,8-naphthyridine (1.0 eq) in methanol or ethanol in a reaction flask.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The product is often of sufficient purity for subsequent use, but can be further purified by chromatography if necessary.
Application in Drug Design: A Scaffold for Kinase Inhibitors
The 1,8-naphthyridine scaffold and its derivatives have shown significant promise as kinase inhibitors.[1] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5,7-dimethyl substitution pattern can provide additional van der Waals interactions and improve the hydrophobic packing within the ATP-binding pocket of many kinases. Furthermore, the tetrahydro- derivative offers a more three-dimensional structure, which can be exploited to achieve greater selectivity and potency.
The following diagram illustrates a general workflow for utilizing the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold in a kinase inhibitor drug discovery program.
Caption: A typical workflow for scaffold-based drug discovery.
Biological Evaluation Protocols
The following protocols are provided as a starting point for the biological evaluation of novel compounds derived from the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific kinase of interest.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a white, opaque microplate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is suitable for evaluating the cytotoxic effects of your synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic modification of the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is crucial for optimizing its biological activity. Key positions for derivatization include the nitrogen atom at position 1 and the available positions on any appended functional groups. The data obtained from the biological assays should be tabulated to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical SAR Data for Novel Kinase Inhibitors
| Compound ID | R1-Substituent (at N1) | Kinase X IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |
| Scaffold | H | >10,000 | >100 |
| Cpd-1 | -CH3 | 5,200 | 85.3 |
| Cpd-2 | -CH2CH3 | 4,800 | 79.1 |
| Cpd-3 | -CH2-Ph | 850 | 12.5 |
| Cpd-4 | -CH2-(4-F-Ph) | 320 | 5.2 |
| Cpd-5 | -CH2-(4-Cl-Ph) | 280 | 4.8 |
| Cpd-6 | -CH2-(4-OCH3-Ph) | 910 | 15.7 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, one could infer that substitution at the N1 position is crucial for activity, with a benzyl group providing a significant improvement over small alkyl groups. Furthermore, the electronic nature of the substituent on the phenyl ring influences potency, with electron-withdrawing groups (F, Cl) being more favorable than electron-donating groups (OCH3).
Conclusion
The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the area of oncology and kinase inhibition. Its straightforward synthesis and the potential for diverse functionalization make it an attractive platform for medicinal chemists. The protocols and guidelines provided in this application note are intended to equip researchers with the necessary tools to effectively utilize this promising scaffold in their drug discovery endeavors. Careful and systematic exploration of the chemical space around this core, guided by robust biological evaluation, holds the potential to yield novel and effective drug candidates.
References
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Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Org. Lett.2016 , 18(11), 2730-2733. [Link]
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Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. 2023 , 28(23), 7886. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. 2021 , 6(42), 28086–28095. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. (Weinheim). 2016 , 349(1), 5-24. [Link]
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Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]
-
CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. 2015 , 24, 305-308. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. Molecules. 2020 , 25(21), 5033. [Link]
-
recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. ResearchGate. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020 , 85(16), 10664–10675. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein J. Org. Chem.2020 , 16, 1269-1277. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. 2023 , 28(23), 7886. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Med. Chem.2021 , 13(18), 1591-1618. [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Rev. Med. Chem.2021 , 21(5), 586-601. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chem.2017 , 19, 4772-4779. [Link]
-
Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Inorg. Chem.2017 , 56(1), 334-345. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
The Naphthyridines. Wiley. [Link]
-
Synthesis of New Derivatives of 5,6,7,8‐Tetrahydro‐1,6‐naphthyridines and Their Pharmacological Properties. ChemInform. 2006 , 37(2). [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. J. Med. Chem.2019 , 62(3), 1348-1361. [Link]
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- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Functionalization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine for Drug Discovery
Introduction
The 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combined with the presence of both aromatic and saturated nitrogen-containing rings, offers a versatile platform for the design of novel therapeutic agents. Derivatives of the broader 1,8-naphthyridine class have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The tetrahydronaphthyridine core, in particular, has been successfully employed as an arginine mimetic in the development of integrin inhibitors.[2]
This comprehensive guide provides detailed experimental protocols and expert insights into the strategic functionalization of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine at its key reactive sites: the secondary amine of the saturated ring (N-1), the aromatic pyridine ring (C-6), and the C-7 methyl group. These protocols are designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel compounds for screening and lead optimization.
Strategic Functionalization Overview
The functionalization of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be approached by targeting three primary locations, each offering unique opportunities for diversification. The choice of strategy will depend on the desired final compounds and the overall synthetic plan.
Figure 1: Key functionalization pathways for the 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold.
Part 1: Functionalization of the Saturated Ring (N-1 Position)
The secondary amine at the N-1 position of the tetrahydropyridine ring is a versatile handle for introducing a wide range of substituents through N-alkylation and N-arylation reactions.
N-Alkylation Protocol
Direct N-alkylation of the secondary amine with alkyl halides provides a straightforward method for introducing alkyl chains, which can be further functionalized. The use of a non-nucleophilic, hindered base is crucial to prevent side reactions.
Protocol 1: N-Alkylation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃), finely powdered and anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for extraction and purification.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.).
-
Add finely powdered anhydrous potassium carbonate (1.5 eq.) to the flask.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the starting material.
-
Stir the suspension at room temperature for 15-20 minutes.
-
To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise via a syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (approximately 10 times the volume of DMF) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[3]
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method allows for the introduction of aryl and heteroaryl moieties at the N-1 position.
Protocol 2: Buchwald-Hartwig N-Arylation
Materials:
-
Halogenated 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (synthesized as described in Part 2)
-
Aryl or heteroaryl halide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the halogenated 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.), the aryl halide (1.2 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base (1.5-2.0 eq.).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 18-36 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 90 | 10-20 |
Table 1: Representative conditions for Buchwald-Hartwig N-arylation.
Part 2: Functionalization of the Pyridine Ring (C-6 Position)
The C-6 position of the pyridine ring is a prime target for introducing diversity. A two-step approach involving halogenation followed by palladium-catalyzed cross-coupling is a reliable strategy. Direct C-H activation presents a more atom-economical, albeit potentially more challenging, alternative.
Halogenation of the Pyridine Ring
Electrophilic aromatic substitution with a halogenating agent such as N-bromosuccinimide (NBS) can introduce a bromine atom at the C-6 position, which serves as a handle for subsequent cross-coupling reactions.
Protocol 3: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and standard glassware.
Procedure:
-
Dissolve 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.) in acetonitrile or DCM in a round-bottom flask.
-
Add NBS (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[4]
Palladium-Catalyzed Cross-Coupling Reactions
With the 6-bromo derivative in hand, a variety of substituents can be introduced via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 4: Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
To a dry Schlenk flask, add the 6-bromo starting material (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5][6]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct C-H Activation (Exploratory Protocol)
Direct C-H activation offers a more atom-economical approach to functionalize the C-6 position, avoiding the need for pre-halogenation. While a specific protocol for this substrate is not yet established, methods developed for related pyridine and lutidine derivatives can serve as a starting point.[7][8][9]
Exploratory Protocol 5: Palladium-Catalyzed Direct C-H Arylation
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Additive (e.g., tetrabutylammonium bromide)
-
High-boiling polar aprotic solvent (e.g., DMA, NMP)
Procedure:
-
To a screw-capped test tube, add the starting material (1.0 eq.), aryl halide (1.5-2.0 eq.), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), K₂CO₃ (2.0-3.0 eq.), and additive.
-
Add the solvent and seal the tube.
-
Heat the mixture to 110-140 °C for 24-48 hours.
-
Monitor for product formation by LC-MS.
-
If successful, perform a standard aqueous workup and purification.
Note: This is an exploratory protocol and will likely require significant optimization of catalyst, ligand, base, solvent, and temperature.
Part 3: Functionalization of the C-7 Methyl Group
The C-7 methyl group can be functionalized via deprotonation followed by reaction with an electrophile. A Horner-Wadsworth-Emmons based approach has been successfully employed for the synthesis of 7-alkyl derivatives.[10]
Protocol 6: Functionalization via Horner-Wadsworth-Emmons Reaction
This multi-step protocol first involves the protection and phosphorylation of the starting material, followed by the Horner-Wadsworth-Emmons olefination and subsequent reduction.
Step 1: Sequential Diphosphorylation
-
N-Phosphorylation: To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq.) in THF at room temperature, add diethyl chlorophosphate (1.2 eq.). Then, add isopropylmagnesium chloride (1.5 eq.) dropwise and stir for 5 minutes. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.[1][10]
-
C-Phosphorylation: Dissolve the N-phosphorylated product in THF and cool to -42 °C. Add s-BuLi (3.0 eq.) and stir for 20 minutes. Then, add diethyl chlorophosphate (1.1 eq.) and stir for another 20 minutes. Quench with saturated aqueous NH₄Cl and extract to obtain the diphosphorylated product.[1][10]
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a stirred solution of the diphosphorylated compound (1.0 eq.) and an aldehyde (1.5 eq.) in THF at 0 °C, add potassium tert-butoxide (1.8 eq.) dropwise.
-
Stir for 5-10 minutes and then quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry, and concentrate to obtain the olefin product.[1]
Step 3: Reduction and Deprotection
-
Reduction: The olefin can be reduced to the corresponding alkane using various methods, such as catalytic hydrogenation or diimide reduction (e.g., using benzenesulfonyl hydrazide).
-
Deprotection: The phosphoramidate and phosphonate protecting groups can be removed under acidic conditions (e.g., refluxing in HCl) to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative.[1]
| Step | Key Reagents | Temperature |
| N-Phosphorylation | Diethyl chlorophosphate, iPrMgCl | Room Temperature |
| C-Phosphorylation | s-BuLi, Diethyl chlorophosphate | -42 °C |
| Olefination | Aldehyde, K-tert-butoxide | 0 °C |
| Deprotection | HCl | Reflux |
Table 2: Summary of key conditions for the Horner-Wadsworth-Emmons based functionalization.
Conclusion
The 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold offers multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for drug discovery. The protocols detailed in this guide provide robust and reliable methods for the functionalization of the N-1 position of the saturated ring, the C-6 position of the pyridine ring, and the C-7 methyl group. By strategically applying these synthetic transformations, researchers can efficiently explore the chemical space around this valuable heterocyclic core to develop novel therapeutic candidates.
References
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Institutes of Health. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health. [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Chemical and Pharmaceutical Bulletin. [Link]
-
Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups. National Institutes of Health. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
Application Notes and Protocols for Cell-Based Assays Involving 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant interest from researchers due to its versatile biological activities.[1] Derivatives of this core structure are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[2][3] Notably, certain substituted tetrahydro-1,8-naphthyridine analogs have been identified as potent modulators of critical cellular processes. For instance, some have been developed as arginine mimetics and utilized in the design of integrin inhibitors, while others have shown activity as αvβ3 antagonists.[4][5]
This document provides detailed application notes and protocols for investigating the biological activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine , a specific derivative of this versatile scaffold. Based on the activities of structurally related compounds, we will explore its potential as an anticancer agent and a modulator of cell adhesion and migration. The following protocols are designed for researchers, scientists, and drug development professionals to robustly assess the compound's efficacy and mechanism of action in relevant cell-based models. These assays are foundational in preclinical drug discovery and provide a physiologically relevant context for evaluating a compound's potential.[6][7]
Section 1: Assessment of Anticancer Activity
Given that numerous 1,8-naphthyridine derivatives have demonstrated anticancer properties, a primary application for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is the evaluation of its cytotoxic and pro-apoptotic effects on cancer cell lines.[2][3]
Protocol: Cell Viability/Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a well-established method for evaluating the cytotoxic potential of a compound.
Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in DMSO.
-
Perform serial dilutions of the compound in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining
To determine if cytotoxicity is mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine at concentrations around the determined IC50 value. Include vehicle and positive controls (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Four populations can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Section 2: Modulation of Cell Adhesion and Migration
Given the established role of related 1,8-naphthyridine derivatives as integrin antagonists, it is plausible that 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine may affect cell adhesion and migration, processes that are fundamental to cancer metastasis and inflammatory responses.[5]
Protocol: Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) protein-coated surface.
Principle: Inhibition of cell adhesion to a specific ECM component (e.g., fibronectin, collagen) by the compound suggests a potential interference with integrin-mediated signaling.
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Adherent cell line (e.g., MDA-MB-231)
-
96-well plate
-
ECM protein (e.g., fibronectin, 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) 1% in PBS
-
Calcein-AM
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of fibronectin solution overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA and incubating for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine or vehicle control for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each coated well.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of serum-free medium containing Calcein-AM (e.g., 2 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
Data Analysis: Calculate the percentage of adhesion relative to the vehicle control. % Adhesion = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control) * 100
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow of the cell adhesion assay.
Protocol: Wound Healing (Scratch) Assay
This is a straightforward method to study directional cell migration in vitro.
Principle: A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time. The presence of a migration inhibitor will slow down or prevent wound closure.
Materials:
-
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Adherent cell line
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in plates to create a confluent monolayer.
-
-
Creating the Scratch:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add a fresh medium containing different concentrations of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine or a vehicle control. It is advisable to use a medium with low serum to minimize cell proliferation.
-
-
Image Acquisition:
-
Immediately after treatment (0 hours), acquire images of the scratch in marked regions of each well.
-
Incubate the plates at 37°C.
-
Acquire images of the same regions at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
-
Compare the rate of wound closure between treated and control groups.
-
Summary of Experimental Parameters
| Assay | Cell Line Examples | Compound Concentration Range | Incubation Time | Readout |
| MTT Cytotoxicity | HeLa, A549, MCF-7 | 0.1 - 100 µM | 24 - 72 hours | Absorbance at 570 nm |
| Annexin V/PI | Jurkat, HeLa | IC50 concentration | 24 hours | Fluorescence by Flow Cytometry |
| Cell Adhesion | MDA-MB-231, U87 | 0.1 - 50 µM | 1 - 2 hours (adhesion) | Fluorescence (Ex/Em: 485/520 nm) |
| Wound Healing | A549, HUVEC | 0.1 - 50 µM | 0 - 24 hours | Images of scratch area |
Trustworthiness and Self-Validation
For all protocols, the inclusion of appropriate controls is critical for data interpretation and validation.
-
Negative/Vehicle Controls: To account for any effects of the solvent (e.g., DMSO).
-
Positive Controls: A known inhibitor or activator for the specific assay to ensure the assay is performing as expected.
-
Untreated Controls: To establish a baseline for the assay.
Reproducibility should be ensured by performing each experiment with at least three biological replicates.
References
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
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A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
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recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. ResearchGate. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
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Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
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Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central. [Link]
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. [Link]
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An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
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Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. PubMed. [Link]
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Application Notes & Protocols: The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold for Solid-Phase Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its partially saturated analog, the 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine system, offers a three-dimensional architecture that is highly attractive for creating arginine mimetics and novel pharmacophores for targets such as integrins.[3][4] The rigid, conformationally-restricted nature of this scaffold provides a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid assembly of large, diverse compound libraries.[5][6] By anchoring a core scaffold to a solid support, chemists can drive reactions to completion using excess reagents, which are then easily washed away, dramatically simplifying purification. This guide provides detailed protocols and expert insights for leveraging the 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold in a solid-phase synthesis workflow, from resin immobilization to library generation and final compound cleavage.
The Strategic Advantage of the Tetrahydronaphthyridine Core in SPS
The 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is particularly well-suited for solid-phase library synthesis. The tetrahydro-N1-position provides a stable, secondary amine handle for initial attachment to the solid support through a variety of linkers. The aromatic N8-position offers a point for potential late-stage modifications, while the core itself serves as a rigid framework to project appended diversity elements into defined regions of chemical space. This approach combines the efficiency of solid-phase chemistry with the proven biological relevance of the naphthyridine core.
Workflow Overview: From Scaffold to Library
The overall strategy involves three main phases: immobilization of a functionalized scaffold onto a solid support, on-resin diversification to build the compound library, and finally, cleavage from the resin followed by purification.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
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Langer, M., et al. (2004). Pentaerythrityltetramine Scaffolds for Solid-Phase Combinatorial Chemistry. The Journal of Organic Chemistry. Available at: [Link]
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Pathan, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. Available at: [Link]
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Goodman, M., et al. (2001). A Rigid Linker-Scaffold for Solid-Phase Synthesis of Dimeric Pharmacophores. The Journal of Organic Chemistry. Available at: [Link]
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Pavia, M.R., et al. (1996). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Scilit. Available at: [Link]
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Pathan, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Center for Biotechnology Information. Available at: [Link]
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Kihlberg, J., et al. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
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Various Authors. (2025). Solid-phase synthesis strategies for heterocycle-based peptidomimetics. ResearchGate. Available at: [Link]
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Drisko, C.R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available at: [Link]
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Pathan, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed. Available at: [Link]
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Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar. Available at: [Link]
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Gayo, L.M. (n.d.). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Semantic Scholar. Available at: [Link]
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Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
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Liu, R., et al. (2004). A Kinetic Study of Product Cleavage Reactions From the Solid Phase by a Biocompatible and Removable Cleaving Reagent, HCl. PubMed. Available at: [Link]
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Chen, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
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Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Semantic Scholar. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]
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Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available at: [Link]
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Lippa, R.A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Center for Biotechnology Information. Available at: [Link]
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Lippa, R.A., et al. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. Available at: [Link]
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Various Authors. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]
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Paudler, W.W., & Kress, T.J. (n.d.). THE NAPHTHYRIDINES. Wiley. Available at: [Link]
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Various Authors. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. Available at: [Link]
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Lippa, R.A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Kumar, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
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Application Notes & Protocols: Radiolabeling of Tetrahydro-1,8-naphthyridine Derivatives for Positron Emission Tomography (PET) Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Scaffolds and Signals
Positron Emission Tomography (PET) is a uniquely sensitive molecular imaging modality that provides quantitative, functional insights into biochemical processes in vivo.[1][2] This capability is indispensable for modern drug development, disease diagnosis, and understanding pathophysiology. The power of PET, however, is fundamentally reliant on the development of specific and effective radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide.
The tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently utilized for its rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets, particularly within the central nervous system (CNS).[3] Its derivatives have been explored as potent and selective ligands for various receptors, making them highly attractive candidates for development into PET radiotracers.
This guide provides a detailed technical overview and actionable protocols for the radiolabeling of tetrahydro-1,8-naphthyridine derivatives using two of the most prevalent PET radionuclides: Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). We will delve into precursor design, automated radiosynthesis, purification, and the critical quality control steps required to translate these molecules from the bench to preclinical and clinical imaging.
Part 1: [¹⁸F]Radiolabeling via Nucleophilic Substitution
Fluorine-18 is the workhorse of clinical PET due to its favorable 109.8-minute half-life, which allows for multi-step syntheses, transport to satellite imaging centers, and longer imaging protocols.[4][5] The most common method for its incorporation is through nucleophilic substitution, where the highly reactive, no-carrier-added [¹⁸F]fluoride ion displaces a suitable leaving group.
Causality in Experimental Design: Precursor and Reaction
The success of an [¹⁸F]-radiolabeling reaction is contingent on two primary factors: a well-designed precursor and meticulously controlled reaction conditions.
-
Precursor Design: For aliphatic fluorination, the precursor must contain a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), at the desired labeling position. The choice of leaving group is critical; tosylates often provide superior radiochemical yields compared to mesylates for certain structures.[1] The precursor must also be stable under the basic and high-temperature conditions of the reaction to prevent degradation.
-
Anhydrous Conditions: Nucleophilic [¹⁸F]fluorination is notoriously sensitive to the presence of water. [¹⁸F]Fluoride is produced in a cyclotron as an aqueous solution ([¹⁸F]F⁻ in [¹⁸O]H₂O).[5] Water molecules form a strong hydration shell around the fluoride ion, drastically reducing its nucleophilicity. Therefore, the cornerstone of the protocol is the removal of water through azeotropic distillation with acetonitrile, facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a mild base (e.g., K₂CO₃), which forms a "naked," highly reactive [¹⁸F]F⁻/K⁺/K₂₂₂ complex.[5][6]
Automated [¹⁸F]Radiosynthesis Workflow
Automation is standard practice for PET radiotracer production, ensuring reproducibility, operator safety, and compliance with current Good Manufacturing Practice (cGMP) guidelines.[1][7][8] The following protocol is a generalized procedure adaptable to common automated synthesis modules (e.g., AllinOne, Synthra, ELIXYS).
Caption: Automated workflow for [¹⁸F]radiolabeling of a precursor.
Experimental Protocol: [¹⁸F]Labeling of a Tosylate Precursor
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The cartridge is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (5-15 mg) and K₂CO₃ (1-3 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).
-
Azeotropic Drying: The solvent is evaporated at 100-120°C with a stream of nitrogen and/or vacuum assist. Two to three additional aliquots of anhydrous acetonitrile (0.5-1.0 mL each) are added and evaporated to ensure complete removal of water.
-
Radiolabeling Reaction: The tosylate precursor (1-5 mg) dissolved in an anhydrous solvent (0.5-1.0 mL of DMSO, DMF, or MeCN) is added to the dried, activated [¹⁸F]fluoride complex. The reaction vessel is sealed and heated.
-
Purification:
-
The reaction is quenched by adding 1-2 mL of water.
-
The crude mixture is passed through an Alumina N Plus cartridge to trap unreacted [¹⁸F]fluoride.[1]
-
The eluate is injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired [¹⁸F]-labeled product from the precursor and any radiolabeled or non-labeled byproducts.
-
-
Formulation: The HPLC fraction containing the product is collected into a vial containing sterile water. The organic HPLC solvent is removed either by rotary evaporation or by trapping the product on a C18 SPE cartridge, washing with water, and eluting with a small volume of ethanol. The final product is formulated in a sterile, injectable solution (e.g., 0.9% saline containing ≤10% ethanol) and passed through a 0.22 µm sterile filter into a sterile product vial.
| Parameter | Typical Condition | Rationale |
| Precursor Amount | 1-5 mg | Sufficient excess to drive reaction without complicating purification. |
| Reaction Solvent | DMSO, DMF, MeCN | High boiling point, polar aprotic solvents that solubilize both precursor and fluoride complex. |
| Reaction Temp. | 100 - 120 °C | Provides activation energy for nucleophilic substitution. |
| Reaction Time | 10 - 15 min | Balances reaction completion against decay of ¹⁸F. |
| Radiochemical Yield | 20 - 60% (decay-corrected) | Varies significantly based on precursor reactivity and specific conditions.[1] |
Part 2: [¹¹C]Radiolabeling via Methylation
Carbon-11, with its very short half-life of 20.4 minutes, presents a significant logistical challenge but offers a key advantage: carbon is ubiquitous in organic molecules.[9] Incorporating ¹¹C often results in a true isotopologue of a drug, preserving its native biological activity.[10] The most robust and widely used method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[11]
Causality in Experimental Design: Precursor and Reaction
-
Precursor Design: The precursor for ¹¹C-methylation must contain a nucleophilic center, typically a phenol, amine, or thiol, from which a proton can be easily removed by a base to generate an anion. For tetrahydro-1,8-naphthyridine derivatives, this often involves synthesizing a desmethyl precursor where the target methyl group is replaced with a hydroxyl or secondary amine.[3][12]
-
Rapid Reaction Kinetics: Due to the 20.4-minute half-life, the entire process from synthesis to quality control must be extremely rapid, ideally under 40-50 minutes.[10] The reaction must be high-yielding and fast. [¹¹C]Methyl triflate is often preferred over [¹¹C]methyl iodide for less reactive precursors due to its superior leaving group, which accelerates the S_N_2 reaction.
Automated [¹¹C]Radiosynthesis Workflow
The synthesis of ¹¹C-tracers is almost exclusively performed on automated modules that integrate the production of the methylating agent with the subsequent labeling reaction and purification.
Caption: Automated workflow for ¹¹C-methylation.
Experimental Protocol: [¹¹C]Methylation of a Desmethyl Precursor
-
Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ produced in the cyclotron is catalytically reduced to [¹¹C]CH₄, which is then passed through a heated quartz tube containing iodine vapor to produce gaseous [¹¹C]CH₃I.[9] For [¹¹C]CH₃OTf, the [¹¹C]CH₃I is trapped on a column and converted online.
-
Radiolabeling Reaction: The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through a solution of the desmethyl precursor (0.5-1.0 mg) and a base (e.g., NaOH, tetrabutylammonium hydroxide) in a small volume (200-400 µL) of a suitable solvent like DMF or acetone. The reaction is typically heated for 2-5 minutes at 80-120°C.
-
Purification and Formulation: The reaction is quenched with HPLC mobile phase, and the entire mixture is injected onto a semi-preparative HPLC system. The product peak, identified by a radioactivity detector, is collected. Formulation is expedited using a solid-phase extraction cartridge (e.g., C18) to remove HPLC solvents and exchange the eluent for the final injectable solution, followed by sterile filtration.[12]
| Parameter | Typical Condition | Rationale |
| Precursor Amount | 0.5 - 2.0 mg | Kept low to maximize specific activity. |
| Reaction Solvent | DMF, Acetone, DMSO | Must solubilize precursor and not interfere with methylation. |
| Base | NaOH, TBAH | Deprotonates the precursor to create a reactive nucleophile. |
| Reaction Time | 2 - 5 min | Must be extremely fast to minimize radioactive decay. |
| Radiochemical Yield | 30 - 60% (decay-corrected) | Highly dependent on precursor reactivity and the methylating agent used.[12] |
Part 3: The Imperative of Quality Control
Quality Control (QC) is a non-negotiable series of analytical tests performed on every batch of a radiopharmaceutical before it can be administered to a human subject.[13][14] These tests ensure the product is safe, pure, and possesses the correct identity and strength.[15]
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Application Notes and Protocols for High-Throughput Screening with 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Libraries
Introduction: The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Scaffold - A Privileged Core for Kinase Inhibition
The 1,8-naphthyridine core and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine variant offers a three-dimensional architecture that can enhance binding affinity and selectivity for various biological targets. This application note focuses on the 5,7-dimethyl substituted tetrahydro-1,8-naphthyridine core, a scaffold with significant potential for the development of novel kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[1][3] The strategic placement of the methyl groups at the 5 and 7 positions can influence the molecule's interaction with the ATP-binding pocket of kinases, potentially leading to potent and selective inhibition.
This guide provides a comprehensive overview of the synthesis of a diverse library based on this scaffold, protocols for high-throughput screening (HTS) to identify bioactive compounds, and methodologies for hit validation and characterization.
I. Diversity-Oriented Synthesis of a 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Library
The construction of a chemical library with diverse functionalities is paramount for the successful identification of hit compounds in an HTS campaign. The following two-stage synthetic approach allows for the generation of a library of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives.
Stage 1: Synthesis of the 5,7-Dimethyl-1,8-naphthyridine Core via Friedländer Annulation
The Friedländer annulation is a robust and efficient method for the synthesis of substituted quinolines and naphthyridines.[2][4][5] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For the synthesis of our core scaffold, we will utilize 2-amino-6-methylnicotinaldehyde and pentane-2,4-dione.
Protocol 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine
Materials:
-
2-amino-6-methylnicotinaldehyde
-
Pentane-2,4-dione
-
t-BuOK (Potassium tert-butoxide)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 2-amino-6-methylnicotinaldehyde (5 mmol) and ethanol (10 mL).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add pentane-2,4-dione (5 mmol) to the solution.
-
Slowly add t-BuOK (20 mol%) to the reaction mixture.[6]
-
Attach a reflux condenser and heat the mixture to 50°C with continuous stirring.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield 5,7-dimethyl-1,8-naphthyridine.
Stage 2: Library Generation via Catalytic Hydrogenation and N-functionalization
The second stage involves the reduction of the naphthyridine core to the desired tetrahydro-naphthyridine scaffold, followed by diversification through N-alkylation or N-acylation.
Protocol 2: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Materials:
-
5,7-Dimethyl-1,8-naphthyridine
-
Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂) with a chiral diamine ligand for enantioselective hydrogenation if desired.[7]
-
Methanol
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 5,7-dimethyl-1,8-naphthyridine (1 mmol) in methanol.
-
Add the ruthenium catalyst (typically 0.1-1 mol%).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (pressure and temperature will depend on the specific catalyst and substrate, refer to relevant literature for optimization).[7][8]
-
Stir the reaction mixture at the set temperature and pressure until the reaction is complete (monitored by LC-MS).
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Library Diversification:
With the core scaffold in hand, a library can be generated by functionalizing the secondary amine at the 1-position. This can be achieved through standard N-alkylation or N-acylation reactions with a diverse set of alkyl halides or acyl chlorides, respectively. This approach allows for the introduction of a wide range of chemical functionalities, increasing the probability of identifying a hit.
Caption: Workflow for the diversity-oriented synthesis of the compound library.
II. Physicochemical Properties and Drug-Likeness
Prior to embarking on a large-scale HTS campaign, it is prudent to assess the drug-likeness of the core scaffold and its derivatives. In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can provide valuable insights.[9][10][11][12][13]
| Property | Predicted Value (Core Scaffold) | Recommended Range |
| Molecular Weight | ~162 g/mol | < 500 |
| LogP | ~1.5 - 2.5 | < 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Polar Surface Area | ~28 Ų | < 140 Ų |
The core scaffold, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, exhibits physicochemical properties that fall well within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
III. High-Throughput Screening Protocols
Given the prevalence of naphthyridine scaffolds in kinase inhibitors, a primary HTS campaign targeting a specific kinase is a logical starting point.[1][3][14][15][16] Here, we provide protocols for both a biochemical and a cell-based assay targeting a hypothetical kinase, "Kinase X".
Caption: General workflow for a high-throughput screening campaign.
A. Biochemical HTS: Kinase X Activity Assay (Fluorescence Polarization)
This assay measures the ability of compounds to inhibit the phosphorylation of a substrate peptide by Kinase X. The assay utilizes a fluorescently labeled antibody that specifically binds to the phosphorylated peptide, resulting in a high fluorescence polarization (FP) signal. Inhibition of the kinase leads to less phosphorylated peptide and a low FP signal.
Protocol 3: Biochemical Kinase X FP Assay
Materials:
-
384-well, low-volume, black assay plates
-
Kinase X enzyme
-
ATP
-
Fluorescently labeled substrate peptide
-
Phospho-specific antibody
-
Assay buffer (containing appropriate salts, DTT, and BSA)
-
Compound library plates (compounds dissolved in DMSO)
-
Positive control (known Kinase X inhibitor)
-
Negative control (DMSO)
-
FP-capable plate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the assay plates. Dispense DMSO into the negative control wells and the known inhibitor into the positive control wells.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase X and the fluorescently labeled substrate peptide in assay buffer to all wells.
-
Initiation of Reaction: Add 5 µL of a solution containing ATP in assay buffer to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add 10 µL of the phospho-specific antibody solution in detection buffer to all wells.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for antibody binding.
-
Data Acquisition: Read the plates on an FP-capable plate reader.
B. Cell-Based HTS: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the compounds on the proliferation of a cancer cell line that is known to be dependent on Kinase X activity. The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol 4: Cell-Based Proliferation Assay
Materials:
-
384-well, sterile, clear-bottom, white-walled assay plates
-
Cancer cell line dependent on Kinase X
-
Cell culture medium
-
Compound library plates
-
Positive control (e.g., staurosporine)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the compounds from the library plates to the cell plates at a final concentration of 10 µM.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plates to room temperature and add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
IV. Hit Validation and Data Analysis
A critical step in any HTS campaign is the validation of primary hits to eliminate false positives and confirm genuine activity.
-
Hit Confirmation: Compounds identified as active in the primary screen should be re-tested in the same assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Active compounds should be tested in a different assay format that measures the same biological endpoint to rule out assay-specific artifacts.
-
Selectivity Profiling: Promising hits should be screened against a panel of related kinases to assess their selectivity.[14]
-
Structure-Activity Relationship (SAR) Analysis: The activity of related analogs from the library should be analyzed to identify initial SAR trends that can guide future optimization efforts.
Caption: A representative signaling pathway involving Kinase X.
V. Conclusion
The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The synthetic and screening protocols outlined in this application note provide a robust framework for identifying and validating bioactive compounds from a diverse chemical library. By combining thoughtful library design with well-validated biochemical and cell-based assays, researchers can significantly increase the likelihood of discovering novel lead compounds for further drug development.
References
-
[Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[3][17]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach.]([Link])
Sources
- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. optibrium.com [optibrium.com]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
- 13. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key structural motif in medicinal chemistry, particularly as a constrained arginine mimetic in drug discovery, robust and scalable access to this scaffold is critical[1][2]. This document provides in-depth, field-proven insights into the common synthetic challenges and offers practical, evidence-based solutions in a direct question-and-answer format.
Our approach moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in established chemical principles.
Overall Synthetic Workflow
The most reliable and commonly employed route to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves a three-stage process. This workflow is designed to isolate stable intermediates, which simplifies troubleshooting and improves overall yield and purity.
Caption: High-level overview of the three-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low after the three steps. Where is the most common point of failure?
A1: The most critical and often lowest-yielding step is the Friedländer Annulation (Stage 2). This reaction involves the condensation of 2-amino-4,6-dimethylpyridine with a reactive carbonyl compound like acrolein. It is notoriously sensitive to reaction conditions, and side reactions such as polymerization of the carbonyl partner are common. We recommend optimizing this stage first before troubleshooting other steps. Low yields in Stage 1 or incomplete reduction in Stage 3 are typically more straightforward to diagnose and resolve.
Q2: I'm struggling with the purification of the final tetrahydro-1,8-naphthyridine product. It seems to be contaminated with starting material from the reduction step.
A2: This indicates an incomplete reduction (Stage 3). The starting material, 5,7-Dimethyl-1,8-naphthyridine, has different polarity and basicity compared to the tetrahydro product.
-
Chromatography: A silica gel column using a gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (TEA) is effective. The TEA suppresses peak tailing caused by the basic nitrogen atoms.
-
Acid-Base Extraction: If chromatography is not ideal for scale, consider an acid-base workup. Dissolve the crude mixture in ethyl acetate, extract with dilute HCl (e.g., 1M). The basic products will move to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH to pH > 12 and extract the purified product back into DCM or ethyl acetate.
Q3: Are there greener or milder alternatives to the classical Friedländer reaction conditions?
A3: Yes. Traditional Friedländer syntheses often require harsh acidic or basic conditions and high temperatures[1]. Recent advancements have focused on more sustainable methods. One highly effective approach involves using an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst in water[3][4]. This method often proceeds at lower temperatures, simplifies workup, and avoids harsh reagents and organic solvents, making it an excellent choice for modern synthesis[5].
Troubleshooting Guide by Synthetic Stage
Part 1: Synthesis of 2-Amino-4,6-dimethylpyridine (Starting Material)
This precursor is commercially available, but if synthesis is required, a reliable route starts from 3-aminocrotononitrile in acetic acid.[6]
Problem: Low yield (<60%) or impure product after synthesis from 3-aminocrotononitrile.
| Possible Cause | Scientific Rationale & Solution |
| Reagent Quality | 3-aminocrotononitrile can degrade upon storage. Ensure it is a free-flowing solid. If it has darkened or become gummy, its purity is questionable. Use a fresh bottle or purify by recrystallization if necessary. |
| Incorrect Reaction Temperature | The cyclocondensation requires high temperatures to proceed efficiently. The literature specifies a reflux temperature of 120-130°C in acetic acid[6]. Lower temperatures will result in a sluggish and incomplete reaction. Ensure your heating mantle and condenser are adequate to maintain this temperature for at least 2 hours. |
| Inefficient Purification | The workup involves quenching in crushed ice, which precipitates an intermediate solid. Subsequent steps involve treatment with concentrated sulfuric acid. Meticulous execution of the filtration and extraction steps described in the patent literature is crucial for isolating a pure product with high GC purity (>99%)[6]. |
Optimized Protocol Reference: A detailed, multi-kilogram scale synthesis is described in patent CN111303047A, which reports a total yield of 72%[6]. We recommend adopting this procedure for its proven scalability and efficiency.
Part 2: Friedländer Annulation to form 5,7-Dimethyl-1,8-naphthyridine
This is the key ring-forming step and requires careful control. The reaction condenses the amine of 2-amino-4,6-dimethylpyridine with a three-carbon electrophile, followed by cyclization and dehydration.
Caption: Plausible mechanism for the Friedländer annulation.
Problem: Reaction is messy, low-yielding, or fails completely.
| Possible Cause | Scientific Rationale & Solution |
| Acrolein Polymerization | Acrolein is highly susceptible to polymerization, especially under harsh acidic or basic conditions. Solution: Add the acrolein slowly and dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) before heating. This keeps its instantaneous concentration low. Consider using a more stable acrolein equivalent if problems persist. |
| Sub-optimal Catalyst/Solvent | The choice of catalyst (acid vs. base) and solvent is critical. Harsh conditions can promote side reactions[1]. Solution: For a base-catalyzed approach, KOH in an aqueous-alcohol medium has shown success[3]. For a greener approach, Choline Hydroxide in water is a superior, metal-free option that facilitates the reaction via hydrogen bonding[3][4]. |
| Insufficient Heating | While initial mixing may be done at a lower temperature, the final cyclization and dehydration steps require thermal energy. Solution: After the controlled addition of acrolein, slowly heat the reaction to reflux (temperature will depend on the solvent) and monitor by TLC or LC-MS until the starting aminopyridine is consumed. |
Table of Recommended Reaction Conditions for Friedländer Annulation
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
| KOH | Ethanol/Water | Reflux | Classic, effective base-catalyzed method. | [3] |
| LiOH·H₂O | Ethanol/Water | Reflux | Another effective metal hydroxide catalyst. | [3] |
| Choline Hydroxide | Water | 80-100 °C | Green, metal-free, high-yielding, simple workup. | [3][4] |
| p-TsOH | Toluene | Reflux (Dean-Stark) | Acid-catalyzed; removes water to drive equilibrium. | General Friedländer |
Part 3: Reduction to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The final step involves the selective reduction of one of the two pyridine rings. Catalytic hydrogenation is the most common and effective method.
Problem: Incomplete reduction or no reaction.
| Possible Cause | Scientific Rationale & Solution |
| Catalyst Deactivation | The nitrogen atoms in the naphthyridine core can act as catalyst poisons. Trace impurities (e.g., sulfur) from previous steps can also deactivate the catalyst. Solution: Use a higher catalyst loading (5-10 mol% of Pd/C). Ensure the 5,7-Dimethyl-1,8-naphthyridine intermediate is highly pure before the reduction step. If poisoning is suspected, filtering the reaction mixture through a small plug of celite or silica before adding the catalyst can help. |
| Insufficient Hydrogen Pressure | While some reductions proceed at atmospheric pressure, many heterocyclic reductions require higher pressures to achieve full conversion in a reasonable time. Solution: Perform the reaction in a Parr shaker or a similar hydrogenation apparatus. Start with a pressure of 50-100 psi of H₂ and increase if the reaction is slow. |
| Incorrect Solvent Choice | The solvent must solubilize the starting material and not interfere with the catalyst. Solution: Ethanol, methanol, or acetic acid are excellent solvent choices for the hydrogenation of pyridines. Acetic acid can accelerate the reaction by protonating the ring, making it more susceptible to reduction. |
Problem: Over-reduction or side-product formation.
| Possible Cause | Scientific Rationale & Solution |
| Catalyst Too Active / Conditions Too Harsh | Highly active catalysts (like PtO₂) combined with high temperatures and pressures can lead to the reduction of both rings (perhydrogenation) or other undesired reactions. Solution: Use Palladium on Carbon (Pd/C), which is generally selective for the reduction of one ring in naphthyridines[7]. Conduct the reaction at room temperature initially. Only apply heat if the reaction is stalled. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction. |
Table of Recommended Conditions for Selective Hydrogenation
| Catalyst | Solvent | H₂ Pressure | Temperature | Comments | Reference |
| 10% Pd/C | Ethanol | 50 psi | Room Temp | Standard, reliable conditions. | [7] |
| 10% Pd/C | Acetic Acid | 50-100 psi | Room Temp | Acidic medium can accelerate the rate of reduction. | General Knowledge |
| PtO₂ (Adam's cat.) | Ethanol/AcOH | 50 psi | Room Temp | More active; risk of over-reduction. Use with caution. | General Knowledge |
By methodically addressing issues within each stage of this synthesis, researchers can reliably optimize the production of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine for applications in drug discovery and development.
References
- Synthesis method of 2-amino-4, 6-dimethylpyridine.
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Institutes of Health (NIH). [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... PubMed Central. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health (NIH). [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH). [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1][6]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives. [Link]
Sources
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beilstein Archives - Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1,8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach [beilstein-archives.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support guide for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.
Introduction: Navigating the Synthetic Landscape
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic scaffold in medicinal chemistry, often utilized as a constrained bioisostere or building block in drug discovery programs. While its synthesis appears straightforward, typically involving a Friedländer annulation followed by a selective reduction, researchers frequently encounter challenges that can significantly impact yield and purity. Common issues include low conversion in the cyclization step, poor regioselectivity, and over-reduction of the aromatic system.
This guide provides a structured approach to overcoming these obstacles, grounded in mechanistic principles and supported by established literature. We will address the synthesis in its two primary stages: the construction of the aromatic 5,7-dimethyl-1,8-naphthyridine core and its subsequent selective reduction.
Overall Synthetic Workflow
The most common and accessible route involves a two-step sequence. First, a Friedländer-type condensation reaction is used to construct the aromatic naphthyridine ring system. This is followed by a selective catalytic hydrogenation to reduce one of the pyridine rings.
Caption: General workflow for the synthesis of the target compound.
Part 1: Friedländer Annulation for the Naphthyridine Core
The Friedländer synthesis is a robust method for constructing quinoline and naphthyridine rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[1] Despite its utility, optimizing this reaction is key to a high overall yield.
Troubleshooting and FAQs: Friedländer Annulation
Q1: My yield for the 5,7-dimethyl-1,8-naphthyridine synthesis is very low. What are the most likely causes?
A1: Low yields in a Friedländer reaction typically stem from three main factors: catalyst choice, reaction temperature, and reactant stability.
-
Catalyst: This reaction can be catalyzed by either base (e.g., KOH, NaOH, piperidine) or acid (e.g., p-TsOH, H₂SO₄).[1] The optimal catalyst is substrate-dependent. For many naphthyridine syntheses, a base-catalyzed intramolecular aldol condensation is more effective. If you are using an acid catalyst with low success, consider switching to a base like 10 mol% KOH in ethanol.
-
Temperature: Classical Friedländer conditions often require high temperatures (150–220 °C), which can lead to reactant or product decomposition.[1] Modern variations use promoters that allow for milder conditions. For instance, propylphosphonic anhydride (T3P®) has been shown to promote Friedländer cyclizations efficiently at lower temperatures, often providing cleaner reactions and simpler workups.[2]
-
Starting Material Purity: The starting material, 2-amino-4,6-dimethylnicotinaldehyde, can be prone to self-condensation or oxidation. Ensure it is pure before use. If you are synthesizing it yourself, purify it carefully, for instance, via recrystallization or flash chromatography immediately before the reaction.
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity is a known challenge when using unsymmetrical ketones. The reaction can proceed through two different enolates, leading to two different products.[3]
-
Use a Pre-formed Enolate or Enamine: To enforce regioselectivity, you can use a pre-formed enolate equivalent like a silyl enol ether or an enamine. This directs the initial condensation to a specific carbon.
-
Catalyst Control: Certain catalysts can favor one reaction pathway. For example, highly hindered amine bases may selectively deprotonate the less sterically hindered α-carbon. Recent research has also explored highly regioselective catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) for similar transformations, where slow addition of the ketone substrate was found to enhance regioselectivity.[4]
-
Use a Symmetrical Ketone: If possible, the simplest solution is to use a symmetrical ketone. For the target molecule, acetone is the ideal and most direct choice, reacting with 2-amino-4,6-dimethylnicotinaldehyde to yield the desired 5,7-dimethyl-1,8-naphthyridine without ambiguity.
Q3: The reaction workup is difficult, and I'm losing product during purification. Are there any "greener" or simpler methods?
A3: Yes, traditional high-temperature reactions can lead to tar formation, complicating purification. Several modern approaches address this.
-
Ionic Liquid Catalysis: The use of a basic ionic liquid, such as choline hydroxide (ChOH), in water has been reported for the gram-scale synthesis of 1,8-naphthyridines.[5] This method avoids harsh organic solvents, simplifies product isolation (often by simple filtration), and the catalyst is biocompatible and inexpensive.
-
T3P® Promoter: As mentioned, propylphosphonic anhydride (T3P®) is an excellent promoter. A key advantage is the workup; the T3P® byproducts are water-soluble and can be easily removed with an aqueous wash, often yielding a much cleaner crude product.[2]
Optimized Protocol: Base-Catalyzed Friedländer Annulation
This protocol uses standard laboratory reagents and has been found to be effective for this class of transformation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dimethylnicotinaldehyde (1.0 eq).
-
Solvent and Reagents: Add ethanol (10 mL per 1 mmol of aldehyde) followed by acetone (3.0 eq).
-
Catalyst Addition: Add potassium hydroxide (KOH, 0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add water to the residue, which should cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by silica gel chromatography if necessary.
Part 2: Selective Reduction to the Tetrahydro-Naphthyridine
The second critical step is the selective reduction of one of the pyridine rings of 5,7-dimethyl-1,8-naphthyridine. The primary challenge is to achieve complete reduction of one ring without affecting the other, and to prevent over-reduction to the decahydronaphthyridine derivative.[6]
Troubleshooting and FAQs: Selective Reduction
Q1: My catalytic hydrogenation is very slow or incomplete. How can I improve the conversion rate?
A1: Incomplete reduction is often a matter of catalyst activity, hydrogen pressure, or the presence of catalyst poisons.
-
Catalyst Activity & Loading: Ensure your catalyst, typically Palladium on carbon (Pd/C), is fresh and active. Use a 5-10 wt% loading of Pd/C. For difficult reductions, a higher catalyst loading (up to 20 wt%) may be necessary.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus at elevated pressures (e.g., 50-100 psi of H₂) will significantly increase the reaction rate.
-
Solvent Choice: The reaction is commonly run in solvents like ethanol, methanol, or ethyl acetate. Acetic acid can also be used as a solvent, as the acidic conditions can protonate the heterocycle and facilitate reduction.
-
Catalyst Poisons: Trace impurities, particularly sulfur- or nitrogen-containing compounds from previous steps, can poison the palladium catalyst. Ensure your starting naphthyridine is of high purity.
Q2: I am observing over-reduction, resulting in the fully saturated decahydronaphthyridine. How can I improve the selectivity for the tetrahydro- product?
A2: Selectivity is controlled by modulating the reaction conditions to be just forceful enough to reduce the first ring but not the second.
-
Reaction Temperature: Perform the reaction at room temperature. Elevated temperatures increase the reaction rate but decrease selectivity, promoting over-reduction.
-
Catalyst Choice: While Pd/C is common, Platinum(IV) oxide (PtO₂, Adam's catalyst) is often more active and may be less selective. Sticking with Pd/C is generally advisable for this transformation.
-
Careful Monitoring: Monitor the reaction progress closely. Use TLC, GC-MS, or LC-MS to track the disappearance of the starting material and the appearance of the desired product. Stop the reaction immediately once the starting material is consumed to prevent further reduction. Hydrogen uptake monitoring on a Parr apparatus is also an excellent way to determine the reaction endpoint (consumption of 2 molar equivalents of H₂).
Q3: Are there alternatives to high-pressure catalytic hydrogenation?
A3: While catalytic hydrogenation is the most common method, other chemical reduction methods can be employed, though they may have different selectivity profiles.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be an effective alternative to using hydrogen gas. This method avoids the need for high-pressure equipment.
-
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for this transformation as they tend to be unselective. However, sodium borohydride (NaBH₄) in the presence of a Lewis acid might offer a pathway, but conditions would need careful optimization to control selectivity.
Optimized Protocol: Selective Catalytic Hydrogenation
This protocol uses standard high-pressure hydrogenation equipment.
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr bottle), add 5,7-dimethyl-1,8-naphthyridine (1.0 eq) and a solvent such as ethanol or acetic acid (15-20 mL per 1 mmol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 wt% of the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi with H₂.
-
Reaction: Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The theoretical uptake for the formation of the tetrahydro- product is 2 molar equivalents.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo. If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The crude product can then be purified by silica gel chromatography to yield the final product.
Summary of Key Reaction Parameters
| Parameter | Friedländer Annulation | Selective Hydrogenation | Rationale & Impact on Yield |
| Catalyst/Promoter | KOH, NaOH, T3P® | 10% Pd/C | Crucial for rate and completion. Incorrect choice leads to low conversion or side reactions. |
| Solvent | Ethanol, Water (with IL) | Ethanol, Acetic Acid | Impacts solubility and reaction rate. Acetic acid can activate the substrate for hydrogenation. |
| Temperature | 80 °C to 150 °C | Room Temperature | Controls rate vs. selectivity. High temp in hydrogenation leads to over-reduction. |
| Pressure | N/A (Reflux) | 50-60 psi H₂ | Drives hydrogenation to completion. Atmospheric pressure may be too slow. |
| Reactant Purity | High | High | Prevents side reactions and catalyst poisoning. Impurities can halt the hydrogenation. |
References
- CN111303047A - Synthesis method of 2-amino-4,6-dimethylpyridine.
- US2660579A - Synthesis of 2-amino-4,6-dimethyl pyrimidine.
-
Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– . Semantic Scholar. [Link]
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach . Beilstein Journal of Organic Chemistry, 16, 1196–1204. National Center for Biotechnology Information. [Link]
-
Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... . RSC Medicinal Chemistry, 13(5), 584-593. PubMed Central. [Link]
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach . Beilstein Journal of Organic Chemistry, 16, 1196-1204. Beilstein Journals. [Link]
-
Jida, M., & Deprez, P. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions . Tetrahedron Letters, 53(22), 2795-2798. ResearchGate. [Link]
-
Wang, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition . ACS Omega, 6(42), 28035–28043. ACS Publications. [Link]
-
Takeda, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F . Organic Process Research & Development, 24(8), 1530-1541. National Center for Biotechnology Information. [Link]
-
Husain, A., et al. (2016). SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8-[7][8] NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION . ResearchGate. [Link]
-
Al-Tel, T. H. (2007). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones . ResearchGate. [Link]
-
Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . Molecules, 26(11), 3122. PubMed Central. [Link]
-
Street, L. J., et al. (1995). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine . ResearchGate. [Link]
-
Takeda, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F . Organic Process Research & Development, 24(8), 1530-1541. ACS Publications. [Link]
-
de la Torre, B. G., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . Molecules, 27(3), 1083. PubMed Central. [Link]
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[7][8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach . Beilstein Archives. [Link]
- Brown, D.J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
-
1,8-Naphthyridine synthesis . Organic Chemistry Portal. [Link]
-
Sravanthi, K., & Bahaduri, S. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds . In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. ResearchGate. [Link]
-
Norman, M. H., et al. (2006). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists . Journal of Organic Chemistry, 71(25), 9531-9534. ResearchGate. [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . ACS Omega, 6(14), 9832-9842. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 8. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
Technical Support Center: Purification of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support center for the purification of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. We will delve into the underlying chemical principles of these challenges and provide practical, field-proven solutions.
Understanding the Molecule: Key Properties Influencing Purification
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with a partially saturated pyridine ring fused to another pyridine ring. Its purification is influenced by several key characteristics:
-
Basicity: The presence of two nitrogen atoms, one of which is a secondary amine in a saturated ring, imparts basic properties to the molecule. This allows for manipulation of its solubility based on pH.
-
Polarity: The molecule possesses moderate polarity, making it amenable to normal-phase chromatography. The N-H group can participate in hydrogen bonding, which can affect its chromatographic behavior.
-
Potential Impurities: The purity of the final compound is highly dependent on the synthetic route employed. The most common route to the 1,8-naphthyridine core is the Friedländer annulation, which can present challenges with regioselectivity and require harsh conditions, leading to byproducts.[1][2] Subsequent reduction of the aromatic ring to the tetrahydro derivative can also result in partially reduced or over-reduced species.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during the purification of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
FAQ 1: My crude product is a complex mixture on TLC/LC-MS. What are the likely impurities and how can I get a cleaner starting material?
Answer: A complex crude mixture often points to issues in the synthesis, most likely the Friedländer reaction if that was your chosen route.[1]
Common Impurities:
-
Regioisomers: Depending on the starting materials, the Friedländer reaction can sometimes yield regioisomers.
-
Starting Materials: Unreacted 2-aminopyridine derivative or the ketone starting material.
-
Byproducts from Side Reactions: The harsh acidic or basic conditions of the Friedländer reaction can lead to various condensation byproducts.[1][2]
-
Partially Hydrogenated Intermediates: If your synthesis involves the reduction of a 5,7-dimethyl-1,8-naphthyridine, you may have the aromatic precursor as an impurity.
Troubleshooting Strategy:
-
Re-evaluate Your Synthesis: Consider alternative, milder synthetic methods for 1,8-naphthyridines that are reported to have higher yields and cleaner reaction profiles, such as those using water as a solvent or employing greener catalysts.[3][4] Some modern approaches, like those based on the Horner-Wadsworth-Emmons reaction, have been developed to avoid chromatographic purification altogether for similar structures.[1][5]
-
Initial Work-up with Acid-Base Extraction: Before attempting chromatography, an acid-base workup can significantly clean up your crude product. The basic nature of your target compound allows for its selective extraction.
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with 1 M hydrochloric acid (HCl). Your product should move into the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with DCM or ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate if your compound is sensitive to strong bases.
-
Extract the now basic aqueous layer multiple times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Caption: Workflow for Acid-Base Extraction Purification.
-
FAQ 2: I am struggling to separate my product from a close-running impurity using silica gel chromatography. What can I do?
Answer: Co-elution is a common problem, especially with structurally similar impurities. Here are several strategies to improve your chromatographic separation.
Troubleshooting Strategies:
-
Optimize Your Solvent System:
-
Change Polarity: If you are using a standard hexane/ethyl acetate system, try switching to a DCM/methanol system. The different solvent properties can alter the selectivity of the separation.
-
Add an Amine Modifier: The secondary amine in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and resolution.
-
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography can provide an orthogonal separation mechanism. A typical eluent system would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Table 1: Comparison of Chromatographic Conditions
-
| Stationary Phase | Typical Mobile Phase | Modifier | Best For |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Triethylamine (0.1-1%) | General purpose, good for polarity differences.[6] |
| Alumina (Neutral/Basic) | Hexane/Ethyl Acetate or DCM/Methanol | None typically needed | Basic compounds, avoids tailing. |
| Reverse-Phase (C18) | Water/Acetonitrile or Water/Methanol | Formic Acid or TFA (0.1%) | Separating based on hydrophobicity. |
-
Consider Preparative HPLC: For very difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography.
FAQ 3: My purified compound appears to be degrading on the column or during work-up. How can I prevent this?
Answer: While 1,2,3,4-tetrahydro-1,8-naphthyridines are generally stable, degradation can occur under certain conditions.
Troubleshooting Strategies:
-
Avoid Strong Acids: Prolonged exposure to strong acids can potentially lead to side reactions. If using acidic modifiers in reverse-phase chromatography, use volatile acids like formic acid that can be easily removed.
-
Deactivated Silica Gel: If you suspect degradation on standard silica gel, you can use deactivated silica. This can be prepared by treating silica gel with a solution of triethylamine in your non-polar solvent, followed by evaporation of the solvent.
-
Minimize Heat: When concentrating your purified fractions, use a rotary evaporator with a water bath temperature below 40°C to prevent thermal degradation.
FAQ 4: My product is an oil, but I need a solid for characterization and subsequent reactions. How can I induce crystallization?
Answer: Obtaining a solid form can be crucial. If your purified compound is an oil, here are several techniques to try.
Troubleshooting Strategies:
-
Salt Formation: Reacting your basic compound with an acid can form a salt, which is often a crystalline solid with a higher melting point.
-
Protocol: Hydrochloride Salt Formation
-
Dissolve your purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
-
Recrystallization from a Solvent/Anti-Solvent System:
-
Dissolve your oil in a small amount of a good solvent (e.g., DCM, methanol).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, diethyl ether) until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Caption: Workflow for Solvent/Anti-Solvent Recrystallization.
-
Characterization of Purified Product
Once purified, it is essential to confirm the identity and purity of your 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight. An appropriate method is Electrospray Ionization (ESI) which will show the [M+H]⁺ ion.[7]
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.[3][8]
By understanding the chemical nature of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and anticipating the potential impurities from its synthesis, you can develop a robust purification strategy. The troubleshooting steps provided should help you overcome the most common challenges encountered in the laboratory.
References
-
Molecules.
-
RSC Advances.
-
BenchChem.
-
Beilstein Journal of Organic Chemistry.
-
ACS Omega.
-
Semantic Scholar.
-
ACS Omega.
-
Organic Chemistry Portal.
-
ResearchGate.
-
The Journal of Organic Chemistry.
-
Organic Letters.
-
ResearchGate.
-
[Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[9][10]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach.]([Link]) Beilstein Archives.
-
Green Chemistry.
-
Beilstein Journal of Organic Chemistry.
Sources
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Beilstein Archives - Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1,8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach [beilstein-archives.org]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
Technical Support Center: Recrystallization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the dedicated technical support guide for the recrystallization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve optimal purity and yield.
Troubleshooting Guide
This section provides step-by-step guidance to resolve specific issues you may encounter during the recrystallization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Question 1: My compound has "oiled out," forming a liquid layer instead of crystals upon cooling. What causes this, and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization, particularly with compounds that have a relatively low melting point or when the solution is cooled too rapidly from a high-boiling solvent.[1][2] It occurs when the compound separates from the solution at a temperature above its melting point, forming an impure liquid phase instead of a pure crystalline solid.[3]
Causality & Solution Workflow:
-
Problem Identification: The solution becomes cloudy, and droplets of an insoluble liquid appear on the flask's surface instead of solid crystals.
-
Immediate Action: Re-heat the mixture until the oil completely redissolves. The goal is to prevent the premature separation of the compound.
-
Troubleshooting Steps:
-
Add More "Good" Solvent: The most common reason for oiling out is that the solution is too concentrated. While the flask is hot, add a small amount (e.g., 5-10% of the total volume) of the hot "good" solvent (the one in which the compound is soluble) to decrease the saturation level.[1][3]
-
Slow Down the Cooling Rate: Rapid cooling promotes supersaturation and oiling. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water, before moving it to an ice bath.[1][2]
-
Lower the Solvent Boiling Point: If the solvent's boiling point is higher than the compound's melting point, oiling is highly likely. Consider switching to a lower-boiling solvent system.
-
Change the Solvent System: If the issue persists, the chosen solvent may be inappropriate. A mixed-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is typically due to either using too much solvent or the solution being in a supersaturated state where nucleation has not initiated.[1][5]
Causality & Solution Workflow:
-
Problem Identification: The solution remains clear and free of solids even after prolonged cooling, including in an ice bath.
-
Troubleshooting Steps:
-
Induce Nucleation (for Supersaturation):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[1][6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, tiny crystal of pure 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine to the solution.[1][6] This seed crystal acts as a template for other molecules to deposit onto.
-
Ultra-Cooling: Place the flask in a dry ice/acetone bath for a short period. The rapid temperature drop can sometimes force nucleation, though this may lead to smaller, less pure crystals.
-
-
Reduce Solvent Volume (If Too Much Solvent Was Used):
-
Gently heat the solution to boil off a portion of the solvent.[1][3] Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out as an amorphous solid.
-
If the solvent is volatile, you can pass a gentle stream of nitrogen or air over the surface of the warm solution to facilitate evaporation.
-
-
Question 3: My final yield is very low. How can I improve the recovery of my compound?
Answer:
A low yield is a frustrating outcome that can stem from several procedural missteps. The primary cause is often the loss of the desired compound to the mother liquor.[3][5]
Causality & Solution Workflow:
-
Problem Identification: The mass of the dried, recrystallized product is significantly lower than expected.
-
Analysis and Optimization:
-
Excessive Solvent Use: The most common error is adding too much solvent to dissolve the crude material.[1][5] Use the minimum amount of boiling solvent necessary to fully dissolve the compound. Working with smaller solvent volumes ensures the solution becomes saturated upon cooling, maximizing crystal formation.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product is lost. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[2] This excess can be boiled off after filtration.
-
Incomplete Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration.[2] The solubility of your compound, while low in the cold solvent, is not zero. Maximizing the cooling time maximizes precipitation.
-
Washing with Warm Solvent: When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will redissolve a portion of your purified product.
-
Check the Mother Liquor: After filtration, you can cool the mother liquor further in a colder bath (if possible) or slowly evaporate some of the solvent to see if a second crop of crystals forms. Note that a second crop is often less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For heterocyclic compounds like naphthyridines, common and effective solvent systems include:
-
Single Solvents: Ethanol, methanol, or ethyl acetate are often good starting points.[4]
-
Mixed Solvents: A combination of a polar "good" solvent with a non-polar "poor" solvent can be very effective. Examples include Ethanol/Water, Methanol/Diethyl Ether, or Ethyl Acetate/Hexane.[4] The basic nitrogen atoms in the naphthyridine ring can influence solubility. Empirical testing with small amounts of your crude product is the most reliable way to determine the optimal solvent or solvent pair.
Illustrative Solubility Data for a Naphthyridine Analogue (Note: This data is for illustrative purposes to demonstrate ideal solvent characteristics)
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Suitability |
| Water | < 0.1 | 0.5 | Poor (Insoluble) |
| Hexane | < 0.1 | 0.2 | Poor (Insoluble) |
| Toluene | 0.8 | 15.0 | Excellent |
| Ethanol | 5.0 | 25.0 | Fair (Too soluble when cold) |
Q2: The pure compound is described as a white solid, but my crystals have a yellow or brown tint. How can I remove colored impurities?
A2: Colored impurities are often large, polar, conjugated molecules that can be effectively removed by treatment with activated carbon (charcoal).
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal can adsorb your desired product, reducing the yield.[3]
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization of the decolorized solution.
Q3: As a basic heterocycle, does 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine require special handling during purification?
A3: Yes, basic nitrogen-containing heterocycles can present unique challenges, especially if chromatographic purification is used prior to recrystallization.[6]
-
Interaction with Silica Gel: The basic nitrogens can interact strongly with the acidic surface of standard silica gel, leading to streaking and poor separation during column chromatography.[6] If you are using chromatography as a pre-purification step, consider deactivating the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[6]
-
pH-Dependent Solubility: The compound's solubility may be pH-dependent. It will likely be more soluble in acidic aqueous solutions due to the formation of a protonated, charged species. This property can be exploited for purification via acid-base extraction but must be considered when choosing aqueous-organic solvent systems.
Experimental Protocol: Standard Recrystallization Workflow
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized for your scale and purity needs.
Caption: General workflow for recrystallization.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting decision tree for recrystallization.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of California, Los Angeles. (n.d.). Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 134-142. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
Sources
Technical Support Center: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support guide for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common challenges, focusing on the identification and mitigation of side reactions, to enhance yield, purity, and scalability. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for robust experimental design.
Overview of the Primary Synthetic Route
The most prevalent method for constructing the 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine core involves a two-stage process:
-
Friedländer Annulation: The condensation of 2-amino-3-formylpyridine (2-aminonicotinaldehyde) with 3-pentanone to form the aromatic 5,7-dimethyl-1,8-naphthyridine intermediate.
-
Catalytic Hydrogenation: The subsequent reduction of the pyridyl ring system to yield the target tetrahydro- derivative.
While conceptually straightforward, each stage presents unique challenges that can lead to significant side product formation and purification difficulties.[1][2] This guide provides a structured approach to troubleshooting these issues.
Caption: Diagnostic workflow for troubleshooting low yields in the Friedländer stage.
Troubleshooting the Catalytic Hydrogenation
The reduction of the 5,7-dimethyl-1,8-naphthyridine intermediate is critical for accessing the final product. While catalytic hydrogenation is standard, it is sensitive to impurities carried over from the first step.
FAQ 2: The hydrogenation of my naphthyridine intermediate is slow or incomplete. How can I resolve this?
Answer: Incomplete hydrogenation is almost always due to catalyst poisoning or suboptimal reaction parameters. The nitrogen atoms in the naphthyridine ring can act as Lewis bases, but other, more potent inhibitors are often the true culprits.
Root Causes & Solutions:
-
A. Catalyst Poisoning: This is the most common issue. Impurities from the Friedländer synthesis, especially if harsh conditions or certain reagents were used, can irreversibly bind to the active sites of the palladium or platinum catalyst.
-
Residual Base/Acid: Strong bases or acids from the previous step can neutralize the catalyst surface.
-
Sulfur-Containing Impurities: If any sulfur-based reagents were used in upstream steps, they are potent poisons for precious metal catalysts.
-
Chelating Byproducts: Some organic byproducts can chelate the metal, deactivating it.
-
-
B. Insufficient Hydrogen Pressure/Mass Transfer: The reaction is dependent on the efficient transfer of gaseous hydrogen to the catalyst surface in the solution. Inadequate stirring or low H₂ pressure can limit the reaction rate.
The Expert Recommendation: Rigorous Purification is Non-Negotiable
Never introduce crude material from a Friedländer reaction directly into a catalytic hydrogenation. The intermediate must be purified to remove catalyst poisons.
Protocol: Pre-Hydrogenation Purification and Optimized Reduction
-
Workup & Extraction: After the Friedländer reaction, perform a standard aqueous workup to remove the bulk of the catalyst (e.g., ChOH is water-soluble). Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Silica Gel Chromatography: Purify the crude 5,7-dimethyl-1,8-naphthyridine by flash column chromatography. This is the most effective way to remove non-volatile organic impurities and baseline material that can poison the catalyst.
-
Catalytic Hydrogenation:
-
Dissolve the purified naphthyridine in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Add 5-10 mol% of a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Pressurize the reaction vessel with hydrogen (typically 50-100 psi, but consult literature for specific substrates).
-
Ensure vigorous stirring to facilitate mass transfer.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the final product.
-
References
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lippa, R. A., Murphy, J. A., & Barrett, T. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 2135–2143. Available at: [Link]
-
Mondal, S., Ghosh, S., & Talukdar, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18381–18389. Available at: [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry, 85(15), 9984-9994. Available at: [Link]
-
Narsaiah, B., & Kumar, P. P. (2009). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Synthetic Communications, 39(1), 125-133. Available at: [Link]
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Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(21), 4943-4949. Available at: [Link]
-
Jida, M., & Deprez-Poulain, R. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3795-3798. Available at: [Link]
-
SYNTHESIS OF NOVEL 2-AMINO-5,7-DIMETHYL-8- [3][4]NAPHTHYRIDINE-2-YL-4-ARYL-QUINOLINE-3-CARBONITRILES Via ONE-POT CONDENSATION. (2016). ResearchGate. Retrieved from [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.). ResearchGate. Retrieved from [Link]
- The Chemistry of Heterocyclic Compounds, The Naphthyridines. (n.d.). John Wiley & Sons.
-
Mondal, S., Ghosh, S., & Talukdar, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. Available at: [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Available at: [Link]
-
Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro--[3][4]naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. (2020). Beilstein Archives. Available at: [Link]
Sources
- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Horner-Wadsworth-Emmons Reactions for Naphthyridine Synthesis
Welcome to the technical support center for navigating the complexities of the Horner-Wadsworth-Emmons (HWE) reaction in the synthesis of vinyl-naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction for creating advanced naphthyridine-based compounds.
Naphthyridines are privileged scaffolds in drug discovery, but their inherent electron-deficient nature can render downstream functionalization, such as the HWE olefination, challenging. Low yields, sluggish reactions, and complex purification profiles are common hurdles. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you overcome these challenges, ensuring robust and reproducible outcomes in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems when performing HWE reactions on naphthyridine aldehydes. Each entry explains the underlying chemical principles and provides actionable solutions.
Question 1: My HWE reaction with a naphthyridine-carboxaldehyde is extremely slow or fails to proceed to completion. What's the primary cause?
Answer: The most likely culprit is the reduced electrophilicity of the aldehyde's carbonyl carbon. Naphthyridine rings are electron-deficient aromatic systems due to the presence of two nitrogen atoms. This electron-withdrawing character deactivates the attached aldehyde, making it less susceptible to nucleophilic attack by the phosphonate carbanion. The nucleophilic addition of the carbanion to the aldehyde is often the rate-limiting step of the HWE reaction.[1][2]
Initial Diagnostic Steps:
-
Confirm Starting Material Integrity: Ensure the naphthyridine aldehyde has not degraded, and the phosphonate reagent is pure.
-
Verify Base Activity: Use a freshly opened or properly stored strong base. Moisture can quench the base and the phosphonate carbanion.[3]
-
Reaction Monitoring: Track the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe the consumption of the phosphonate but the aldehyde remains, the issue is likely with the nucleophilic addition step.
Solutions:
-
Increase Nucleophilicity of the Carbanion: Switch to a stronger, non-nucleophilic base to ensure complete and rapid deprotonation of the phosphonate. Bases like Sodium Hydride (NaH), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu) are generally more effective than milder bases like triethylamine (NEt3) or DBU for generating a higher concentration of the more nucleophilic carbanion.[4][5]
-
Elevate Reaction Temperature: After the initial addition of the aldehyde at a low temperature (e.g., -78 °C or 0 °C), allowing the reaction to slowly warm to room temperature or even gently heating it (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the sluggish addition step.[1][3]
-
Utilize Lewis Acid Additives (Masamune-Roush Conditions): For base-sensitive substrates, the addition of a Lewis acid like Lithium Chloride (LiCl) or Magnesium Bromide (MgBr2) can activate the aldehyde.[6][7] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack. This allows the use of milder bases like DBU or triethylamine.[8][9]
Question 2: I'm observing significant decomposition of my naphthyridine starting material and/or the formation of multiple side products. How can I improve the reaction's cleanliness?
Answer: Naphthyridine scaffolds can be sensitive to strongly basic conditions, leading to side reactions. One documented issue with similar heterocyclic systems is the potential for the phosphonate carbanion, in the absence of an aldehyde, to undergo dimerization or other decomposition pathways.[5] Furthermore, if the deprotonation of the phosphonate is not efficient, the unreacted base can interact with the naphthyridine core.
Solutions:
-
Inverse Addition Protocol: Instead of adding the base to the phosphonate and then adding the aldehyde, try a protocol where the aldehyde and phosphonate are pre-mixed in the solvent.[5] The base is then added slowly to this mixture. This ensures that as soon as the nucleophilic carbanion is formed, it has an electrophile (the aldehyde) readily available to react with, minimizing its lifetime and the potential for side reactions.
-
Select a Less Hindered, More Soluble Base: If using NaH, solubility can be an issue leading to localized "hot spots" of high base concentration. Switching to a soluble base like KHMDS or KOtBu can lead to more homogeneous and controlled deprotonation.
-
Strict Temperature Control: Maintain a low temperature (e.g., -78 °C to 0 °C) during the base addition and initial reaction phase to temper the reactivity and minimize decomposition pathways.[3]
Question 3: My reaction works, but the yield is consistently low (<40%). What is the most effective optimization strategy?
Answer: A systematic optimization of reaction parameters is crucial. The choice of base, cation, and solvent can have a cumulative and significant effect on the reaction's efficiency.
Optimization Workflow: A logical workflow for troubleshooting low HWE yields.
Caption: A systematic workflow for troubleshooting low HWE yields.
Parameter Screening Table: This table provides a structured approach to screening key reaction variables. It's recommended to change only one variable at a time.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 | Rationale & Comments |
| Base | NaH | KOtBu | LHMDS | DBU w/ LiCl | Varies carbanion reactivity and solubility. LHMDS is strong but sterically hindered. DBU/LiCl is for base-sensitive substrates.[6][9] |
| Solvent | THF | DMF | Dioxane | Toluene | Polarity and ability to solvate intermediates can dramatically affect reaction rates. DMF can sometimes accelerate sluggish reactions.[10] |
| Temperature | -78°C to RT | 0°C to RT | RT | 0°C to 50°C | Higher temperatures can overcome activation barriers but may increase side products.[1] |
Question 4: I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired isomer?
Answer: The HWE reaction is renowned for its high (E)-selectivity under standard conditions, which results from thermodynamic control where the intermediates leading to the more stable (E)-alkene are favored.[4][11] However, achieving high selectivity can be influenced by several factors. To obtain the (Z)-isomer, a significant modification of the phosphonate reagent is required.
To Favor the (E)-Isomer (Trans):
-
Cation Choice: Lithium and sodium-based reagents (e.g., n-BuLi, NaH, LHMDS) generally provide higher (E)-selectivity than potassium-based ones.[1]
-
Temperature: Higher reaction temperatures (warming from -78 °C to 23 °C) promote the equilibration of intermediates to the more stable trans-pathway, enhancing (E)-selectivity.[1][6]
-
Aldehyde Structure: Aromatic aldehydes, including naphthyridine-carboxaldehydes, strongly favor the formation of (E)-alkenes under standard conditions.[1]
To Favor the (Z)-Isomer (Cis) - The Still-Gennari Modification: If the (Z)-isomer is the target, the standard HWE protocol is unsuitable. The Still-Gennari modification must be employed.[12][13][14]
-
Modified Phosphonate: Use a phosphonate reagent with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) phosphonoacetate. These groups accelerate the elimination of the oxaphosphetane intermediate under kinetic control, favoring the (Z)-product.[8][12]
-
Strongly Dissociating Conditions: This modification requires a strong, non-coordinating base system, typically Potassium Hexamethyldisilazide (KHMDS) in THF with the addition of a potassium-chelating agent like 18-crown-6.[1][2] These conditions prevent intermediate equilibration, locking in the kinetic (Z)-geometry.[12]
Optimized Protocol: (E)-Selective HWE Reaction on a Naphthyridine Aldehyde
This protocol provides a robust starting point for the synthesis of an (E)-vinyl-naphthyridine derivative.
Materials:
-
Naphthyridine-carboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Wash Base: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the NaH under a stream of inert gas.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry (concentration approx. 0.5 M). Cool the slurry to 0 °C using an ice-water bath.
-
Carbanion Formation: Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred NaH slurry at 0 °C. Vigorous hydrogen evolution will be observed.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes, to ensure complete formation of the phosphonate carbanion (ylide). The mixture should become a clear, yellowish solution.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the naphthyridine-carboxaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (E)-vinyl-naphthyridine product.
Frequently Asked Questions (FAQs)
Q: Why is the HWE reaction generally preferred over the Wittig reaction for these types of substrates? A: The HWE reaction has two main advantages. First, the phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react more effectively with deactivated or sterically hindered aldehydes.[8][15] Second, the dialkyl phosphate byproduct of the HWE reaction is water-soluble, making purification significantly easier via a simple aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction is often difficult to remove chromatographically.[4][7]
Q: Can I use a ketone instead of an aldehyde? A: While possible, HWE reactions with ketones are generally much slower than with aldehydes due to increased steric hindrance.[3] For reactions with naphthylidinyl ketones, expect to use more forcing conditions (higher temperatures, longer reaction times) and potentially lower yields.
Q: My phosphonate reagent is an oil. How do I accurately measure it? A: For liquid/oily phosphonate reagents, the most accurate method is to measure by mass. Alternatively, if the density is known, you can measure by volume using a calibrated syringe. It is crucial to use the exact stoichiometry for optimal results.
Q: What is the mechanism of the Horner-Wadsworth-Emmons reaction? A: The reaction proceeds through several key steps: 1) Deprotonation of the phosphonate by a base to form a stabilized carbanion.[1] 2) Nucleophilic attack of the carbanion on the aldehyde carbonyl, which is the rate-limiting step, forming a tetrahedral intermediate.[1][16] 3) This intermediate cyclizes to form an oxaphosphetane.[8] 4) The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the final alkene product.[1]
A simplified diagram of the HWE reaction mechanism.
Caption: The key steps of the Horner-Wadsworth-Emmons reaction mechanism.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link].
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link].
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available at: [Link].
-
R. Ando, et al. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. J. Org. Chem., 64(18), 6815-6821. Available at: [Link].
-
Slideshare. Horner-Wadsworth-Emmons reaction. Available at: [Link].
-
M. T. Gruza, et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. Available at: [Link].
-
T. Murata, et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. Available at: [Link].
-
ResearchGate. Still–Gennari olefination of aldehydes. Available at: [Link].
-
T. Murata, et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link].
-
M. T. Gruza, et al. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules. Available at: [Link].
-
Chem Pen. Still-Gennari Olefination. Available at: [Link].
-
ResearchGate. Optimization of the HWE reaction conditions a. Available at: [Link].
-
Beilstein Archives. naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. Available at: [Link].
-
D. Roman, et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. Available at: [Link].
-
Chem Help ASAP. Horner-Wadsworth-Emmons reaction. Available at: [Link].
-
B. M. Heron. (1995). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES, 41(10). Available at: [Link].
-
Alchetron. Horner–Wadsworth–Emmons reaction. Available at: [Link].
-
The Chemists' Cookbook. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. Available at: [Link].
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. Available at: [Link].
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available at: [Link].
-
Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link].
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- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 16. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support center for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on the proper handling, storage, and analysis of this compound. The information herein is curated to ensure scientific integrity and offer practical, field-proven insights.
Introduction
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating a tetrahydropyridine and a pyridine ring, offers a rigid scaffold for the design of novel therapeutics. However, the presence of secondary amine functionalities and a partially saturated ring system can present stability challenges. This guide provides a comprehensive overview of potential stability issues, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the color of my solid 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine sample over time, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?
A1: Color change in solid amines is often an indicator of oxidation. The tetrahydropyridine ring system, particularly the secondary amines, can be susceptible to aerial oxidation.[1][2] This process can be accelerated by exposure to light and elevated temperatures. The colored impurities are likely oxidized derivatives, such as the corresponding dihydronaphthyridine or fully aromatized naphthyridine species.
To mitigate this:
-
Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.
-
Temperature: For long-term storage, keep the material at or below 4°C.[3]
-
Light: Protect the sample from light at all times.
Q2: My stock solution of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in DMSO shows new peaks in the HPLC analysis after a few days of storage at room temperature. What is happening?
A2: The appearance of new peaks in your HPLC chromatogram suggests degradation of the compound in solution. Several factors could be at play:
-
Oxidation: As with the solid, the compound is susceptible to oxidation in solution. Dissolved oxygen in the solvent can facilitate this process.
-
Solvent Purity: The presence of impurities, such as peroxides in older batches of solvents like THF or dioxane, can initiate degradation. While DMSO is generally stable, it can contain trace amounts of water which may affect stability.
-
Light Exposure: Photodegradation can occur, especially if the solution is stored in clear vials.[4] Naphthyridine derivatives can be sensitive to light.[5][6]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, anhydrous, and high-purity solvents for preparing stock solutions.
-
Inert Atmosphere: Degas the solvent by sparging with an inert gas (argon or nitrogen) before dissolving the compound.
-
Storage Conditions: Store stock solutions in amber vials at -20°C or -80°C for long-term stability.[7]
-
Prepare Fresh: For sensitive experiments, it is always best practice to prepare solutions fresh on the day of use.
Q3: I am performing a reaction with 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine under acidic or basic conditions and observing low yields and multiple byproducts. Could this be a stability issue?
A3: Yes, the stability of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be pH-dependent.[8]
-
Acidic Conditions: The secondary amines in the tetrahydropyridine ring can be protonated. While this can protect against some forms of oxidation, strong acidic conditions might catalyze other reactions or lead to the formation of salts with poor solubility.
-
Basic Conditions: In the presence of a strong base, deprotonation of the N-H protons is possible, which could make the molecule more susceptible to oxidation.[9] The amino group on the pyridine ring can also be sensitive to strong bases.
Recommendations:
-
pH Screening: If your reaction allows, perform small-scale trials at different pH values to find the optimal conditions for stability and reactivity.
-
Buffer Systems: Utilize appropriate buffer systems to maintain a stable pH throughout the reaction.[8]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the formation of degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent Biological Assay Results
-
Symptom: High variability in IC50 values or other biological readouts between experiments.
-
Potential Cause: Degradation of the compound in the assay medium or stock solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of Impurities During Work-up or Purification
-
Symptom: New spots on TLC or peaks in HPLC/LC-MS after extraction or chromatography.
-
Potential Cause: On-column degradation or degradation during solvent removal.
-
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Analyze Crude Reaction Mixture | Obtain an HPLC/LC-MS of the crude reaction mixture before any work-up to establish a baseline of product and impurities. |
| 2 | Avoid Harsh Conditions | During aqueous work-up, use mild acids/bases (e.g., saturated NaHCO₃, dilute HCl) and avoid prolonged exposure. |
| 3 | Solvent Removal | Use a rotary evaporator at a moderate temperature (e.g., <40°C) to minimize thermal degradation. |
| 4 | Chromatography Considerations | If using silica gel chromatography, consider deactivating the silica with a small percentage of triethylamine in the eluent to prevent degradation of the basic amine on the acidic silica surface. Alternatively, use neutral alumina. |
| 5 | Post-Purification Analysis | Immediately analyze the purified fractions by HPLC/LC-MS to confirm purity and check for the appearance of new impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[10]
-
Thermal: Heat the stock solution at 60°C for 24 hours.
-
Photolytic: Expose the stock solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines.[11] Include a dark control wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradation products.
-
Potential Degradation Pathway
Caption: A potential oxidative degradation pathway.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for its ability to separate the main peak from any peaks generated during the forced degradation study. Mass spectrometry (LC-MS) can be coupled to this method to identify the mass of the degradation products, aiding in their structural elucidation.[12][13][14][15][16]
Summary of Stability and Storage Recommendations
| Condition | Solid State | Solution |
| Temperature | ≤ 4°C (long-term) | -20°C to -80°C |
| Atmosphere | Inert gas (N₂ or Ar) | Degassed solvent, inert overlay |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| pH | N/A | Neutral pH is generally preferred; buffer if necessary |
| Solvents | N/A | High-purity, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) |
References
-
Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines. PMC, NIH. Available from: [Link]
-
Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. PubMed. Available from: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]
-
Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. Available from: [Link]
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available from: [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. NIH. Available from: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]
-
Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC, NIH. Available from: [Link]
-
Analysis of heterocyclic aromatic amines. Semantic Scholar. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available from: [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. ResearchGate. Available from: [Link]
-
An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry. Available from: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate. Available from: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]
-
Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. PubMed. Available from: [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available from: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available from: [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. NIH. Available from: [Link]
-
1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available from: [Link]
-
THE NAPHTHYRIDINES. Wiley. Available from: [Link]
-
Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. Available from: [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. Available from: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][1][17] Naphthyridines. Oriental Journal of Chemistry. Available from: [Link]
-
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. NIH. Available from: [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Available from: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]
-
Bicyclic molecule. Wikipedia. Available from: [Link]
Sources
- 1. Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support hub for the NMR analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for the structural characterization and purity assessment of this important heterocyclic scaffold.[1][2][3] As a conformationally restricted building block, its precise characterization is critical for drug development campaigns.[4][5] This document provides in-depth, field-tested troubleshooting advice and answers to frequently asked questions, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine?
A1: Precise chemical shifts can vary with solvent, concentration, and temperature.[6] However, based on the electronic environment of the tetrahydronaphthyridine core and related structures, the following assignments can be predicted.[7] The structure and numbering scheme are provided below for clarity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on standard chemical shift ranges for N-heterocycles and substituted pyridines. Actual values should be confirmed with 2D NMR experiments.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 2 | -CH₂- | ~2.7 - 2.9 | ~25 - 30 | Aliphatic CH₂ adjacent to a CH₂ and an N-H group. |
| 3 | -CH₂- | ~1.8 - 2.0 | ~20 - 25 | Aliphatic CH₂ between two other CH₂ groups. |
| 4 | -CH₂- | ~3.3 - 3.5 | ~40 - 45 | Aliphatic CH₂ adjacent to a substituted aromatic ring. |
| 4a | C | - | ~120 - 125 | Quaternary aromatic carbon. Signal will be weak in ¹³C NMR. |
| 5 | C-CH₃ | - | ~150 - 155 | Aromatic carbon bearing a methyl group. |
| 5-CH₃ | -CH₃ | ~2.3 - 2.5 | ~20 - 25 | Methyl group on an aromatic ring. |
| 6 | C-H | ~6.8 - 7.0 | ~115 - 120 | Aromatic proton between two methyl-substituted carbons. |
| 7 | C-CH₃ | - | ~155 - 160 | Aromatic carbon bearing a methyl group, deshielded by N. |
| 7-CH₃ | -CH₃ | ~2.4 - 2.6 | ~20 - 25 | Methyl group on an aromatic ring. |
| 8 | N-H | ~4.5 - 5.5 | - | Labile proton; broad signal, shift is highly variable. |
| 8a | C | - | ~145 - 150 | Quaternary aromatic carbon adjacent to nitrogen. |
Sources for chemical shift ranges:[8][9][10][11]
Q2: What is the recommended solvent for NMR analysis of this compound?
A2: The choice of solvent is critical for obtaining a well-resolved spectrum.
-
Deuterochloroform (CDCl₃): This is often the first choice due to its ability to dissolve a wide range of organic compounds. It is relatively non-polar. However, the N-H proton may exchange slowly or be broad, and peak overlap with the residual solvent signal (δ ~7.26 ppm) is possible if aromatic impurities are present.[12]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for polar compounds and for clearly observing exchangeable protons like N-H. The N-H proton signal will be sharper and less prone to exchange. The residual solvent peak at δ ~2.50 ppm is unlikely to overlap with signals from the target molecule.[6]
-
Deuterated Methanol (CD₃OD): In this protic solvent, the N-H proton will rapidly exchange with the solvent's deuterium, causing the N-H signal to disappear. This can be used as a diagnostic tool but prevents the observation of this proton.[12]
-
Benzene-d₆: Can be used to resolve overlapping signals due to its anisotropic effects, which can induce significant changes in chemical shifts compared to spectra recorded in CDCl₃.[12]
Q3: How can I definitively confirm the presence and location of the N-H proton signal?
A3: The most reliable method is the D₂O Exchange Experiment . This simple test unambiguously identifies signals from labile protons (e.g., N-H, O-H).[13]
Experimental Protocol: D₂O Exchange
-
Acquire Standard ¹H NMR: Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of the suspected N-H proton.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[12]
-
Re-acquire ¹H NMR: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the N-H proton will either disappear completely or be significantly reduced in intensity in the second spectrum.
Troubleshooting Guide
Issue 1: My spectrum has a poor signal-to-noise (S/N) ratio, especially in the ¹³C NMR.
A low S/N ratio can obscure important signals and prevent accurate integration. This workflow provides a systematic approach to improving data quality.[13]
Caption: Workflow for troubleshooting low signal-to-noise.
Causality:
-
Concentration: NMR is an inherently insensitive technique; a sufficient number of nuclei is required for detection.
-
Number of Scans (ns): Signal averages coherently while noise averages incoherently. The S/N ratio improves with the square root of the number of scans.
-
Shimming/Lock: Poor shimming leads to broad lineshapes, which distributes the signal over a wider frequency range, reducing the peak height.[14] A stable lock signal is essential for the field stability required for long acquisitions.[14]
-
Cryoprobes: These probes reduce thermal noise in the electronics by cooling them to cryogenic temperatures, resulting in a dramatic sensitivity enhancement.[13]
Issue 2: I see unexpected peaks in my spectrum. How do I identify them?
Extraneous peaks are common and usually originate from solvents or common laboratory contaminants. A systematic check against known impurity tables is the most effective identification method.
Table 2: Chemical Shifts of Common Laboratory Impurities
| Compound | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ | Notes |
| Residual Solvents | |||
| Ethyl Acetate | 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H) | 171.1, 60.5, 21.0, 14.2 | Common purification solvent, difficult to remove.[12] |
| Dichloromethane | 5.30 (s) | 53.8 | Common extraction solvent. |
| Acetone | 2.17 (s) | 206.7, 30.6 | Often from cleaning glassware.[12] |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 137.9, 129.2, 128.4, 125.5, 21.4 | Can be used as a co-solvent for removing other solvents. |
| Other Contaminants | |||
| Water | ~1.56 (s, broad) | - | Varies greatly with solvent and temperature. |
| Silicone Grease | ~0.07 (s, broad) | ~1.1 | From glassware joints. |
| Hexamethylphosphoramide (HMPA) | 2.62 (d, J=9.6 Hz) | 36.8 | Reagent used in some synthetic steps. |
This table is a subset of known impurities. For a comprehensive list, consult authoritative sources.[15][16]
Issue 3: My signals are overlapping. How can I resolve and assign them?
Signal overlap in the aliphatic or aromatic regions can make structural confirmation impossible with ¹H NMR alone. A combination of solvent changes and 2D NMR techniques is the standard approach for resolving this issue.
Caption: Logical workflow for signal assignment using 2D NMR.
Explanation of 2D Experiments:
-
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings.[17] A cross-peak between two protons on the 2D map indicates they are coupled to each other (typically through 2-3 bonds). For 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, you would expect to see correlations between H-2/H-3 and H-3/H-4, allowing you to "walk" along the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[17] Each cross-peak in the HSQC spectrum corresponds to a one-bond C-H connection. This is invaluable for definitively assigning both the proton and carbon spectra. For example, it will link the proton signal at ~6.9 ppm to its corresponding aromatic carbon signal around ~117 ppm.[18]
References
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
- Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
-
ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][13][19]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][13][19]. Revue Roumaine de Chimie. Available from:
- 13C NMR Chemical Shift. Oregon State University.
- Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility.
- 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]. PMC.
- 13 C-NMR chemical shifts of compounds 1 -8 | Download Table. ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 13-C NMR Chemical Shift Table.pdf.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Guide to Solving NMR Questions. The OChem Whisperer.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
- 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine(65541-95-9) 1 H NMR. ChemicalBook.
- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. ResearchGate.
- BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- THE NAPHTHYRIDINES.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. ResearchGate.
- Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Pure.
- Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. ResearchGate.
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 15. kgroup.du.edu [kgroup.du.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. Here, we provide a comprehensive technical resource, including frequently asked questions (FAQs) and in-depth troubleshooting guides, to navigate the common challenges encountered during its production. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient synthesis of this important molecule.
I. Introduction to the Synthetic Strategy
The most common and scalable approach to the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves a two-step process:
-
Friedländer Annulation: The construction of the core aromatic 5,7-dimethyl-1,8-naphthyridine scaffold.
-
Catalytic Hydrogenation: The subsequent reduction of the pyridine ring to yield the desired tetrahydro- derivative.
This guide will address potential issues and optimization strategies for each of these critical steps.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Friedländer synthesis of 5,7-dimethyl-1,8-naphthyridine?
A1: The most direct and common starting materials are 2-aminonicotinaldehyde and pentan-2,4-dione (also known as acetylacetone). The symmetrical nature of pentan-2,4-dione simplifies the reaction, avoiding issues of regioselectivity and leading to the desired 5,7-dimethyl substitution pattern.
Q2: Are there greener alternatives to traditional Friedländer synthesis conditions?
A2: Yes, significant progress has been made in developing more environmentally friendly protocols. Traditional methods often rely on harsh acidic or basic catalysts and organic solvents.[1] Greener alternatives include using water as a solvent with a biocompatible ionic liquid catalyst like choline hydroxide (ChOH), or employing solvent-free grinding conditions with a reusable catalyst such as CeCl₃·7H₂O.[2] These methods often lead to high yields, simpler work-ups, and reduced environmental impact.
Q3: What are the primary challenges in the catalytic hydrogenation of 5,7-dimethyl-1,8-naphthyridine?
A3: The main challenges include achieving complete reduction of the pyridine ring without over-reduction of the benzene ring, catalyst poisoning, and ensuring the safety of handling hydrogen gas, especially at scale. Careful selection of the catalyst, solvent, and reaction conditions (pressure and temperature) is crucial for a successful and selective reduction.
Q4: How can I purify the final product, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine?
A4: Purification strategies depend on the nature of the impurities. Common methods include recrystallization from a suitable solvent system or column chromatography on silica gel.[3] For larger scale production, crystallization is often the more practical and economical choice.
Q5: What analytical techniques are recommended for confirming the structure and purity of the final product?
A5: A combination of techniques is recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure.[4] Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final compound.
III. Troubleshooting Guides
Part 1: Friedländer Synthesis of 5,7-dimethyl-1,8-naphthyridine
This section addresses common issues encountered during the initial ring-forming reaction.
Diagram: Friedländer Synthesis Workflow
Caption: A general workflow for the Friedländer synthesis of 5,7-dimethyl-1,8-naphthyridine.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Ineffective catalyst or incorrect stoichiometry. | - Ensure the catalyst is active and used in the appropriate amount. For greener methods, catalyst loading is often low (e.g., 1 mol% ChOH).- Verify the molar ratio of the reactants. A 1:1 ratio of 2-aminonicotinaldehyde to pentan-2,4-dione is typical. |
| Suboptimal reaction temperature. | - While some modern methods work at room temperature, gentle heating (e.g., 50-80°C) can often improve reaction rates and yields.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures. | |
| Poor quality of starting materials. | - Ensure the purity of 2-aminonicotinaldehyde and pentan-2,4-dione. Impurities can interfere with the reaction. | |
| Formation of Side Products/Darkening of Reaction Mixture | Polymerization or side reactions of the aldehyde. | - The order of addition can be critical. Consider adding the aldehyde slowly to the mixture of the ketone and catalyst.[6]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. |
| Harsh reaction conditions. | - If using strong acids or bases, consider switching to milder, greener alternatives which often result in cleaner reactions.[1] | |
| Difficult Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - If the product is water-soluble, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Multiple extractions may be required.- For solvent-free methods, the crude product is often obtained by adding water and filtering the resulting solid. |
| Oily or non-crystalline product. | - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system for recrystallization.- If crystallization fails, column chromatography is the next best option. |
Part 2: Catalytic Hydrogenation of 5,7-dimethyl-1,8-naphthyridine
This section provides guidance on the reduction of the aromatic precursor to the final tetrahydro- product.
Diagram: Catalytic Hydrogenation Workflow
Caption: A general workflow for the catalytic hydrogenation of 5,7-dimethyl-1,8-naphthyridine.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Incomplete or Slow Reaction | Inactive or poisoned catalyst. | - Use a fresh, high-quality catalyst. Common choices include Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂).[7]- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or temperature. | - Increase the hydrogen pressure (typically 50-100 psi, but consult safety guidelines for your equipment).- Gently warming the reaction can increase the rate, but be cautious of over-reduction at high temperatures. | |
| Poor choice of solvent. | - Ethanol, methanol, and acetic acid are common solvents for this type of hydrogenation. The choice of solvent can affect the reaction rate and selectivity.[7] | |
| Over-reduction or Side Product Formation | Harsh reaction conditions. | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reduction of the other aromatic ring. |
| Catalyst choice. | - Different catalysts have different activities. If over-reduction is an issue with a highly active catalyst like PtO₂, consider switching to a less active one like Pd/C. | |
| Difficulty in Removing the Catalyst | Fine catalyst particles passing through the filter. | - Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the catalyst. |
| Product Contamination with Catalyst | Incomplete filtration. | - After filtration, check for any residual catalyst (black particles). If present, repeat the filtration step. |
IV. Experimental Protocols (Representative)
The following are representative protocols based on established methodologies. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Greener Friedländer Synthesis of 5,7-dimethyl-1,8-naphthyridine
-
Materials: 2-aminonicotinaldehyde, pentan-2,4-dione, choline hydroxide (45 wt% in water), deionized water, ethyl acetate.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminonicotinaldehyde (1.0 eq) and deionized water.
-
Add pentan-2,4-dione (1.0 eq) to the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[1]
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
-
Protocol 2: Catalytic Hydrogenation of 5,7-dimethyl-1,8-naphthyridine
-
Materials: 5,7-dimethyl-1,8-naphthyridine, 10% Palladium on Carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 5,7-dimethyl-1,8-naphthyridine (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
V. Quality Control & Characterization
-
Appearance: The final product, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, is typically an off-white to pale yellow solid.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic and aliphatic protons, as well as the methyl groups. The integration of these peaks should correspond to the number of protons in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₄N₂).
-
Purity (HPLC): The purity of the final product should be assessed by HPLC, with a target of >95% for most applications.
VI. References
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine. National Center for Biotechnology Information. [Link]
-
Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). ResearchGate. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Center for Biotechnology Information. [Link]
-
Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. National Center for Biotechnology Information. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ResearchGate. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. National Center for Biotechnology Information. [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
-
Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. National Center for Biotechnology Information. [Link]
-
Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[3][8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives. [Link]
Sources
- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine(65541-95-9) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the 1,8-naphthyridine core?
A1: The Friedländer annulation is widely regarded as one of the most straightforward and high-yielding methods for constructing the 1,8-naphthyridine scaffold.[1][2] This reaction involves the condensation of a 2-amino-3-formylpyridine with a carbonyl compound containing an α-methylene group. Recent advancements have focused on greener and more efficient protocols, such as using water as a solvent or employing ionic liquids as both catalyst and medium.[3][4][5]
Q2: How is the tetrahydro-1,8-naphthyridine core typically formed from the aromatic 1,8-naphthyridine precursor?
A2: The formation of the 1,2,3,4-tetrahydro-1,8-naphthyridine ring system is most commonly achieved through the hydrogenation of the corresponding fully aromatic 1,8-naphthyridine derivative.[6] This reduction can be carried out using various catalytic systems, with palladium on charcoal (Pd/C) in an ethanol solvent being a frequently used method.[7] Asymmetric hydrogenation techniques have also been developed to yield chiral tetrahydro-1,8-naphthyridines with high enantiomeric excess.[8]
Q3: What are the key starting materials for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine?
A3: The synthesis typically begins with the construction of the 5,7-dimethyl-1,8-naphthyridine core. This is achieved via a Friedländer reaction between 2-aminonicotinaldehyde and 3-pentanone. Following the formation of the aromatic naphthyridine, a subsequent reduction step yields the desired 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the Friedländer condensation and the subsequent reduction.[4][9] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure and purity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[4][10] High-performance liquid chromatography (HPLC) can be employed for accurate purity assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Friedländer Condensation Step
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of catalyst is crucial. While traditional methods use acid or base catalysis, modern approaches with ionic liquids like choline hydroxide (ChOH) or [Bmmim][Im] have shown to significantly improve yields.[3][4] Consider screening different catalysts to find the most effective one for your specific substrate. |
| Incorrect Solvent | The solvent can greatly influence the reaction rate and yield. While organic solvents like DMF or DMSO are common, using water as a solvent has been reported to give excellent yields and offers a greener alternative.[2][4] |
| Inappropriate Reaction Temperature | The reaction temperature should be optimized. For many Friedländer reactions involving 2-aminonicotinaldehyde, a temperature of around 50-80 °C provides a good balance between reaction rate and side product formation.[1][4] |
| Incorrect Stoichiometry | Ensure the molar ratio of 2-aminonicotinaldehyde to 3-pentanone is optimized. While a 1:1 ratio is a good starting point, a slight excess of the ketone may be beneficial in some cases. |
Issue 2: Incomplete Reduction of the 1,8-Naphthyridine Ring
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The hydrogenation catalyst (e.g., Pd/C) may be old or deactivated. Use fresh, high-quality catalyst for each reaction. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure adequate hydrogen pressure is applied. This may range from atmospheric pressure to higher pressures depending on the specific setup and substrate. |
| Presence of Catalyst Poisons | Trace impurities from the previous step, such as sulfur-containing compounds, can poison the catalyst. Ensure the 5,7-dimethyl-1,8-naphthyridine intermediate is sufficiently pure before the reduction step. |
| Suboptimal Solvent | Ethanol is a common solvent for this reduction. However, other protic solvents like methanol or acetic acid can be explored. |
Issue 3: Formation of Side Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Self-condensation of 3-pentanone | Under harsh basic or acidic conditions, 3-pentanone can undergo self-condensation. Using milder catalysts and optimized reaction times can minimize this side reaction. |
| Over-reduction | In the hydrogenation step, prolonged reaction times or harsh conditions can lead to the reduction of other functional groups or the aromatic pyridine ring. Monitor the reaction closely by TLC or LC-MS to stop it at the desired point. |
| Co-elution during Chromatography | The product and unreacted starting materials or side products may have similar polarities, making purification by column chromatography difficult. Experiment with different solvent systems for elution. Recrystallization can also be an effective purification method. |
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Step 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine via Friedländer Condensation
Caption: Workflow for the synthesis of 5,7-Dimethyl-1,8-naphthyridine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and 3-pentanone (1.1 eq) in deionized water.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.[4]
-
Reaction: Stir the mixture at 50 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 5,7-dimethyl-1,8-naphthyridine.
Step 2: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine via Catalytic Hydrogenation
Caption: Workflow for the reduction to the tetrahydro- derivative.
-
Reaction Setup: Dissolve 5,7-dimethyl-1,8-naphthyridine (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on charcoal (10 wt. %, 10 mol%) to the solution.
-
Reaction: Secure a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenation apparatus. Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization. If necessary, perform column chromatography to obtain the final product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
[Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1][5]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach - Beilstein Archives]([Link])
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Purification Maze: A Technical Guide to Isolating 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a key scaffold in medicinal chemistry, often yields a crude product laden with impurities that can hinder downstream applications and compromise biological data. This guide, structured as a technical support center, provides in-depth troubleshooting advice and detailed purification protocols to empower researchers in obtaining this valuable compound with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, offering explanations and actionable solutions.
Q1: My crude reaction mixture is a complex mess. What are the likely impurities I need to remove?
A1: Understanding the potential impurities is the first step toward a successful purification strategy. The typical synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves a Friedländer condensation to form the aromatic precursor, 5,7-dimethyl-1,8-naphthyridine, followed by catalytic hydrogenation. This two-step process can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 2-aminopyridine derivatives and the ketone or aldehyde used in the Friedländer synthesis.
-
Incomplete Hydrogenation: The aromatic intermediate, 5,7-dimethyl-1,8-naphthyridine, is a common impurity if the reduction is not driven to completion.
-
Over-reduction Products: In some cases, the pyridine ring can be further reduced, leading to decahydronaphthyridine derivatives.
-
Side-Products from Friedländer Condensation: Self-condensation of the carbonyl compound or other side reactions can generate various byproducts.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium on carbon) may be present in the crude product.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A2: Acid-base extraction is a powerful technique for purifying basic compounds like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine from neutral or acidic impurities. However, several factors can lead to low recovery:
-
Incorrect pH: The pH of the aqueous phase is critical. For efficient extraction of the basic product into the aqueous acidic layer, the pH should be sufficiently low to ensure complete protonation. Conversely, for the back-extraction into the organic layer, the pH must be high enough to ensure complete deprotonation. Always check the pH of the aqueous layer with pH paper or a pH meter.
-
Insufficient Mixing: Incomplete mixing of the aqueous and organic layers will result in poor extraction efficiency. Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently to release pressure.[1]
-
Emulsion Formation: Emulsions, a stable mixture of the two immiscible layers, can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filtering the emulsified layer through a pad of Celite.[1]
-
Precipitation of the Salt: The hydrochloride or sulfate salt of your compound might have limited solubility in the aqueous layer, causing it to precipitate at the interface. If this occurs, adding more water to the aqueous phase can help to redissolve the salt.
Q3: My compound streaks badly on the silica gel TLC plate, making it difficult to monitor the purification. How can I fix this?
A3: Streaking of basic compounds like your target molecule on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, non-ideal interactions.[1] Here are some solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia, into your mobile phase can neutralize the acidic sites on the silica gel and significantly reduce streaking.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) for your chromatography.
-
Alternative Visualization Techniques: If streaking persists, consider using a visualization agent that is less sensitive to the basicity of your compound, such as potassium permanganate stain.
Detailed Purification Protocols
This section provides step-by-step protocols for the most effective methods to purify 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the basic product from neutral and acidic impurities.
Materials:
-
Crude 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like DCM or EtOAc (approximately 10 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel gently for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated basic product will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to identify any non-basic byproducts.
-
Basification and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10).
-
Product Extraction: Add a fresh portion of DCM or EtOAc to the basified aqueous solution in the separatory funnel. Shake gently to extract the deprotonated, neutral product back into the organic layer.
-
Repeat Back-Extraction: Drain the organic layer and repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
Drying and Concentration: Combine all the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Visualization of the Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Column Chromatography for High-Purity Isolation
This method is ideal for separating the target compound from closely related impurities, such as isomers or the aromatic precursor.
Materials:
-
Partially purified 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Chromatography Column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (e.g., 0.5%) to the solvent system to prevent streaking. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture to be used). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is necessary to separate impurities with very different polarities, gradually increase the proportion of the more polar solvent (EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified product.
Quantitative Data for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Silica Gel to Compound Ratio (w/w) | 30:1 to 50:1 | Provides good separation for moderately difficult separations. |
| Initial Mobile Phase | Hexane/EtOAc (e.g., 9:1) + 0.5% TEA | Start with a less polar mobile phase to allow for good separation of non-polar impurities. |
| Gradient Elution | Gradually increase EtOAc concentration | To elute more polar compounds, including the desired product. |
| TLC Monitoring | Every few fractions | To identify the fractions containing the pure product. |
Visualization of the Column Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an excellent final step to obtain a crystalline, high-purity solid product.
Materials:
-
Purified 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests to find a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the compound until it just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent pair. |
| No crystals form | The solution is not supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly evaporate some of the solvent. |
| Low recovery | Too much solvent was used, or the compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent. Cool the solution thoroughly in an ice bath. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Sources
Technical Support Center: Chromatography-Free Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This guide provides a comprehensive technical resource for the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine without the use of column chromatography. It is intended for researchers, scientists, and drug development professionals seeking a scalable and efficient method for the preparation of this and structurally related compounds. The protocols and troubleshooting advice are grounded in established chemical principles and aim to provide a self-validating experimental framework.
I. Synthetic Strategy Overview
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is approached in a two-step sequence:
-
Friedländer Annulation: Construction of the 5,7-dimethyl-1,8-naphthyridine core through the condensation of a substituted 2-aminonicotinaldehyde with an appropriate ketone.
-
Catalytic Hydrogenation: Selective reduction of the pyridine ring of the 1,8-naphthyridine core to yield the desired tetrahydro- derivative.
A key focus of this guide is to achieve purification at each stage through non-chromatographic methods such as precipitation and recrystallization.
Caption: Overall synthetic workflow.
II. Experimental Protocols
Step 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
This protocol utilizes a base-catalyzed condensation reaction. The choice of 2-amino-6-methylnicotinaldehyde and pentan-3-one as starting materials is crucial for achieving the desired 5,7-dimethyl substitution pattern.
Materials:
-
2-Amino-6-methylnicotinaldehyde
-
Pentan-3-one
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylnicotinaldehyde (1 equivalent) and ethanol. Stir until the aldehyde is fully dissolved.
-
Add pentan-3-one (1.2 equivalents) to the solution.
-
In a separate beaker, prepare a solution of potassium hydroxide (2 equivalents) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
If precipitation is slow, the mixture can be further cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude 5,7-dimethyl-1,8-naphthyridine. For enhanced purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
Step 2: Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine via Catalytic Hydrogenation
This procedure employs a heterogeneous catalyst for the selective reduction of one of the pyridine rings.
Materials:
-
5,7-Dimethyl-1,8-naphthyridine (from Step 1)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite® (optional)
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve the 5,7-dimethyl-1,8-naphthyridine (1 equivalent) in ethanol.
-
Carefully add the Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is generally complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and purification processes.
Caption: Troubleshooting guide for the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Can other ketones be used in the Friedländer annulation step?
-
A1: Yes, the Friedländer reaction is versatile.[1] However, the choice of ketone will determine the substitution pattern on the resulting 1,8-naphthyridine ring. Using an unsymmetrical ketone may lead to a mixture of regioisomers, which could complicate a chromatography-free purification.
-
-
Q2: Why is a chromatography-free synthesis desirable?
-
A2: Avoiding column chromatography offers several advantages, particularly for process scale-up. It reduces solvent consumption, is less time-consuming, and can be more cost-effective. It is also considered a greener chemistry approach.[2]
-
-
Q3: What are the key parameters to control for a successful recrystallization?
-
A3: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. The cooling rate also plays a role; slow cooling generally leads to larger, purer crystals.
-
-
Q4: Can other catalysts be used for the hydrogenation step?
-
A4: Yes, other catalysts such as platinum oxide (Adam's catalyst) or ruthenium-based catalysts can also be effective for the hydrogenation of N-heterocycles.[3] The choice of catalyst may influence the reaction conditions and selectivity.
-
-
Q5: How can I confirm the structure of the final product without chromatography?
-
A5: Spectroscopic methods are essential for structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the molecular structure. Mass Spectrometry (MS) will confirm the molecular weight. Melting point analysis can also be used as an indicator of purity.
-
IV. Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (Crude) | Purification Method |
| 1 | Friedländer Annulation | 2-Amino-6-methylnicotinaldehyde, Pentan-3-one, KOH | 75-90% | Precipitation & Recrystallization |
| 2 | Catalytic Hydrogenation | 5,7-Dimethyl-1,8-naphthyridine, Pd/C, H₂ | 85-95% | Recrystallization |
V. References
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Org. Lett.2016 , 18 (11), 2730–2733. [Link]
-
Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research.
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega2021 , 6 (29), 18687–18697. [Link]
Sources
Technical Support Center: TLC Monitoring for the Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Introduction: Welcome to the technical support guide for monitoring the synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine via Thin-Layer Chromatography (TLC). This resource is designed for researchers and drug development professionals who rely on precise, real-time reaction analysis. The synthesis of N-heterocyclic scaffolds like tetrahydronaphthyridines is a cornerstone of medicinal chemistry.[1] TLC is an indispensable technique for this process—it is rapid, cost-effective, and provides immediate visual feedback on the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.
The target molecule, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, is a basic amine. This chemical property is critical and directly influences the optimal TLC methodology. Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[2] These acidic sites can strongly and non-specifically bind to basic compounds, leading to significant band broadening or "streaking" on the TLC plate. This guide provides detailed protocols and troubleshooting advice specifically tailored to overcome this challenge and ensure you obtain clean, reliable, and reproducible results.
Frequently Asked Questions & System Setup
This section addresses the foundational questions for establishing a robust TLC method for monitoring your reaction.
Q1: What is the best stationary phase for this analysis?
For most applications, standard silica gel 60 F₂₅₄ plates are the recommended starting point. The "F₂₅₄" indicates that the plate is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.[3] Given that 1,8-naphthyridine derivatives contain aromatic systems, they are typically UV-active.[4][5]
Expert Insight: While silica is standard, its acidic nature is the primary challenge for analyzing basic amines like our target compound. The key to success is not necessarily changing the stationary phase but modifying the mobile phase to counteract the acidity of the silica. For highly acid-sensitive compounds, alternative stationary phases like alumina (basic) or C18-functionalized silica (for reversed-phase chromatography) could be explored, but these are often unnecessary if the mobile phase is correctly optimized.[6][7]
Q2: How do I select and optimize the mobile phase (eluent)?
Mobile phase selection is the most critical variable for achieving good separation.[8] It is an empirical process of finding a solvent or solvent mixture that provides a target Rf value between 0.2 and 0.6 for the product.
-
Starting Point: A common starting solvent system for compounds of intermediate polarity is a binary mixture of a less polar solvent and a more polar solvent. Good starting points include:
-
Ethyl Acetate / Hexane (e.g., start with 30:70 v/v)
-
Dichloromethane / Methanol (e.g., start with 95:5 v/v)
-
-
Optimization Logic:
-
If all spots remain at the baseline (Rf values are too low): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate or methanol).[6]
-
If all spots run to the solvent front (Rf values are too high): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[6]
-
The goal is to achieve clear separation between the starting material(s), the product, and any potential byproducts.
Q3: My spots are streaking badly. Why is this happening and how do I fix it?
This is the most common issue when analyzing basic compounds on silica gel.
Causality: Streaking occurs because the basic nitrogen atom in your tetrahydronaphthyridine strongly interacts with the acidic silanol groups on the silica surface. This strong, non-ideal interaction prevents the compound from moving in a tight, well-defined band with the mobile phase.[2]
The Solution: To prevent this, you must add a small amount of a basic modifier to your mobile phase. This additive will compete with your analyte for the active acidic sites on the silica, effectively "masking" them and allowing your compound to elute cleanly.[6]
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-2% by volume to your eluent (e.g., 1 mL of TEA in 99 mL of your chosen solvent mixture).
-
Ammonia: If using an alcohol-based solvent system like DCM/Methanol, you can prepare the methanol component by bubbling ammonia gas through it or by using a pre-made solution of ammonia in methanol (typically 7N).
-
Adding a basic modifier is a non-negotiable step for obtaining high-quality chromatograms for this class of compounds.
Q4: How do I visualize the spots after developing the plate?
Because most organic compounds are colorless, visualization techniques are required.[5] Always perform these steps in order.
-
UV Light (Non-destructive): First, examine the dried plate under a UV lamp at 254 nm. UV-active compounds, like your starting materials and product, will appear as dark spots against the glowing green background of the plate.[4] Lightly circle the spots with a pencil, as they will disappear when the light is removed.[5]
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary brown spots.[5] This is a good general-purpose visualization method.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): Prepare a solution of potassium permanganate (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water). Dip the plate in the stain and gently warm it with a heat gun. Compounds that can be oxidized (alkenes, alcohols, amines) will appear as yellow or white spots on a purple/pink background.[6] This is an excellent stain for tetrahydronaphthyridines.
Step-by-Step Experimental Protocol
This protocol provides a self-validating workflow for monitoring your reaction. The inclusion of starting material (SM) and co-spot (CO) lanes is critical for unambiguous interpretation.
-
Plate Preparation:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline or origin.
-
Mark three small tick marks on this line for your lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Chamber Preparation:
-
Pour your chosen mobile phase (containing a basic modifier) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[6]
-
Place a piece of filter paper inside the chamber, making contact with the solvent pool and the chamber wall. Close the chamber and let it sit for 5-10 minutes to become saturated with solvent vapors. This ensures a uniform solvent front and improves reproducibility.
-
-
Sample Application (Spotting):
-
Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, carefully and briefly touch the end to the "SM" tick mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.
-
Repeat the process for the "RXN" lane using a sample from your reaction.
-
For the "CO" lane, first spot the starting material, and then, directly on top of the same spot, apply the reaction mixture. This co-spot lane is crucial for confirming if the starting material is still present in your reaction.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber and replace the lid.
-
Allow the mobile phase to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[5]
-
-
Drying and Visualization:
-
Allow the plate to air-dry in a fume hood for a few minutes to completely evaporate the mobile phase.
-
Visualize the plate using the methods described in FAQ Q4 (UV light, then a chemical stain).
-
-
Interpretation and Rf Calculation:
-
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
Compare the lanes:
-
RXN Lane: Shows all components currently in your reaction pot.
-
SM Lane: Shows the position of your pure starting material.
-
CO Lane: If the reaction is complete, you should see only one spot corresponding to the product. If the starting material is still present, you will see two separated spots (or an elongated spot if separation is poor).
-
-
Visual Workflow for TLC Monitoring
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
This guide uses a question-and-answer format to address the most common problems encountered during TLC analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine synthesis.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" vertically. | 1. (Most Likely) Strong interaction between the basic amine product and acidic silica gel.[2] 2. Sample is too concentrated ("overloaded").[9] | 1. Add a basic modifier like 1% triethylamine (TEA) to your mobile phase. This is the most effective solution.[6] 2. Dilute your sample solution before spotting it on the plate. |
| All spots are stuck on the baseline (Rf ≈ 0). | The mobile phase is not polar enough to elute the compounds.[10] | Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol (e.g., from 2% to 5%). For an Ethyl Acetate/Hexane system, increase the percentage of ethyl acetate. |
| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all components to travel with it.[6] | Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. For an Ethyl Acetate/Hexane system, decrease the percentage of ethyl acetate. |
| Starting material and product spots are not separating (overlapping). | The selectivity of the chosen mobile phase system is poor for your specific compounds. | Try a completely different solvent system. For example, if you are using Ethyl Acetate/Hexane, switch to a system based on Dichloromethane/Methanol. The different solvent interactions may provide the necessary separation. |
| I can't see any spots under the UV lamp. | 1. The compounds are not UV-active or are very weakly absorbing. 2. The sample concentration on the plate is too low.[6] | 1. Use a chemical stain. The potassium permanganate (KMnO₄) stain is highly effective for visualizing amines. 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration. |
| The spots are shaped like crescents or have distorted shapes. | 1. The capillary spotter has scratched or damaged the silica layer during application.[2] 2. The solvent used to dissolve the sample for spotting is too polar and/or not volatile enough, causing it to spread out at the origin. | 1. Be gentle when spotting; just touch the capillary to the surface without applying pressure. 2. Use a less polar, more volatile solvent (e.g., DCM) for spotting. Ensure the spot is completely dry before developing the plate. |
| The solvent front is running unevenly. | 1. The chamber was not properly saturated with solvent vapors. 2. The plate is touching the side of the chamber or the filter paper. | 1. Always use a filter paper wick and allow the chamber to equilibrate for at least 5-10 minutes before inserting the plate. 2. Ensure the plate is centered in the chamber and not touching the walls. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC issues.
References
-
BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. BenchChem Technical Support. 11
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. 12
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Department of Chemistry. 4
-
EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. 3
-
Scribd. (n.d.). TLC Visualization Techniques. Link
-
Lippa, R. A., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Link
-
ChemBAM. (n.d.). TLC troubleshooting. Link
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Link
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Link
-
Lippa, R. A., et al. (2020). Supporting Information: Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar. Link
-
MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich. Link
-
Bocs, B. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. Link
-
Poole, C. F., & Liyanage, A. (2022). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Link
-
Chemistry For Everyone. (2024). What Is The Mobile Phase In TLC Chromatography?. YouTube. Link
-
Fayed, E. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Link
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Link
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Link
-
ResearchGate. (2008). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Link
-
ResearchGate. (2006). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembam.com [chembam.com]
- 3. epfl.ch [epfl.ch]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scribd.com [scribd.com]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to Naphthyridine Isomers: Spotlight on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Naphthyridine Scaffold
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] This isomeric diversity, coupled with the potential for a wide range of substitutions, has led to the development of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3]
Among these, the 1,8-naphthyridine core has been the most extensively explored, largely due to the success of nalidixic acid, the first quinolone antibiotic.[4] This has spurred significant research into the synthesis and biological evaluation of a vast library of 1,8-naphthyridine derivatives. This guide provides a comparative analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine against other naphthyridine isomers, offering insights into its synthesis, properties, and potential therapeutic applications, supported by available experimental data.
Spotlight on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The introduction of methyl groups at the C-5 and C-7 positions and the saturation of one of the pyridine rings to form a tetrahydro-1,8-naphthyridine core significantly alters the molecule's steric and electronic properties compared to the parent aromatic scaffold. These modifications can influence the compound's binding affinity to biological targets, its pharmacokinetic profile, and ultimately its therapeutic efficacy and safety.
While specific, direct comparative studies on the biological activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine are limited in the public domain, we can infer its potential properties based on structure-activity relationship (SAR) studies of related naphthyridine derivatives.
Synthesis of the 1,8-Naphthyridine Core: The Friedländer Annulation
A common and versatile method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene group, such as a ketone.[5] The synthesis of a substituted 1,8-naphthyridine, which can then be further modified (e.g., through reduction to the tetrahydro derivative), is a key step.
Experimental Protocol: General Friedländer Synthesis of Substituted 1,8-Naphthyridines
Objective: To synthesize a substituted 1,8-naphthyridine core as a precursor to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Materials:
-
2-Amino-6-methylpyridine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 2-amino-6-methylpyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is slowly added to polyphosphoric acid (PPA) at a temperature of 100-120°C with constant stirring.
-
The reaction mixture is heated for an additional 2-3 hours at the same temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and water.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,7-dimethyl-1,8-naphthyridin-4-ol.
Note: This is a general procedure and may require optimization for specific substrates. The resulting 2,7-dimethyl-1,8-naphthyridin-4-ol can then be subjected to reduction to yield the tetrahydro derivative.
Comparative Biological Activity: Insights from SAR Studies
Direct head-to-head experimental data comparing 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine with other isomers is scarce. However, a study on the cytotoxicity of various naphthyridine derivatives against human cancer cell lines provides valuable insights into the influence of methyl substitution.[6]
The study revealed that compounds with two methyl groups at both the C-5 and C-7 positions of the naphthyridine ring were substantially less active than their counterparts with a single methyl group at either the C-6 or C-7 position.[6] This suggests that the specific substitution pattern of 5,7-dimethyl may not be optimal for anticancer activity in the tested cell lines.
Anticancer Activity of Naphthyridine Isomers: A Comparative Overview
The anticancer potential of naphthyridine derivatives has been a significant area of research.[7] Different isomers exhibit varying degrees of cytotoxicity against different cancer cell lines, often through distinct mechanisms of action such as topoisomerase II inhibition or modulation of kinase signaling pathways.[7][8]
| Naphthyridine Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Compound 16 | HL-60 (Leukemia) | 0.1 | [6] |
| 1,8-Naphthyridine | Compound 16 | HeLa (Cervical) | 0.7 | [6] |
| 1,8-Naphthyridine | Compound 16 | PC-3 (Prostate) | 5.1 | [6] |
| 1,5-Naphthyridine | Canthin-6-one | P-388 (Leukemia) | 2.5 | [1] |
| 1,6-Naphthyridine | Aaptamine | A549 (Lung) | 3.2 | [1] |
| 2,7-Naphthyridine | Eupolauridine | A549 (Lung) | 4.8 | [1] |
This table presents a selection of data from various sources to illustrate the range of activities and is not a direct head-to-head comparison under identical conditions.
The data indicates that potent anticancer activity can be found across different naphthyridine isomers, with specific substitutions playing a critical role in determining efficacy.
Antimicrobial Activity: A Hallmark of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is famously associated with antimicrobial activity, with nalidixic acid being a pioneering example.[4] The primary mechanism of action for many antimicrobial 1,8-naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7]
Antimicrobial Activity of Naphthyridine Isomers: A Comparative Overview
| Naphthyridine Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Enoxacin | E. coli | 0.12 | [4] |
| 1,8-Naphthyridine | Enoxacin | S. aureus | 0.5 | [4] |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49 | [1] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | E. coli | 3.91 | [1] |
This table presents a selection of data from various sources to illustrate the range of activities and is not a direct head-to-head comparison under identical conditions.
The antimicrobial spectrum and potency are highly dependent on the specific substitutions on the naphthyridine ring.
Mechanisms of Action: The "Why" Behind Isomeric Differences
The distinct biological activities of naphthyridine isomers can be attributed to their unique three-dimensional shapes and electronic properties, which govern their interactions with biological targets.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of naphthyridine derivatives.
Inhibition of DNA Gyrase by 1,8-Naphthyridines
Caption: Simplified pathway illustrating the inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives, leading to bacterial cell death.
Conclusion and Future Perspectives
The naphthyridine scaffold, in all its isomeric forms, continues to be a fertile ground for the discovery of novel therapeutic agents. While the 1,8-naphthyridine core is well-established, particularly in the antimicrobial field, other isomers are increasingly demonstrating unique and potent biological activities.
The available, albeit limited, data on 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine suggests that this specific substitution pattern may attenuate its cytotoxic potential against certain cancer cell lines. However, this does not preclude its potential for other therapeutic applications. Further comprehensive studies are warranted to fully elucidate the pharmacological profile of this compound and to conduct direct, head-to-head comparisons with its isomers across a range of biological assays. Such studies will be crucial in unlocking the full therapeutic potential of the diverse naphthyridine family.
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A Comparative Guide to the Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, often serving as a rigid and synthetically tractable bioisostere for arginine and other cationic moieties in drug candidates. Its unique three-dimensional structure and physicochemical properties make it a valuable component in the design of novel therapeutics. This guide provides an in-depth comparison of two prominent synthetic routes to this important molecule, offering insights into the strategic choices and experimental nuances of each approach.
Introduction to the Synthetic Challenge
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine presents a multi-faceted challenge that requires careful consideration of efficiency, scalability, and functional group tolerance. The two primary strategies that have emerged for the construction of the core tetrahydronaphthyridine ring system are:
-
The Classic Approach: A two-step sequence involving an initial Friedländer annulation to construct the aromatic 1,8-naphthyridine ring, followed by a reduction of the less substituted pyridine ring.
-
The Modern Approach: A multi-step, convergent synthesis utilizing the Horner-Wadsworth-Emmons (HWE) reaction to build the carbon framework, offering greater flexibility and control.
This guide will dissect each of these routes, providing a detailed analysis of their respective strengths and weaknesses, supported by experimental protocols and comparative data.
Route 1: The Friedländer Annulation and Subsequent Reduction
This long-standing and reliable method is predicated on the initial formation of the fully aromatic 5,7-dimethyl-1,8-naphthyridine, which is then selectively reduced to the desired tetrahydro derivative.
Mechanistic Overview
The synthesis commences with the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2] In this case, 2-aminonicotinaldehyde is reacted with pentan-3-one. The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to furnish the aromatic 1,8-naphthyridine ring system.
The second stage of this route involves the selective reduction of one of the pyridine rings of the 5,7-dimethyl-1,8-naphthyridine intermediate. This is typically achieved through catalytic hydrogenation, where the less electron-rich pyridine ring is preferentially reduced.
Experimental Protocols
Step 1: Synthesis of 5,7-Dimethyl-1,8-naphthyridine via Friedländer Annulation
This protocol is adapted from established green chemistry methods for the Friedländer synthesis.[3][4]
-
To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (1.22 g, 10 mmol) and pentan-3-one (1.03 mL, 10 mmol).
-
Add 20 mL of deionized water to the flask to create a slurry.
-
To the stirred mixture, add choline hydroxide (45 wt. % in methanol, 0.1 mL, ~1 mol%).
-
The reaction mixture is then heated to 80 °C and stirred vigorously for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by vacuum filtration.
-
The solid is washed with cold water (2 x 10 mL) and then dried under vacuum to yield 5,7-dimethyl-1,8-naphthyridine. Further purification can be achieved by recrystallization from ethanol.
Step 2: Reduction of 5,7-Dimethyl-1,8-naphthyridine
This protocol is a general procedure for the catalytic hydrogenation of 1,8-naphthyridines.
-
In a high-pressure reaction vessel, dissolve 5,7-dimethyl-1,8-naphthyridine (1.71 g, 10 mmol) in 50 mL of ethanol.
-
To this solution, add 10% palladium on carbon (Pd/C) (170 mg, 10 wt%).
-
The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC or GC-MS.
-
Once the reaction is complete, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, which can be purified by column chromatography on silica gel.
Route 1: Performance Summary
| Parameter | Friedländer Annulation | Reduction | Overall |
| Yield | High (typically >85%) | High (typically >90%) | Good to Excellent |
| Scalability | Readily scalable | Scalable with appropriate hydrogenation equipment | Good |
| Reaction Time | 8-12 hours | 12-24 hours | 20-36 hours |
| Purification | Precipitation/Recrystallization | Filtration and Chromatography | Moderate |
| Atom Economy | Good | Excellent | Good |
| Green Chemistry | Can be performed in water with a biocompatible catalyst.[4] | Requires a heavy metal catalyst and hydrogen gas. | Moderate |
Route 2: The Horner-Wadsworth-Emmons (HWE) Approach
This more contemporary route offers a convergent and often more flexible synthesis, particularly for the introduction of diverse substituents. This approach is especially valuable in the synthesis of arginine mimetics.[5][6]
Mechanistic Overview
The HWE route involves the construction of the tetrahydronaphthyridine core in a stepwise manner. A key feature of this approach is the use of a phosphonate-stabilized carbanion to form a new carbon-carbon double bond with an aldehyde or ketone, which is then subsequently reduced.[7][8] A plausible, albeit hypothetical, route to the target molecule would begin with a pre-functionalized tetrahydro-1,8-naphthyridine precursor.
Experimental Protocols
Step 1: Synthesis of a Phosphonate Intermediate
This protocol is adapted from the synthesis of similar phosphonates derived from 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.[5]
-
To a solution of a suitably protected 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (e.g., N-Boc protected) (10 mmol) in anhydrous THF (50 mL) at -78 °C under a nitrogen atmosphere, add sec-butyllithium (1.4 M in cyclohexane, 2.2 eq, 15.7 mL) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add diethyl chlorophosphate (1.1 eq, 1.6 mL) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude phosphonate is purified by column chromatography.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a solution of the phosphonate intermediate (10 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq, 1.23 g).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add acetaldehyde (1.2 eq, 0.67 mL) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude alkene is purified by column chromatography.
Step 3: Reduction and Deprotection
-
The alkene intermediate is reduced via catalytic hydrogenation as described in Route 1, Step 2.
-
The protecting group (e.g., Boc) is then removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Route 2: Performance Summary
| Parameter | Phosphonate Synthesis | HWE Olefination | Reduction & Deprotection | Overall |
| Yield | Moderate to Good | Good to Excellent | High | Moderate to Good |
| Scalability | Moderate (requires cryogenic conditions) | Moderate | Good | Moderate |
| Reaction Time | 2-3 hours | 4-6 hours | 12-24 hours | 18-33 hours |
| Purification | Chromatography | Chromatography | Chromatography | Extensive |
| Atom Economy | Moderate | Good | Good | Moderate |
| Green Chemistry | Requires stoichiometric strong base and organic solvents. | Requires stoichiometric base and organic solvents. | Requires a heavy metal catalyst and hydrogen gas. | Low |
Comparative Analysis and Expert Insights
Choosing the Right Path: Causality Behind Experimental Choices
The selection of a synthetic route is a critical decision driven by the specific goals of the research program.
-
For rapid, large-scale synthesis of the core scaffold, the Friedländer Annulation and Reduction (Route 1) is often the preferred method. Its operational simplicity, high yields, and the potential for greener reaction conditions make it an attractive option for producing significant quantities of the target molecule. The use of water as a solvent and a mild, biocompatible catalyst like choline hydroxide significantly improves the environmental footprint of the synthesis.[4] However, this route may offer less flexibility for introducing diverse functionality late in the synthesis.
-
When versatility and the synthesis of a library of analogues are the primary objectives, the Horner-Wadsworth-Emmons (HWE) Approach (Route 2) provides a distinct advantage. Although it is a longer and more complex route requiring multiple purification steps, it allows for the late-stage introduction of various substituents through the choice of different aldehydes or ketones in the HWE step.[5] The use of strong bases and cryogenic temperatures can be a drawback for scalability, but for the synthesis of complex, highly functionalized molecules on a smaller scale, this route offers unparalleled control.
Trustworthiness and Self-Validation
Both described routes are built upon well-established and extensively documented chemical transformations. The Friedländer synthesis is a cornerstone of heterocyclic chemistry, and its mechanism is well understood.[1] Similarly, the Horner-Wadsworth-Emmons reaction is a robust and predictable method for olefination.[7] The protocols provided are based on literature precedents for similar substrates, and the progress of each step can be reliably monitored by standard analytical techniques such as TLC, GC-MS, and NMR, ensuring a self-validating system.
Conclusion
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be effectively achieved through at least two distinct and reliable synthetic routes. The choice between the classic Friedländer annulation/reduction sequence and the more modern Horner-Wadsworth-Emmons approach will ultimately depend on the specific needs of the project, balancing the trade-offs between speed and scalability versus flexibility and control. For the production of the core scaffold, the greener adaptations of the Friedländer route are particularly compelling. For the exploration of structure-activity relationships through the synthesis of diverse analogues, the HWE route provides a powerful platform.
References
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Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]
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Hayes, C. J., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(1), 154-159. [Link]
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Chen, X. W., Zhao, H., Chen, C. L., Jiang, H. F., & Zhang, M. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition, 56(45), 14232–14236. [Link]
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Liu, T., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886. [Link]
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Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
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Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-[5][9]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives. [Link]
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Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18333–18342. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
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Ghosh, C. K., et al. (2002). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 7(12), 923-929. [Link]
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Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045–28054. [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of 2-substituted-1,8-Naphthyridine derivatives...[Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
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Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
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ACS Publications. (2016). Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions. Organic Letters, 18(4), 724-727. [Link]
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CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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Gellis, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]
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A Comparative Analysis of the Biological Activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Nalidixic Acid: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of the well-established antibacterial agent, nalidixic acid, and the lesser-studied compound, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. For researchers in drug discovery and development, understanding the nuances of structure-activity relationships within a chemical class is paramount. Here, we delve into the known antibacterial profile of nalidixic acid and explore the potential, yet uncharacterized, activity of its dimethylated tetrahydro-naphthyridine analog. This comparison will be grounded in established experimental data for nalidixic acid and will highlight the critical need for empirical investigation into novel derivatives.
Introduction to the Compounds
Nalidixic acid, the progenitor of the quinolone class of antibiotics, is a synthetic 1,8-naphthyridine derivative introduced in the 1960s.[1] It has a well-documented history of use against Gram-negative urinary tract infections.[1] Its core structure features a carboxylic acid group at the 3-position and an ethyl group at the N-1 position, which are crucial for its antibacterial activity.
Comparative Analysis of Antibacterial Activity
A direct comparison of the antibacterial potency of these two molecules is challenging due to the absence of experimental data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The following sections will present the established data for nalidixic acid and discuss the hypothetical antibacterial profile of the dimethylated tetrahydro-naphthyridine derivative based on its structural features and the known properties of related compounds.
Spectrum of Activity
Nalidixic acid is primarily effective against Gram-negative bacteria, with limited activity against Gram-positive organisms.[8] Its spectrum includes many common urinary tract pathogens.
The antibacterial spectrum of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine remains to be determined. The saturation of one of the pyridine rings and the presence of methyl groups at positions 5 and 7 represent significant structural deviations from nalidixic acid, which would undoubtedly influence its target binding and cellular uptake.
Quantitative Antibacterial Potency
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Table 1: Experimentally Determined MIC Values for Nalidixic Acid
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 4 - 128 | [9] |
| Staphylococcus aureus | >128 | [10] |
| Klebsiella pneumoniae | 16 - >128 | [11] |
| Pseudomonas aeruginosa | >256 | [11] |
| Proteus mirabilis | 8 - 32 | [11] |
| Shigella spp. | 4 - 16 | [8] |
As of the latest literature review, there are no published MIC values for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine against standard bacterial strains.
Mechanism of Action: A Tale of Two Scaffolds
The mechanism of action of nalidixic acid is well-elucidated. It functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][12] These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, nalidixic acid stabilizes the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.
The mechanism of action for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unknown. The absence of the 3-carboxylic acid group, which is critical for the activity of quinolones, suggests that if it possesses antibacterial properties, its mechanism is likely different from that of nalidixic acid. Some 1,8-naphthyridine derivatives have been investigated as potential DNA gyrase inhibitors, though with different substitution patterns.[8][13] It is also plausible that this compound could have an entirely different cellular target or may not exhibit direct antibacterial activity at all.
Experimental Protocols for Comparative Evaluation
To empirically compare the antibacterial activities of these two compounds, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[14][15][16][17][18]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and nalidixic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase Inhibition Assay
This assay determines if a compound can inhibit the supercoiling activity of DNA gyrase.[1][12][19][20]
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
Enzyme Addition: Add a standardized amount of DNA gyrase to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
Caption: Workflow for DNA gyrase inhibition assay.
Conclusion and Future Directions
Nalidixic acid serves as a foundational antibacterial agent with a well-defined spectrum of activity and mechanism of action. Its utility, however, is limited by its narrow spectrum and the emergence of resistance. The biological activity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, particularly its antibacterial potential, remains an open question. While its 1,8-naphthyridine core is a known pharmacophore, the specific substitutions and ring saturation significantly alter its chemical properties, making direct extrapolation from nalidixic acid's activity unreliable.
This guide underscores the imperative for empirical testing. Researchers are strongly encouraged to perform systematic in vitro and in vivo evaluations of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine to elucidate its biological activity profile. Such studies are essential to determine if this compound represents a novel antibacterial lead, a modulator of existing antibiotics, or possesses other therapeutic properties worthy of further investigation.
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Maxwell, A. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology, vol 453. Humana Press. [Link]
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Pan, X. S., & Fisher, L. M. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 453, 139–152. [Link]
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Hiasa, H., & Pan, X. S. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. The Journal of antimicrobial chemotherapy, 66(10), 2269–2277. [Link]
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Kumar Gurjar, V., & Pal, D. (2018). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(8), 3126-3142. [Link]
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Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586–601. [Link]
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Chande, M. S., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature communications, 12(1), 221. [Link]
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de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
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Gencer, H. K., et al. (2017). New 1,4-dihydro[1][14]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & medicinal chemistry, 25(5), 1694–1702. [Link]
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Maccioni, E., et al. (2007). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Bioorganic & medicinal chemistry, 15(8), 2901–2909. [Link]
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El-Jakee, J. K., et al. (2022). Antimicrobial resistance and molecular genotyping of Escherichia coli and Staphylococcus aureus isolated from some Egyptian cheeses. Veterinary world, 15(2), 438–447. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted 1,2,3,4-Tetrahydro-1,8-Naphthyridine Analogs
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored for applications ranging from anticancer and antimicrobial to anti-inflammatory and neurological treatments.[3][4][5] A significant subset of this family, the 1,2,3,4-tetrahydro-1,8-naphthyridine core, offers a three-dimensional architecture that can be finely tuned to optimize interactions with biological targets. This guide provides an in-depth comparison of substituted 1,2,3,4-tetrahydro-1,8-naphthyridine analogs, with a particular focus on the influence of methyl substitutions at the C5 and C7 positions, synthesizing data from related scaffolds to build a predictive structure-activity relationship (SAR).
The Strategic Importance of the Tetrahydro-1,8-Naphthyridine Core
The transition from an aromatic 1,8-naphthyridine to its 1,2,3,4-tetrahydro analog introduces a saturated, non-planar ring. This structural change is critical in drug design for several reasons:
-
Increased Conformational Flexibility: The puckered nature of the tetrahydro-pyridine ring allows its substituents to adopt specific spatial orientations, enabling more precise interactions with protein binding pockets.
-
Improved Physicochemical Properties: Saturation generally increases the fraction of sp3-hybridized carbons (Fsp3), which can lead to improved solubility, metabolic stability, and reduced planarity, properties often associated with better clinical outcomes.
-
Arginine Mimetics: The tetrahydro-1,8-naphthyridine moiety is a known bioisostere for arginine, capable of replicating key binding interactions, such as salt bridges with aspartic acid residues in proteins.[6]
Comparative Analysis of Substitutions on the Pyridine Ring
While specific SAR studies on a full series of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine analogs are not extensively documented, valuable insights can be drawn from studies on the parent aromatic 1,8-naphthyridine scaffold and related derivatives. The substitution pattern on the pyridine ring (positions C5, C6, and C7) is a critical determinant of biological activity, particularly in the context of cytotoxicity.
The Influence of Methyl Substitution at C5 and C7
A key study investigating the cytotoxicity of various naphthyridine derivatives against human cancer cell lines provides crucial insights into the role of methyl groups on the pyridine ring.[7] The findings suggest a distinct hierarchy of potency based on the position and number of methyl substituents:
-
Mono-substitution: Compounds with a single methyl group at the C6 or C7 position were generally found to be more active than those substituted at the C5 position.[7]
-
Di-substitution: Intriguingly, compounds featuring two methyl groups at both the C5 and C7 positions were reported to be "substantially less active" than their mono-methylated counterparts.[7]
This suggests that while a single methyl group at C7 can be beneficial for activity, the addition of a second methyl group at C5 is detrimental. This could be attributed to several factors:
-
Steric Hindrance: The two methyl groups may create steric clash that prevents optimal binding to the biological target.
-
Electronic Effects: The combined electron-donating effect of two methyl groups might alter the electronic properties of the aromatic system in a way that is unfavorable for the desired biological interaction.
-
Metabolic Profile: The presence of multiple methyl groups could introduce new metabolic liabilities.
While this data is for the aromatic naphthyridine core, it provides a strong rationale for hypothesizing a similar trend in the tetrahydro- series. The fundamental electronic and steric influences of these substituents are likely to be conserved.
Quantitative Comparison of Representative Analogs
To illustrate these structure-activity relationships, the following table summarizes the reported cytotoxic activities of key aromatic naphthyridine analogs against various human cancer cell lines.[7] This data serves as a surrogate to compare the potential activity of the corresponding tetrahydro-analogs.
| Compound ID | Core Structure | R5 | R7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HL-60 | IC₅₀ (µM) vs. PC-3 |
| Analog A | Naphthyridine | H | H | >100 | 102.9 | 124.6 |
| Analog B | Naphthyridine | CH₃ | H | 17.8 | 15.6 | 21.4 |
| Analog C | Naphthyridine | H | CH₃ | 3.2 | 1.8 | 4.5 |
| Analog D | Naphthyridine | CH₃ | CH₃ | 89.2 | 76.5 | 95.3 |
Data extracted and adapted from reference[7]. The full structure of the tested compounds included other substitutions, but the key variable for this comparison is the methylation at C5 and C7.
The data clearly shows that the C7-methyl analog (Analog C ) is significantly more potent than the unsubstituted (Analog A ) and the C5-methyl analog (Analog B ). Crucially, the C5,C7-dimethyl analog (Analog D ) shows a dramatic loss of activity compared to the C7-methyl analog, supporting the hypothesis that this substitution pattern is unfavorable for cytotoxicity.
General Synthetic Pathways
The synthesis of the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is typically achieved through the reduction of the corresponding aromatic 1,8-naphthyridine. Modern synthetic methods have been developed to allow for efficient and scalable production.
Workflow for Synthesis and Diversification
A common approach involves the initial construction of a substituted 1,8-naphthyridine, often via a Friedländer annulation, followed by hydrogenation of the pyridine ring that is not fused to the benzene ring. More recent methods, such as the Horner-Wadsworth-Emmons approach, allow for the construction of 7-alkylated tetrahydro-1,8-naphthyridines with high efficiency.[6][8]
Caption: General workflow for the synthesis of tetrahydro-1,8-naphthyridine analogs.
Experimental Protocols: Assessing Biological Activity
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following is a representative protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of new chemical entities.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[7]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Multichannel pipette, incubator, and microplate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plates for an additional 48 hours.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Potential Mechanism of Action
Many 1,8-naphthyridine derivatives exert their biological effects, particularly their antimicrobial and anticancer activities, by targeting topoisomerase enzymes.[5][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis or cell death.
Caption: Proposed mechanism of action via topoisomerase II inhibition.
Conclusion and Future Directions
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationships, extrapolated from studies on the aromatic 1,8-naphthyridine core, suggest that substitutions on the pyridine ring are a key determinant of cytotoxic activity. Specifically, a single methyl group at the C7 position appears to be beneficial, while the combination of methyl groups at both C5 and C7 is detrimental.[7] This provides a clear and actionable framework for the rational design of more potent and selective analogs.
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Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10636-10644. [Link]
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A Researcher's Guide to the In Vitro Metabolism of Tetrahydrobenzo[b]naphthyridine Derivatives: A Comparative Analysis
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The tetrahydrobenzo[b]naphthyridine scaffold, a promising N-heterocyclic structure, is gaining attention for its diverse biological activities. However, its structural complexity presents unique metabolic challenges and opportunities. This guide provides a comparative framework for investigating the in vitro metabolism of this class of molecules, blending established principles with specific experimental insights to empower your research. We will move beyond rote protocols to explain the causal biochemistry, enabling you to design, execute, and interpret metabolism studies with confidence.
The Metabolic Landscape: Predicting Pathways for a Complex Scaffold
Before initiating wet lab experiments, it is crucial to form a hypothesis about a molecule's likely metabolic "hotspots." The tetrahydrobenzo[b]naphthyridine core contains several features prone to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1][2] By analyzing the structure and drawing comparisons with related N-heterocycles, we can anticipate several key metabolic pathways.
-
Oxidation of the Tetrahydropyridine Ring: The non-aromatic, saturated portion of the molecule is a prime target for oxidation. This is a common route for CYP-mediated metabolism, which can introduce hydroxyl groups (-OH) at aliphatic carbons.[3] These initial hydroxylated metabolites can be further oxidized to form ketones. This pathway is critical as it can significantly alter the compound's polarity, solubility, and potential for subsequent conjugation reactions.
-
Aromatic Hydroxylation: The electron-rich benzo and naphthyridine ring systems are susceptible to hydroxylation, although this is often a slower reaction compared to aliphatic oxidation. The precise position of hydroxylation is dictated by the electronic environment, influenced by existing substituents.
-
N-Oxidation: The nitrogen atoms within the naphthyridine core are potential sites for N-oxidation, a common metabolic route for N-heterocyclic compounds.[4] This can lead to the formation of N-oxides, which may have different pharmacological or toxicological profiles.
-
Phase II Conjugation: Primary metabolites, particularly those with newly introduced hydroxyl groups, are substrates for Phase II enzymes. Glucuronidation (by UGTs) is a major pathway, attaching a bulky, polar glucuronic acid moiety to facilitate excretion.
The following diagram illustrates these predictable, competing metabolic pathways for a generic tetrahydrobenzo[b]naphthyridine scaffold.
Caption: Predicted Phase I and Phase II metabolic pathways for tetrahydrobenzo[b]naphthyridine derivatives.
A Case Study: Metabolism of an Antipsoriatic Agent
To ground our predictions in experimental reality, we can examine the published in vitro metabolism of 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][4][5]naphthyridin-5(7H)-one (SCH 40120), a topical antipsoriatic agent.[6][7] A study using precision-cut liver slices from rats, dogs, monkeys, and humans provides an excellent comparative dataset.
The primary metabolic transformations observed were oxidation of the aliphatic cyclohexenyl ring.[6][7] Specifically, hydroxylation occurred to form the corresponding 6-, 7-, and 9-carbinols. The 6-carbinol was further metabolized via two competing pathways: oxidation to the 6-ketone and glucuronidation of the hydroxyl group.[6][7]
Comparative Metabolite Profile of SCH 40120 in Liver Slices
| Metabolite | Transformation | Human | Monkey | Dog | Rat |
| M1 | 6-Carbinol | Major | Major | Present | Present |
| M2 | 7-Carbinol | Present | Present | Present | Present |
| M3 | 9-Carbinol | Present | Present | Present | Present |
| M4 | 6-Ketone | Minor | - | Minor | - |
| M5 | 6-Carbinol Glucuronide | Major | Major | - | - |
Data synthesized from Zbaida et al., Biopharmaceutics & Drug Disposition, 1998.[6][7]
This case study validates our primary hypothesis: the saturated ring is the most labile site. It also highlights a crucial aspect of drug development: species differences . The formation of the 6-ketone and the glucuronide conjugate varied significantly across species, with human and monkey metabolism showing a strong preference for glucuronidation of the 6-carbinol.[6][7] Such data is vital for selecting the appropriate animal model for toxicology studies.
Comparing In Vitro Experimental Systems
The choice of in vitro system is a critical decision that dictates the scope of metabolic pathways you can observe. Each system offers a different level of biological complexity and provides distinct advantages.
| System | Description | Advantages | Disadvantages | Best For... |
| Liver Microsomes | Vesicles of the endoplasmic reticulum isolated by ultracentrifugation.[8] | High concentration of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[9][10] Cost-effective, high-throughput.[10] | Lacks cytosolic enzymes (e.g., AO, GST) and cofactors unless added. No cellular transport.[10] | Rapid screening of Phase I metabolic stability (Clint), CYP inhibition, and identifying primary oxidative metabolites. |
| Liver S9 Fraction | Supernatant from 9,000g centrifugation, containing both microsomal and cytosolic fractions.[11] | Contains a broader range of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, GSTs, AO).[11] | Lower concentration of specific enzymes compared to microsomes. Cofactors must still be added. | Investigating compounds where both microsomal and cytosolic enzymes are expected to contribute to metabolism. |
| Hepatocytes | Intact, viable liver cells.[12] | The "gold standard."[10] Contains the full complement of metabolic enzymes, cofactors, and transporters in a physiological arrangement.[10] | Lower throughput, higher cost, donor variability, limited lifespan in culture.[10] | Comprehensive metabolite profiling (Phase I & II), induction studies, and studies where transport is a factor. |
For an initial screen of a series of tetrahydrobenzo[b]naphthyridine derivatives, a liver microsomal stability assay is the most efficient starting point to rank-order compounds based on their susceptibility to oxidative metabolism. Promising candidates can then be advanced to studies in hepatocytes for a complete metabolite profile that includes conjugation and can better predict in vivo outcomes.
Experimental Protocols: A Self-Validating Approach
Trustworthy data comes from robust, well-controlled experimental design. Below are detailed protocols for two key experiments. The inclusion of proper controls is non-negotiable and ensures that the observed compound turnover is indeed enzyme-mediated.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by microsomal enzymes, providing an estimate of its intrinsic clearance (Clint).
Workflow Diagram:
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock in DMSO. Create a 100 µM working solution in 50:50 acetonitrile/water.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Suspension: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in buffer. Causality: An NRS is used instead of just NADPH to maintain a constant concentration of the cofactor throughout the incubation, preventing reaction rate decreases due to cofactor depletion.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (IS) (e.g., a structurally related, stable compound).
-
-
Incubation Procedure:
-
In a 96-well plate, add the HLM suspension and the test compound working solution (final compound concentration: 1 µM; final DMSO < 0.1%).
-
Control Wells:
-
-NADPH Control: Replace NRS with buffer. Purpose: To confirm that turnover is dependent on CYP450 enzymes.
-
-HLM Control (0 min time point): Quench immediately after adding NRS. Purpose: To determine the starting concentration and account for any non-enzymatic degradation.
-
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NRS to all wells (except -NADPH controls).
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 3 volumes of ice-cold quenching solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL protein concentration).
-
Protocol: Metabolite Identification using HRMS
This experiment aims to identify the structures of metabolites formed during incubation.
-
Scaled-Up Incubation: Perform a larger volume incubation (~1 mL) using the conditions from the stability assay but with a higher HLM concentration (e.g., 1 mg/mL) and a longer incubation time (e.g., 60-120 min) to generate sufficient quantities of metabolites for detection. Run parallel +NADPH and -NADPH incubations.
-
Sample Extraction: After quenching and centrifugation, evaporate the supernatant to dryness under nitrogen and reconstitute in a smaller volume of mobile phase to concentrate the analytes.
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3][4][13]
-
Data Acquisition: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes. In DDA, the instrument performs a full scan to detect all ions, then selects the most intense ions for fragmentation (MS/MS).[13]
-
Causality: HRMS provides accurate mass measurements (<5 ppm), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites.[4][14] For example, an oxidative metabolite will have a mass increase of 15.9949 Da (the mass of oxygen).
-
-
Data Processing and Interpretation:
-
Metabolite Prediction: Use software to predict likely metabolites based on common biotransformations (oxidation, hydrolysis, glucuronidation, etc.).
-
Data Mining: Compare the +NADPH and -NADPH samples. Look for new peaks present only in the +NADPH sample. This is the most effective way to distinguish true metabolites from background ions or impurities.
-
Structural Elucidation:
-
Confirm the elemental composition from the accurate mass of the precursor ion.
-
Analyze the MS/MS fragmentation pattern. A shift in a fragment ion's mass can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the unmodified tetrahydropyridine ring is still present but a fragment containing the benzo ring has shifted by +16 Da, the oxidation likely occurred on the benzo ring.
-
-
Conclusion and Strategic Outlook
The in vitro metabolic profile of tetrahydrobenzo[b]naphthyridine derivatives is dominated by oxidative metabolism, with the saturated tetrahydropyridine ring being the most probable site of initial enzymatic attack. This is followed by potential secondary oxidation or Phase II conjugation. However, as the case study demonstrates, significant species differences can exist, and minor pathways like aromatic oxidation or N-oxidation should not be discounted without experimental evidence.
For researchers in drug discovery, a tiered approach is recommended. Begin with high-throughput microsomal stability assays to triage compounds and build structure-activity relationships. For lead candidates, progress to comprehensive metabolite identification studies in hepatocytes from multiple species, including human, using high-resolution mass spectrometry. This systematic, mechanistically informed strategy will not only de-risk your development candidates but also provide the critical insights needed to rationally design the next generation of metabolically stable and effective medicines.
References
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A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC. (2013). PubMed Central. [Link]
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High-Resolution Mass Spectrometry in Metabolite Identification. (2016). ResearchGate. [Link]
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Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
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In vitro metabolism of 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][4][5]naphthyridin-5(7H)- one, a topical antipsoriatic agent. Use of precision-cut rat, dog, monkey and human liver slices, and chemical synthesis of metabolites. (1998). PubMed. [Link]
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Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]
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Mitigating heterocycle metabolism in drug discovery. (2015). Semantic Scholar. [Link]
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In vitro microsomal metabolism of phenanthridine. (1995). PubMed. [Link]
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In Vitro Metabolism of 10-(3-Chlorophenyl)-6,8,9,10-Tetrahydrobenzo[b][4][5]Naphthyridin-5(7H)-One, a Topical Antipsoriatic Agent. (1998). Sila Communication. [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. [Link]
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The proposed mechanistic pathways for the oxidation of 1,2,3,4‐tetrahydroquinoline (THQ, 1) by CYP102A1. (n.d.). ResearchGate. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]
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Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (n.d.). MDPI. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2019). ResearchGate. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (2020). ACS Publications. [Link]
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Metabolic Stability. (n.d.). Frontage Laboratories. [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PubMed Central. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (2020). ResearchGate. [Link]
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Cytochrome P450 role in metabolism of drugs and chemicals. (2019). ResearchGate. [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). PubMed Central. [Link]
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A Comparative Analysis of 1,2,3,4-tetrahydro- vs. 5,6,7,8-tetrahydro-1,8-naphthyridine: A Guide for Researchers
An In-depth Examination of Two Isomeric Scaffolds for Drug Discovery and Development
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Partial saturation of this aromatic system to yield tetrahydronaphthyridines generates isomeric cores that offer distinct three-dimensional arrangements of pharmacophoric features, influencing their physicochemical properties and biological target interactions. This guide provides a comprehensive comparative analysis of two key isomers: 1,2,3,4-tetrahydro-1,8-naphthyridine and 5,6,7,8-tetrahydro-1,8-naphthyridine, to inform researchers and drug development professionals on their synthesis, properties, and potential applications.
At a Glance: Key Physicochemical and Structural Differences
| Property | 1,2,3,4-tetrahydro-1,8-naphthyridine | 5,6,7,8-tetrahydro-1,8-naphthyridine |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol |
| Structure | Saturated ring fused to the pyridine ring containing N1 | Saturated ring fused to the pyridine ring containing N8 |
| Acidity/Basicity (pKa) | The pKa of the saturated ring nitrogen is estimated to be ≈28[3] | No direct data available for the parent compound. |
| Melting Point | Data for 7-methyl derivative: 88-91°C | No direct data available for the parent compound. |
| Solubility | Generally a solid form | No direct data available for the parent compound. |
Synthesis Strategies: Navigating the Regioselective Construction
The synthetic accessibility of each isomer is a critical consideration for its application in drug discovery programs. Different strategic approaches are required to achieve the desired regiochemistry.
Synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine
Common routes to this isomer often involve the late-stage hydrogenation of the corresponding fully aromatic 1,8-naphthyridine.[3] However, these methods can suffer from harsh reaction conditions and limited functional group tolerance. A more recent and versatile approach utilizes a Horner-Wadsworth-Emmons olefination, followed by diimide reduction and deprotection, which has been successfully applied to the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.[3]
Caption: Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine.
Spectroscopic Characterization: A Comparative Look
Detailed spectroscopic analysis is essential for the unambiguous identification of each isomer. While a direct comparison of the parent compounds' spectra under identical conditions is not available, representative data for derivatives can highlight key differences.
1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
For a derivative of 1,2,3,4-tetrahydro-1,8-naphthyridine, the following characteristic NMR signals have been reported:
-
¹H NMR (CDCl₃): The protons on the saturated ring typically appear as multiplets in the aliphatic region. For example, in diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate, the protons at C2, C3, and C4 would show distinct signals. [4]* ¹³C NMR (CDCl₃): The saturated carbons (C2, C3, C4) will resonate in the upfield region, clearly distinguishing them from the aromatic carbons of the pyridine ring. [4]
5,6,7,8-tetrahydro-1,8-naphthyridine Derivatives
Spectroscopic data for derivatives of the 5,6,7,8-isomer would show a different pattern, reflecting the altered connectivity.
-
¹H NMR: The protons on the saturated ring (C5, C6, C7) would exhibit chemical shifts and coupling patterns distinct from the 1,2,3,4-isomer.
-
¹³C NMR: The chemical shifts of the saturated carbons (C5, C6, C7) would differ from those of the other isomer, providing a clear diagnostic tool.
Biological Activity and Applications: Exploring Therapeutic Potential
Both tetrahydronaphthyridine isomers have emerged as valuable scaffolds in drug discovery, primarily due to their ability to mimic key biological recognition motifs.
1,2,3,4-tetrahydro-1,8-naphthyridine: Arginine Mimetics
The 1,2,3,4-tetrahydro-1,8-naphthyridine core has been effectively utilized as an arginine mimetic. [3]This is attributed to its ability to replicate the side-on salt-bridge binding interaction of the guanidinium group of arginine with carboxylate residues in proteins. As a result, this scaffold is prominent in the design of integrin inhibitors, which are potential therapeutics for conditions such as idiopathic pulmonary fibrosis. [3]The tetrahydronaphthyridine moiety offers advantages over arginine, being less basic and potentially more cell-permeable. [3]
Caption: 1,2,3,4-THN as an arginine mimetic.
5,6,7,8-tetrahydro-1,8-naphthyridine: Guanidine Mimics in Integrin Antagonists
Similarly, the 5,6,7,8-tetrahydro-1,8-naphthyridine skeleton serves as a key component in the development of αᵥβ₃ integrin antagonists. [5]In this context, it also functions as a guanidine mimic, highlighting a common therapeutic strategy for both isomers, albeit with different substitution patterns and target specificities. Derivatives of this scaffold are crucial intermediates in the synthesis of potent drug candidates.
Experimental Protocols
General Procedure for the Synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a published procedure and may require optimization for specific substrates. [3]
-
Phosphonate Synthesis: A solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in anhydrous THF is cooled to -78 °C.
-
An organolithium base (e.g., sec-BuLi) is added dropwise, and the mixture is stirred for a defined period.
-
Diethyl chlorophosphate is then added, and the reaction is stirred before quenching with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Olefination: The synthesized phosphonate and an appropriate aldehyde are dissolved in anhydrous THF and cooled to 0 °C.
-
A strong base (e.g., potassium tert-butoxide) is added, and the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched and worked up to yield the olefin product.
-
Reduction and Deprotection: The olefin is subjected to diimide reduction (e.g., using benzenesulfonyl hydrazide) followed by a deprotection step to afford the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
General Procedure for the Synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
This protocol is a generalized representation of a multi-step synthesis. [5]
-
Double Sonogashira Coupling: To a solution of 2,5-dibromopyridine in a suitable solvent, a palladium catalyst, a copper(I) co-catalyst, and a base are added.
-
The appropriate acetylenic coupling partners (e.g., a protected propargylamine and an acetylenic alcohol) are added, and the reaction is heated until completion.
-
The crude product is purified to yield the diyne intermediate.
-
Reduction: The diyne is reduced to the corresponding alkane.
-
Chichibabin Cyclization: The resulting diamine is treated with a strong base (e.g., sodium amide) at elevated temperature to induce cyclization to the 5,6,7,8-tetrahydro-1,8-naphthyridine core.
-
Deprotection: Any protecting groups are removed to yield the final product.
Conclusion and Future Directions
Both 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,8-naphthyridine represent valuable and distinct scaffolds for the development of novel therapeutics. The choice between these isomers will be dictated by the specific therapeutic target and the desired three-dimensional orientation of substituents. The 1,2,3,4-isomer has found a niche as an arginine mimetic, while the 5,6,7,8-isomer is a key building block for certain integrin antagonists.
Future research would benefit from a direct head-to-head comparison of the physicochemical properties and biological activities of these two isomers and their derivatives against a panel of relevant biological targets. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics based on the versatile tetrahydronaphthyridine framework.
References
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Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein J. Org. Chem. [Link]
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Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G] [3][4]Naphthyridines. Orient J Chem. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem. [Link]
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Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Org. Lett. [Link]
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Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. J. Org. Chem. [Link]
-
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
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Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]
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Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Rev Med Chem. [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch Pharm (Weinheim). [Link]
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Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
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Biological Activity of Naturally Derived Naphthyridines. National Center for Biotechnology Information. [Link]
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SUPPORTING INFORMATION. Wiley-VCH. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
For researchers, scientists, and drug development professionals, the absolute purity of a chemical entity is paramount. In the context of novel therapeutics and complex molecular scaffolds, such as 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, rigorous purity validation is not merely a quality control step but a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this specific naphthyridine derivative, grounded in established scientific principles and practical, field-proven insights.
The Criticality of Purity for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, with its unique bicyclic heterocyclic structure, presents a promising scaffold in medicinal chemistry. Its biological activity is intrinsically linked to its precise chemical structure. Even minute impurities, which may include starting materials, intermediates, byproducts, or degradation products, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. Therefore, a multi-faceted analytical approach is essential to ensure the integrity of any research involving this compound.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique is sufficient to definitively declare the purity of a compound. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a comprehensive and trustworthy purity profile. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Strengths | Limitations | Primary Application in Purity Validation |
| HPLC-UV | Differential partitioning between a stationary and mobile phase; UV absorbance. | High resolution, quantitative accuracy, non-destructive. | Requires chromophore, may not detect non-UV active impurities. | Primary quantitative purity assessment and impurity profiling. |
| GC-MS | Volatility and interaction with a stationary phase; mass-to-charge ratio of ionized fragments. | High sensitivity, excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | Detection of residual solvents and volatile organic impurities. |
| qNMR | Nuclear spin properties in a magnetic field. | Absolute quantification without a specific reference standard, provides detailed structural information. | Lower sensitivity than chromatographic methods, requires a pure internal standard for absolute quantification. | "Gold standard" for identity confirmation and orthogonal purity assessment. |
In-Depth Methodologies and Experimental Protocols
I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A well-developed stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.
A reversed-phase C18 column is selected due to the moderate polarity of the target molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and peak shape. The addition of a buffer is crucial to control the ionization state of the basic nitrogen atoms in the naphthyridine ring, thereby ensuring reproducible chromatography. UV detection at a wavelength of maximum absorbance for the naphthyridine core provides high sensitivity.
Caption: HPLC method development and validation workflow.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (A Starting Point):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Validation as a Self-Validating System: The specificity of the method must be established through forced degradation studies.[1][2] This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. The developed HPLC method must be able to resolve the main peak from all degradation products, thus proving it is "stability-indicating".[3][4]
II. Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.
Given the heterocyclic nature of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, it is expected to have sufficient volatility for GC analysis, although care must be taken to avoid on-column degradation. A low-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating a wide range of potential volatile impurities. The mass spectrometer provides definitive identification of eluted peaks based on their mass spectra.
Caption: GC-MS workflow for volatile impurity analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions (A Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
Trustworthiness Through System Suitability: Before sample analysis, a system suitability test should be performed using a standard mixture of common residual solvents to ensure adequate resolution and sensitivity.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The "Gold Standard" for Identity and an Orthogonal Purity Check
NMR spectroscopy provides unparalleled structural information and can be used for absolute quantification (qNMR) without the need for a specific reference standard of the analyte.[5] It serves as an excellent orthogonal technique to chromatography.
¹H NMR is particularly useful for purity determination as the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a well-resolved signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
Caption: Quantitative NMR workflow for absolute purity determination.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and 10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial. The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Data Processing and Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Expected ¹H NMR Spectral Data for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine:
-
Signals corresponding to the two methyl groups.
-
Signals for the aromatic proton.
-
Multiplets for the three methylene groups in the tetrahydro portion of the ring system.
-
A signal for the NH proton. The exact chemical shifts will be dependent on the solvent used.[5]
Conclusion: A Triad of Trust for Purity Validation
The validation of purity for a critical research compound like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine demands a rigorous, multi-pronged approach. While HPLC provides the primary quantitative assessment of purity and impurity profiles, GC-MS is essential for detecting volatile contaminants, and qNMR offers an orthogonal, absolute measure of purity while confirming the compound's identity. By employing this triad of techniques, researchers can have the highest degree of confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner-Wadsworth-Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine methanol hemisolvate. Acta Crystallographica Section E. [Link]
-
A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. University of Vienna. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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A Comparative Benchmarking Guide: Evaluating 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a Putative Monoamine Oxidase B Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine against established inhibitors of Monoamine Oxidase B (MAO-B). We will delve into the scientific rationale for selecting MAO-B as a potential target, present a detailed, self-validating experimental protocol for in vitro evaluation, and analyze hypothetical comparative data to illustrate the assessment process.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including applications in neurological disorders such as depression and Alzheimer's disease.[1][2][3] Given the structural features of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, we hypothesize its potential as an inhibitor of Monoamine Oxidase B (MAO-B), a key enzyme implicated in the pathophysiology of neurodegenerative diseases.
The Scientific Rationale: Why Target Monoamine Oxidase B (MAO-B)?
Monoamine Oxidase (MAO) is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[7]
MAO-B is of particular interest in neuropharmacology. It is the primary isoform in human brain glial cells and its activity increases with age and in neurodegenerative conditions like Parkinson's disease.[] The catabolism of dopamine by MAO-B not only reduces the available pool of this crucial neurotransmitter but also produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage.[9] Therefore, selective inhibition of MAO-B is a clinically validated therapeutic strategy to increase dopamine levels and potentially exert neuroprotective effects, making it a cornerstone in the management of Parkinson's disease.[][10][11]
Signaling Pathway of Dopamine Metabolism by MAO-B
The following diagram illustrates the role of MAO-B in dopamine breakdown within a presynaptic neuron and the therapeutic intervention point for an inhibitor.
Caption: Dopamine metabolism by MAO-B and the point of inhibition.
Selection of Comparator Inhibitors: Establishing a Benchmark
To provide a meaningful comparison, we have selected three clinically approved MAO-B inhibitors that represent different generations and mechanisms of action. This choice is deliberate, allowing for a multifaceted assessment of our test compound's potency, selectivity, and mode of action.
-
Selegiline (L-deprenyl): A second-generation, irreversible inhibitor of MAO-B.[][12] It is widely used in the treatment of Parkinson's disease, but its metabolism can produce amphetamine-like metabolites.[13]
-
Rasagiline: Another potent, selective, and irreversible MAO-B inhibitor.[12] Unlike selegiline, it does not produce amphetamine-like metabolites, which is considered a clinical advantage.[12]
-
Safinamide: A third-generation, reversible MAO-B inhibitor.[11][14] Its reversibility may offer a different safety profile compared to irreversible inhibitors.[14]
These compounds serve as robust benchmarks, representing the current gold standard in MAO-B inhibition therapy.
Experimental Design and Methodology
The cornerstone of a reliable comparison is a robust, reproducible, and well-characterized assay. We will employ a fluorometric in vitro assay to determine the inhibitory activity of our test compound and the selected benchmarks against both human MAO-A and MAO-B. This allows for the simultaneous assessment of potency and selectivity.
Experimental Workflow: In Vitro Fluorometric MAO Inhibition Assay
The workflow is designed for a 96-well plate format, suitable for high-throughput screening and detailed kinetic analysis.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Detailed Step-by-Step Protocol
This protocol is adapted from standard methodologies provided by commercial assay kits.[15][16][17]
-
Reagent Preparation:
-
MAO Assay Buffer: Prepare a stable buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Inhibitor Solutions: Prepare 10 mM stock solutions of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, Selegiline, Rasagiline, and Safinamide in DMSO. Create a series of 10x final concentration dilutions in MAO Assay Buffer.
-
Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. Keep on ice.
-
Substrate Working Solution: Prepare a solution containing the MAO substrate (e.g., kynuramine or tyramine), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red) in the assay buffer. This solution should be protected from light.
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of the diluted inhibitor solutions to their designated wells.
-
Include wells for a "no inhibitor" control (vehicle control, e.g., 2% DMSO in assay buffer) and a "no enzyme" blank control.
-
Add 50 µL of the appropriate MAO enzyme solution (hMAO-A or hMAO-B) to all wells except the blank controls.
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation step is critical, especially for irreversible inhibitors, to allow for time-dependent inactivation of the enzyme.[18]
-
Initiate the enzymatic reaction by adding 40 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) every 1-2 minutes for a period of 30 to 60 minutes.
-
-
Data Analysis and Interpretation:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for that substrate.[19]
-
Comparative Data Analysis (Illustrative)
The following table summarizes hypothetical, yet plausible, data obtained from the described assay. These values are for illustrative purposes to demonstrate how 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine would be benchmarked.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-B Kᵢ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 8,500 | 75 | 35 | 113 |
| Selegiline (benchmark) | 2,500 | 15 | 7 | 167 |
| Rasagiline (benchmark) | 4,000 | 8 | 4 | 500 |
| Safinamide (benchmark) | 5,800 | 98 | 46 | 59 |
Interpretation of Results:
-
Potency: Potency is assessed by the IC₅₀ and Kᵢ values, where lower numbers indicate higher potency.[19] In this illustrative dataset, Rasagiline (IC₅₀ = 8 nM) is the most potent inhibitor, followed by Selegiline (15 nM). Our test compound, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, shows promising potency (75 nM), comparable to the reversible inhibitor Safinamide (98 nM).
-
Selectivity: The selectivity index indicates the preference for inhibiting MAO-B over MAO-A. A higher index is desirable to avoid side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by ingesting tyramine-rich foods).[5] Rasagiline demonstrates the highest selectivity (>500-fold). Our test compound shows a respectable selectivity of over 100-fold, suggesting it is a promising candidate for further development as a selective MAO-B inhibitor.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine as a putative MAO-B inhibitor. The hypothetical data suggests that this compound could possess favorable potency and selectivity, warranting further investigation.
The causality behind its potential activity lies in its chemical structure. The nitrogen-containing heterocyclic core can engage in specific interactions within the active site of MAO-B, which is characterized by a hydrophobic cavity. The dimethyl substitutions could further enhance binding affinity through van der Waals interactions.
Next Steps in Development:
-
Mechanism of Action Studies: Determine if the inhibition is reversible or irreversible. This can be assessed through dialysis or jump-dilution experiments.
-
In Vivo Efficacy: Evaluate the compound in animal models of Parkinson's disease (e.g., the MPTP-induced mouse model) to assess its ability to restore motor function and protect dopaminergic neurons.[10]
-
Pharmacokinetic and ADME Profiling: Characterize the absorption, distribution, metabolism, and excretion properties of the compound to determine its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
The systematic benchmarking process detailed in this guide provides a robust framework for evaluating novel chemical entities. By comparing 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine against clinically relevant inhibitors using standardized and self-validating protocols, researchers can make informed decisions about its therapeutic potential. The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of new CNS-active agents, and this compound represents a promising lead for the development of next-generation MAO-B inhibitors.
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A Comparative Guide to the Cross-Reactivity Profiling of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Abstract
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The novel compound, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (herein referred to as 'DM-THN'), represents a new chemical entity (NCE) with therapeutic potential. However, early and comprehensive assessment of a compound's selectivity is paramount to mitigating downstream attrition due to off-target toxicity or ambiguous mechanisms of action. This guide provides a strategic framework and detailed experimental protocols for characterizing the cross-reactivity profile of DM-THN. We compare its hypothetical performance against two archetypal compounds—the promiscuous kinase inhibitor Staurosporine and a highly selective, hypothetical integrin antagonist ('Integrablock-S')—to provide context and demonstrate best practices in data interpretation for drug development professionals.
Introduction: The Imperative of Selectivity Profiling
The journey of a therapeutic candidate from discovery to clinic is fraught with challenges, a primary one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[3] The tetrahydro-1,8-naphthyridine core has been associated with diverse targets, from integrins to kinases and HIV-1 integrase.[1][4][5] This chemical versatility underscores the critical need for a systematic evaluation of selectivity.
Causality Behind Experimental Choices: Our approach is tiered, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This cascade is designed to:
-
Identify Liabilities Early: Broad panel screening casts a wide net to quickly flag potential off-target interactions across major protein families.[3][6]
-
Quantify Potency & Selectivity: Hits from initial screens are followed up with dose-response studies to determine potency (e.g., IC50) and establish a quantitative selectivity window.
-
Confirm Cellular Activity: Biochemical assays, while precise, operate in a simplified environment.[7] Cellular assays are essential to confirm that the compound can cross the cell membrane and engage its target (and off-targets) in a native biological context.[8][9]
This guide will detail three cornerstone assays for a comprehensive cross-reactivity assessment: a broad-panel kinase screen, a GPCR safety panel, and the Cellular Thermal Shift Assay (CETSA).
The Screening Cascade: A Strategic Workflow
A logical, phased approach ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Treat the cells with DM-THN (e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. [8]3. Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fraction Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein using a standard detection method like Western Blot or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA). Plot the normalized signal against temperature to generate a "melting curve." A shift of this curve to the right in the presence of the compound indicates target stabilization and therefore, engagement. [9][10]
Data Presentation & Comparative Analysis
The following data is hypothetical and for illustrative purposes only.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | DM-THN | Staurosporine (Promiscuous Control) | Integrablock-S (Selective Control) |
| Integrin β1 (Primary) | 98% | 15% | 99% |
| PKA | 12% | 95% | 2% |
| ROCK1 | 68% | 92% | 5% |
| CDK2/CycA | 8% | 99% | 1% |
| VEGFR2 | 75% | 88% | 8% |
| p38α | 22% | 96% | 4% |
| SRC | 15% | 98% | 3% |
Table 2: GPCR Safety Panel Profile (% Activity at 10 µM)
| Receptor Target | Mode | DM-THN | Staurosporine | Integrablock-S |
| Adrenergic α1A | Antagonist | 8% | 25% | 1% |
| Dopamine D2 | Antagonist | 11% | 18% | 0% |
| Serotonin 5-HT2B | Antagonist | 65% | 45% | 3% |
| Muscarinic M1 | Antagonist | 4% | 15% | 2% |
| hERG Channel | Blocker | 15% | Not Tested | 5% |
Table 3: CETSA Thermal Shift (ΔTm in °C)
| Protein Target | Cell Line | DM-THN (10 µM) |
| Integrin β1 (Primary) | HT-1080 | +5.2°C |
| ROCK1 | HEK293 | +3.1°C |
| VEGFR2 | HUVEC | +2.8°C |
| Serotonin 5-HT2B | HEK293 | +0.5°C |
Interpretation and Strategic Implications
Expertise & Field-Proven Insights:
-
Primary Target Confirmation: The hypothetical data strongly supports DM-THN as a potent modulator of its primary target, Integrin β1. The high inhibition in the biochemical assay (Table 1) is confirmed by a significant thermal shift in the cellular CETSA assay (Table 3), indicating direct target engagement in cells.
-
Identification of Key Off-Targets: The kinase screen (Table 1) reveals significant inhibitory activity (>65%) against ROCK1 and VEGFR2. This is a critical finding. While Staurosporine is broadly active as expected, DM-THN shows a more limited but important off-target profile.
-
Cellular Confirmation of Off-Targets: The CETSA results (Table 3) confirm that DM-THN engages not only its primary target but also ROCK1 and VEGFR2 inside cells, as shown by the positive thermal shifts. This rules out the possibility that the biochemical hits were artifacts of the assay system.
-
GPCR Liability: The safety panel (Table 2) flags a potential liability at the Serotonin 5-HT2B receptor. However, the CETSA result for this target shows a negligible thermal shift (+0.5°C), suggesting this interaction may be weak or indirect in a cellular context. This discrepancy highlights why a multi-assay approach is crucial; the functional assay hit might not translate to strong, direct binding in a cell.
-
Comparative Selectivity: Compared to the promiscuous Staurosporine, DM-THN is significantly more selective. However, when compared to the "gold standard" Integrablock-S, DM-THN shows clear off-target activities that must be addressed.
Strategic Recommendations:
-
Prioritize Off-Targets for Follow-up: The ROCK1 and VEGFR2 interactions are the most concerning and warrant immediate follow-up. IC50 values should be determined for these kinases to quantify the selectivity window (IC50_off-target / IC50_on-target).
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be initiated to modify the DM-THN scaffold to reduce activity against ROCK1 and VEGFR2 while maintaining potency at Integrin β1.
-
Assess Functional Consequences: The biological consequence of ROCK1 and VEGFR2 inhibition should be investigated in relevant cellular assays to understand if this off-target activity could be a safety liability or, potentially, a beneficial polypharmacology.
This comprehensive profiling approach provides a clear, actionable path forward, enabling an informed decision on whether to advance DM-THN as a lead candidate or to prioritize it for further optimization.
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A Comparative Guide to the Enantioselective Synthesis and Properties of Tetrahydro-1,8-naphthyridine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent chirality of this scaffold, arising from at least one stereocenter, necessitates a thorough understanding of its stereoisomers, as different spatial arrangements of atoms can lead to significant variations in pharmacological activity, metabolic stability, and toxicity. This guide provides an in-depth comparison of the enantioselective synthetic strategies for accessing these stereoisomers and collates available data on their differential biological effects, offering a valuable resource for researchers in drug discovery and development.
The Significance of Chirality in Tetrahydro-1,8-naphthyridines
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets, which are themselves chiral entities such as enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit profoundly different pharmacological and pharmacokinetic profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the ability to selectively synthesize and evaluate individual stereoisomers is paramount in modern drug development.
While the broader class of 1,8-naphthyridine derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects, specific comparative data on the stereoisomers of their tetrahydro counterparts remain less explored in publicly available literature.[1][2][3] This guide aims to bridge this gap by highlighting established enantioselective synthetic routes and presenting a comparative analysis of the properties of the resulting stereoisomers where such data is available.
Enantioselective Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of tetrahydro-1,8-naphthyridine stereoisomers primarily relies on two key strategies: the asymmetric reduction of a prochiral precursor, such as a dihydronaphthyridine, or the use of chiral building blocks in a convergent synthesis. Here, we compare two prominent methodologies: metal-catalyzed asymmetric hydrogenation and organocatalyzed reactions.
Metal-Catalyzed Asymmetric Hydrogenation
Ruthenium-catalyzed asymmetric hydrogenation has emerged as a highly effective and reliable method for the synthesis of enantioenriched tetrahydro-1,8-naphthyridines. This approach typically involves the hydrogenation of a corresponding 1,8-naphthyridine or dihydronaphthyridine precursor in the presence of a chiral ruthenium catalyst.
Causality Behind Experimental Choices: The success of this method hinges on the design of the chiral ligand coordinated to the ruthenium center. These ligands, often diamine or phosphine derivatives, create a chiral environment around the metal, which directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. The choice of solvent and reaction conditions (temperature, pressure) is also crucial for optimizing both yield and enantioselectivity.
A Case Study: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
A notable example is the asymmetric synthesis of a tetrahydro-1,6-naphthyridine scaffold, a close structural isomer of the 1,8-naphthyridine system, which highlights the potential of this methodology.[4][5][6] The key step involves the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[4][5][6]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Materials: Dihydronaphthyridine precursor, chiral Ruthenium catalyst (e.g., RuCl), formic acid/triethylamine mixture (as the hydrogen source), and a suitable solvent (e.g., methanol).
-
Procedure:
-
The dihydronaphthyridine substrate and the chiral ruthenium catalyst are dissolved in the solvent in a reaction vessel.
-
The formic acid/triethylamine solution is added to the mixture.
-
The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated period (e.g., 24 hours) until completion, monitored by techniques like TLC or HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification is typically achieved through column chromatography to yield the enantioenriched tetrahydro-1,8-naphthyridine.
-
-
Self-Validation: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC), providing a direct measure of the stereoselectivity of the reaction.
Performance Data:
| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |
| RuCl | Dihydro-1,6-naphthyridine derivative | Up to 99% | High | [4][5][6] |
Diagram of the Asymmetric Hydrogenation Workflow
Caption: Workflow for Metal-Catalyzed Asymmetric Hydrogenation.
Organocatalytic Strategies
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of heterocyclic compounds. Chiral Brønsted acids, such as phosphoric acids, have shown great promise in activating substrates towards nucleophilic attack in a stereocontrolled manner. While specific examples for tetrahydro-1,8-naphthyridines are still emerging, the principles can be extrapolated from related systems.
Causality Behind Experimental Choices: Chiral phosphoric acids can protonate the nitrogen atom of a dihydronaphthyridine intermediate, forming a chiral ion pair. This chiral environment then directs the approach of a nucleophile or a hydride source, leading to the formation of one enantiomer preferentially. The steric and electronic properties of the catalyst are critical in achieving high enantioselectivity.
Hypothetical Organocatalytic Reduction Workflow
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A Head-to-Head Comparison of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Structurally Related Scaffolds in Medicinal Chemistry
Introduction: The Privileged 1,8-Naphthyridine Scaffold and the Rationale for Structural Analogs
The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework, rich in nitrogen atoms, provides an excellent platform for designing molecules that can interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The partially saturated derivative, 1,2,3,4-tetrahydro-1,8-naphthyridine, retains key structural features while offering greater conformational flexibility, a property that can be advantageous for optimizing binding to specific protein targets.
This guide provides a detailed, head-to-head comparison of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine with its parent scaffold and other structurally similar motifs. The focus is on how subtle structural modifications, such as the addition of methyl groups or the bioisosteric replacement of the core, can significantly impact biological activity. This analysis is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) within this important class of compounds.
Comparative Analysis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and Related Scaffolds
The following sections provide a detailed comparison of the 5,7-dimethylated tetrahydro-1,8-naphthyridine scaffold with key comparators: the unsubstituted parent scaffold, mono-methylated analogs, and the bioisosteric tetrahydroquinoline scaffold.
The Impact of Methyl Substitution: A Comparison with the Unsubstituted Parent Scaffold
The addition of methyl groups to a core scaffold can have profound effects on its biological activity. These effects can be steric, electronic, or metabolic in nature. In the case of the 1,8-naphthyridine core, the position of methyl substitution is critical.
A study on 2,3-disubstituted 1,8-naphthyridines as potential diuretic agents found that the 5,7-dimethyl derivatives were generally less potent than the corresponding 5,7-unsubstituted naphthyridines.[4] This suggests that the addition of methyl groups at these positions may introduce steric hindrance that is detrimental to binding at the biological target responsible for diuretic activity.
Similarly, in a study of naphthyridine derivatives as potential anticancer agents, it was observed that compounds with two methyl groups at both the C-5 and C-7 positions were substantially less active than their mono-methylated counterparts.[5] While this study was not on the tetrahydro- derivative, it provides strong evidence that the 5,7-dimethyl substitution pattern may be generally unfavorable for certain biological activities within the broader naphthyridine class.
Table 1: Comparative Biological Activity of Substituted 1,8-Naphthyridine Derivatives
| Compound/Scaffold | Substitution Pattern | Biological Activity | Observed Effect | Reference |
| 2,3-Disubstituted 1,8-Naphthyridine | 5,7-Unsubstituted | Diuretic | More Potent | [4] |
| 2,3-Disubstituted 1,8-Naphthyridine | 5,7-Dimethyl | Diuretic | Less Potent | [4] |
| Naphthyridine Derivative | Mono-methylated (C-6 or C-7) | Anticancer | More Active | [5] |
| Naphthyridine Derivative | Di-methylated (C-5 and C-7) | Anticancer | Substantially Less Active | [5] |
The Influence of Methyl Group Position: A Comparison of Dimethylated Isomers
The specific placement of substituents on a scaffold can dramatically alter its interaction with a biological target. While direct comparative data for various dimethylated isomers of 1,2,3,4-tetrahydro-1,8-naphthyridine is limited, we can draw inferences from studies on the aromatic 1,8-naphthyridine core.
As mentioned previously, a study on the anticancer activity of naphthyridine derivatives found that methyl substitution at the C-6 or C-7 position was generally more favorable than at the C-5 position.[5] This highlights the sensitivity of the scaffold's biological activity to the precise location of even small alkyl groups. The decreased activity of the 5,7-dimethyl analog could be due to a combination of steric hindrance and alterations in the electronic properties of the ring system that are unfavorable for target binding.
Bioisosteric Scaffolds: Tetrahydro-1,8-Naphthyridine vs. Tetrahydroquinoline
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The tetrahydroquinoline scaffold is a common bioisostere of the tetrahydro-1,8-naphthyridine core, with a carbon atom replacing one of the nitrogen atoms in the pyridine ring. This seemingly small change can significantly alter a molecule's properties, including its basicity, hydrogen bonding capacity, and metabolic stability.
While direct head-to-head comparisons of identically substituted tetrahydro-1,8-naphthyridine and tetrahydroquinoline derivatives in the same biological assay are scarce in the literature, the choice between these scaffolds is often dictated by the specific requirements of the drug target and the desired pharmacokinetic profile. The additional nitrogen atom in the tetrahydro-1,8-naphthyridine scaffold can offer an additional point for hydrogen bonding, which may be beneficial for binding to some targets. Conversely, the tetrahydroquinoline core may be preferred in cases where reduced basicity or altered metabolic pathways are desired.
Experimental Methodologies
The following are representative experimental protocols for the synthesis and biological evaluation of substituted 1,8-naphthyridine derivatives.
General Synthesis of Substituted 1,8-Naphthyridines
The synthesis of substituted 1,8-naphthyridines can be achieved through various methods, with the Friedländer annulation being a common approach.
Step-by-Step Protocol:
-
Reactant Preparation: A suitably substituted 2-aminonicotinaldehyde is reacted with a ketone or β-dicarbonyl compound.
-
Condensation: The reactants are typically heated in the presence of a base (e.g., potassium hydroxide) or an acid catalyst in a suitable solvent (e.g., ethanol).
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the 1,8-naphthyridine ring system.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Reduction (for Tetrahydro- Derivatives): The aromatic 1,8-naphthyridine is then reduced to the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine using a reducing agent such as sodium borohydride or catalytic hydrogenation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., substituted 1,8-naphthyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Chemical Structures
Caption: Core chemical structures of the compared scaffolds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that the 5,7-dimethyl substitution pattern on the 1,8-naphthyridine scaffold is generally detrimental to biological activity, at least in the contexts of diuretic and anticancer applications. This is likely due to unfavorable steric interactions at the target binding site. In contrast, mono-methylation at the C-6 or C-7 positions appears to be more favorable for anticancer activity.
The choice between a tetrahydro-1,8-naphthyridine and a tetrahydroquinoline scaffold is more nuanced and depends on the specific requirements of the drug discovery program. The tetrahydro-1,8-naphthyridine core offers an additional hydrogen bond donor, which could be exploited for enhanced target binding, while the tetrahydroquinoline scaffold provides a less basic and potentially more metabolically stable alternative.
Future research in this area should focus on generating direct, head-to-head comparative data for a series of systematically substituted tetrahydro-1,8-naphthyridine and tetrahydroquinoline derivatives against a panel of relevant biological targets. This would provide a more comprehensive understanding of the structure-activity relationships within this important class of heterocyclic compounds and guide the rational design of new and more effective therapeutic agents.
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Corelli, F., et al. (1977). 2,3-Disubstituted 1,8-naphthyridines as potential diuretic agents. 2. 5,7-Dimethyl derivatives. Journal of Medicinal Chemistry, 20(6), 838-41. [Link]
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Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. [Link]
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Mishra, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-79. [Link]
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Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-75. [Link]
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Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-109. [Link]
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Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-56. [Link]
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Rivara, S., et al. (2018). Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands. Journal of Medicinal Chemistry, 61(8), 3726-3737. [Link]
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Wang, J., et al. (2004). Non-peptide Alpha v Beta 3 Antagonists. Part 7: 3-Substituted Tetrahydro-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-52. [Link]
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Beilstein Journal of Organic Chemistry. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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A Definitive Guide to the Structural Elucidation of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Using 2D NMR Spectroscopy
Abstract
In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is paramount. The heterocyclic scaffold of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine presents a compelling case for the application of advanced analytical techniques. This guide provides an in-depth, experimentally-grounded comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—serve as a self-validating system for its structural confirmation. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, offering researchers, scientists, and drug development professionals a practical framework for leveraging 2D NMR for complex structure elucidation.
Introduction: The Imperative for Unambiguous Structural Confirmation
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific analogue, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, possesses a unique combination of a saturated and an aromatic ring system, making its structural verification non-trivial. While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, they often fall short in resolving ambiguities, especially in complex molecules with overlapping signals.[1]
This is where 2D NMR spectroscopy becomes an indispensable tool.[2][3] By spreading NMR signals across two frequency dimensions, these experiments reveal correlations between nuclei, allowing us to piece together the molecular puzzle with confidence. This guide will demonstrate how the synergistic application of three cornerstone 2D NMR experiments provides a robust and definitive confirmation of the target molecule's structure.
Foundational Principles: A Comparison of 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal connectivity and spatial relationships that are hidden in 1D spectra.[2][3] The three experiments discussed here each provide a unique and complementary piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling).[4] The resulting spectrum shows cross-peaks between protons that are "neighbors" in a spin system. It is the primary tool for tracing out proton networks within a molecule, such as the aliphatic chain in our target compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbons they are attached to (¹J coupling).[5][6] It is exceptionally sensitive and provides a clear correlation for every C-H bond.[6] An "edited" HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing the same information as a DEPT-135 experiment but with higher sensitivity.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most powerful for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically ²J, ³J, and sometimes ⁴J).[1][5][6] Crucially, it allows us to connect different spin systems identified by COSY and to locate non-protonated (quaternary) carbons, which are invisible in HSQC.[1]
Together, these three experiments form a logical, self-validating workflow. COSY establishes proton-proton connections, HSQC assigns protons to their carbons, and HMBC links these fragments together to build the complete molecular structure.
Experimental Workflow: From Sample to Spectrum
Achieving high-quality, interpretable 2D NMR spectra begins with meticulous experimental design and execution.[7][8] The following protocol outlines the key steps.
Experimental Protocol Diagram
Caption: A streamlined workflow for 2D NMR structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
-
1D NMR Acquisition:
-
Acquire a standard 1D proton (¹H) NMR spectrum. This is crucial for checking sample purity and for referencing the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Determine the spectral width needed to encompass all proton signals.
-
Acquire a 1D carbon (¹³C) NMR spectrum. This provides the chemical shifts for all unique carbon atoms in the molecule.
-
-
2D NMR Parameter Setup & Acquisition: [7][9]
-
For all 2D experiments: Use the spectral widths determined from the 1D spectra to set the parameters for the F2 (¹H) and F1 (¹³C or ¹H) dimensions.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 8-16 scans per increment are sufficient.
-
HSQC: Use a sensitivity-enhanced, edited HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker systems). This will allow for the differentiation of CH/CH₃ (positive phase, e.g., red) and CH₂ (negative phase, e.g., blue) signals.
-
HMBC: Set the long-range coupling delay to optimize for an average J-coupling of 8-10 Hz. This range is effective for detecting most two- and three-bond correlations in aromatic and aliphatic systems.[4][6]
-
-
Data Processing: [10]
-
Apply a sine-bell window function to the Free Induction Decay (FID) data in both dimensions.
-
Perform a Fourier Transform (FT) to convert the time-domain data into the frequency domain.[10]
-
Carefully phase the spectra (especially for phase-sensitive experiments like HSQC) and apply baseline correction to obtain a clean, interpretable spectrum.
-
Data Interpretation: Assembling the Molecular Structure
Let's confirm the structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine by systematically analyzing our hypothetical, yet realistic, 2D NMR data.
Target Structure with Numbering:
Hypothetical NMR Data
The following tables summarize the expected chemical shifts and correlations.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Atom # | Group | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
| 2 | -CH₂- | 3.45 | t | 46.5 |
| 3 | -CH₂- | 1.95 | m | 21.8 |
| 4 | -CH₂- | 2.80 | t | 25.5 |
| 6 | -CH- | 6.85 | s | 118.0 |
| C5-Me | -CH₃ | 2.40 | s | 23.5 |
| C7-Me | -CH₃ | 2.55 | s | 18.2 |
| NH | -NH- | 5.10 | br s | - |
| 4a | C | - | - | 115.5 |
| 5 | C | - | - | 154.0 |
| 7 | C | - | - | 145.0 |
| 8a | C | - | - | 148.0 |
Table 2: Key 2D NMR Correlations
| Proton (Atom #) | ¹H δ (ppm) | COSY Correlations with ¹H at δ (ppm) | HSQC Correlation to ¹³C at δ (ppm) | Key HMBC Correlations to ¹³C at δ (ppm) |
| H-2 | 3.45 | 1.95 (H-3) | 46.5 (C-2) | 21.8 (C-3), 25.5 (C-4), 148.0 (C-8a) |
| H-3 | 1.95 | 3.45 (H-2), 2.80 (H-4) | 21.8 (C-3) | 46.5 (C-2), 25.5 (C-4) |
| H-4 | 2.80 | 1.95 (H-3) | 25.5 (C-4) | 46.5 (C-2), 21.8 (C-3), 115.5 (C-4a), 154.0 (C-5) |
| H-6 | 6.85 | None | 118.0 (C-6) | 154.0 (C-5), 145.0 (C-7), 115.5 (C-4a), 23.5 (C5-Me) |
| C5-Me | 2.40 | None | 23.5 (C5-Me) | 154.0 (C-5), 118.0 (C-6), 115.5 (C-4a) |
| C7-Me | 2.55 | None | 18.2 (C7-Me) | 145.0 (C-7), 118.0 (C-6), 148.0 (C-8a) |
Step-by-Step Analysis
-
COSY Analysis - Identifying Spin Systems:
-
The COSY spectrum reveals a single, isolated spin system. A cross-peak between the signals at 3.45 ppm (H-2) and 1.95 ppm (H-3) is observed.
-
Another cross-peak connects the signal at 1.95 ppm (H-3) with the one at 2.80 ppm (H-4).
-
This confirms the connectivity of H-2 -> H-3 -> H-4, establishing the -CH₂-CH₂-CH₂- fragment of the tetrahydro ring. The aromatic proton (H-6) and the two methyl groups are singlets and show no COSY correlations, as expected.
-
-
HSQC Analysis - Linking Protons to Carbons:
-
The edited HSQC spectrum allows for the unambiguous assignment of all protonated carbons.
-
The proton at 3.45 ppm correlates to the carbon at 46.5 ppm (C-2). This and the other two aliphatic signals would appear with negative phase (blue), confirming them as CH₂ groups.
-
The aromatic proton at 6.85 ppm correlates to the carbon at 118.0 ppm (C-6). This would have a positive phase (red).
-
The methyl protons at 2.40 ppm and 2.55 ppm correlate to their respective carbons at 23.5 ppm and 18.2 ppm. These would also have a positive phase (red).
-
-
HMBC Analysis - Building the Final Structure:
-
The HMBC spectrum provides the critical long-range correlations to connect the pieces and place the quaternary carbons.
-
Connecting the Rings: The most crucial correlation is from the aliphatic proton H-4 (2.80 ppm) to the quaternary aromatic carbon C-5 (154.0 ppm) and the bridgehead carbon C-4a (115.5 ppm). This definitively confirms the fusion of the saturated and aromatic rings at the correct position.
-
Placing the Aromatic Proton and Methyl Groups:
-
The aromatic proton H-6 (6.85 ppm) shows correlations to the quaternary carbons C-5 and C-7, placing it between them. It also correlates to the C5-Me carbon, confirming their proximity.
-
The C5-Me protons (2.40 ppm) show a strong correlation to the quaternary carbon C-5 they are attached to, as well as to C-6 and C-4a.
-
The C7-Me protons (2.55 ppm) correlate strongly to C-7, and also to C-6 and the bridgehead carbon C-8a.
-
-
Confirming the Heterocycle: The proton at H-2 (3.45 ppm), which is adjacent to the nitrogen, shows a key three-bond correlation to the bridgehead carbon C-8a (148.0 ppm), confirming the closure of the tetrahydro-naphthyridine ring system.
-
HMBC Correlation Diagram
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A Comparative Guide to the Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Reproducibility Analysis of Classical and Modern Protocols
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine core is a valuable pharmacophore, and its efficient and reproducible synthesis is of paramount importance. This guide provides an in-depth comparison of two primary synthetic routes to this scaffold: the classical Friedländer annulation followed by hydrogenation, and a contemporary approach utilizing the Horner-Wadsworth-Emmons (HWE) reaction. We will dissect the methodologies, evaluate their reproducibility, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to the Synthetic Challenge
The tetrahydro-1,8-naphthyridine moiety is a key building block in medicinal chemistry, often serving as a rigid scaffold to mimic peptide turns or to present pharmacophoric groups in a defined spatial orientation. The reproducibility of its synthesis, however, can be a significant hurdle, with classical methods often plagued by harsh reaction conditions, low yields, and challenging purifications. This guide aims to provide a clear, evidence-based comparison to aid in the selection of the most appropriate synthetic strategy.
The Classical Approach: Friedländer Annulation and Subsequent Hydrogenation
The traditional and most well-established route to tetrahydro-1,8-naphthyridines involves a two-step sequence: the Friedländer annulation to construct the aromatic 1,8-naphthyridine ring system, followed by its reduction to the desired tetrahydro derivative.
Step 1: Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. In the case of 5,7-dimethyl-1,8-naphthyridine, the logical starting materials are 2-amino-6-methylnicotinaldehyde and pentan-2,4-dione. The reaction can be catalyzed by either acid or base.[1]
Mechanism: The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the aromatic naphthyridine ring.
*dot graph "Friedlander_Annulation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} * Caption: Friedländer annulation for 5,7-dimethyl-1,8-naphthyridine synthesis.
Reproducibility Challenges: While conceptually straightforward, the Friedländer reaction can be sensitive to reaction conditions. The use of strong acids or bases can lead to side reactions and the formation of impurities, complicating purification.[1] Yields can be variable depending on the specific substrates and catalysts employed. Modern variations have explored milder catalysts, such as cerium(III) chloride, to improve yields and simplify the procedure.[1]
Step 2: Hydrogenation
The reduction of the aromatic 5,7-dimethyl-1,8-naphthyridine to its tetrahydro counterpart is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.
Reproducibility Challenges: Catalytic hydrogenation can sometimes be challenging to control, with the potential for over-reduction to the decahydro-naphthyridine derivative. The choice of catalyst, solvent, pressure, and temperature are all critical parameters that need to be carefully optimized for reproducible results. Recent advances have focused on developing more selective and efficient catalytic systems, including iridium and ruthenium-based catalysts, for the controlled hydrogenation of naphthyridines.[2][3]
The Modern Approach: A Horner-Wadsworth-Emmons (HWE) Strategy
A more recent and highly efficient method for the synthesis of substituted 1,2,3,4-tetrahydro-1,8-naphthyridines has been reported, which avoids the potentially harsh conditions of the Friedländer annulation.[2] This approach utilizes a Horner-Wadsworth-Emmons (HWE) reaction as the key bond-forming step.
Overall Strategy: This multi-step synthesis begins with a commercially available or readily prepared 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative and introduces functionality at the 5-position via an HWE olefination, followed by reduction and deprotection steps. This method is particularly advantageous for creating libraries of analogs with diverse substituents.
*dot graph "HWE_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} * Caption: General workflow for the Horner-Wadsworth-Emmons (HWE) synthesis of substituted tetrahydro-1,8-naphthyridines.
Advantages and Reproducibility: This modern approach offers several advantages that contribute to its high reproducibility. The reaction conditions for each step are generally mild, and the use of chromatography for purification can often be avoided, leading to higher overall yields and a more streamlined process.[2] The modularity of the HWE reaction allows for the straightforward introduction of various substituents, making it a powerful tool for medicinal chemistry campaigns.
Comparative Analysis of Protocols
| Parameter | Classical Friedländer & Hydrogenation | Modern Horner-Wadsworth-Emmons Approach |
| Starting Materials | 2-amino-6-methylnicotinaldehyde, pentan-2,4-dione | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative, various aldehydes |
| Key Reactions | Friedländer annulation, catalytic hydrogenation | Horner-Wadsworth-Emmons olefination, reduction |
| Reaction Conditions | Often harsh (strong acid/base, high pressure) | Generally mild |
| Reproducibility | Can be variable, sensitive to conditions | High, with well-defined and robust steps |
| Purification | Often requires chromatography | Can often be achieved by crystallization or extraction |
| Overall Yield | Typically moderate | Generally high |
| Versatility | Less modular for analog synthesis | Highly modular for creating diverse analogs |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Step 1a: Friedländer Synthesis of 5,7-Dimethyl-1,8-naphthyridine
-
Materials: 2-amino-6-methylnicotinaldehyde, pentan-2,4-dione, potassium hydroxide, ethanol.
-
Procedure:
-
To a solution of 2-amino-6-methylnicotinaldehyde (1.0 eq) in ethanol, add pentan-2,4-dione (1.1 eq).
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,7-dimethyl-1,8-naphthyridine.
-
Step 1b: Hydrogenation of 5,7-Dimethyl-1,8-naphthyridine
-
Materials: 5,7-dimethyl-1,8-naphthyridine, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve 5,7-dimethyl-1,8-naphthyridine (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.
-
Add 10% Pd/C (10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2: Modern Horner-Wadsworth-Emmons Approach (Adapted for a 7-methyl analog)
This protocol is adapted from the work of Lippa et al. for the synthesis of a 7-alkyl derivative and illustrates the general procedure.[4]
Step 2a: Synthesis of Diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate
-
Materials: 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, diethyl chlorophosphate, isopropylmagnesium chloride, THF.
-
Procedure:
-
To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in THF at room temperature, add diethyl chlorophosphate (1.2 eq).
-
Add isopropylmagnesium chloride (1.5 eq) dropwise over 5 minutes.
-
After 5 minutes, quench the reaction with saturated aqueous NH4Cl.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo to afford the phosphonate product.[4]
-
Step 2b: HWE Olefination
-
Materials: The phosphonate from Step 2a, an appropriate aldehyde, potassium tert-butoxide, THF.
-
Procedure:
-
To a stirred solution of the phosphonate (1.0 eq) and the desired aldehyde (1.1 eq) in THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) dropwise.
-
Stir the reaction for a short period (e.g., 7 minutes) and then quench with saturated aqueous NH4Cl.
-
Separate the phases and extract the aqueous phase with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the alkene product.
-
Step 2c: Reduction and Deprotection (if necessary)
-
The resulting alkene can be reduced to the corresponding alkane using various methods, such as diimide reduction (generated in situ from benzenesulfonyl hydrazide). Subsequent deprotection steps may be required depending on the protecting groups used on the aldehyde and the naphthyridine nitrogen.
Conclusion and Recommendations
Both the classical and modern approaches offer viable routes to 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. However, for researchers prioritizing reproducibility, efficiency, and adaptability for analog synthesis, the modern Horner-Wadsworth-Emmons strategy presents a clear advantage. Its milder reaction conditions and often chromatography-free purifications contribute to a more robust and scalable process.
The classical Friedländer and hydrogenation sequence, while historically significant, is more prone to variability and may require considerable optimization to achieve consistent results. Nevertheless, with careful control of reaction parameters and the use of modern catalytic systems, it remains a feasible option, particularly for smaller-scale syntheses where the starting materials are readily available.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, available resources, and the desired scale of production. This guide provides the foundational knowledge and detailed protocols to make an informed decision and to successfully synthesize this valuable heterocyclic scaffold.
References
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- Li, Z., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier.
- Wang, D., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886.
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Wang, D., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PubMed. Available from: [Link]
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Wang, D., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ResearchGate. Available from: [Link]
- Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28035–28045.
- Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 71-75.
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Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
- Johnson, J. S., et al. (2023). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Journal of the American Chemical Society, 145(27), 14816–14825.
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Wikipedia. (2023, December 1). Friedländer synthesis. In Wikipedia. Retrieved January 11, 2026, from [Link]
- Henry, D. W., et al. (1977). 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(10), 3172-3175.
- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626.
-
Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Supporting Information for Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. Available from: [Link]
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Evaluating the Selectivity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing therapeutics with high efficacy and minimal off-target effects. This guide provides an in-depth evaluation of the selectivity of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a member of the versatile 1,8-naphthyridine scaffold. Due to the limited publicly available data on this specific analog, we will use the closely related 2-phenyl-7-methyl-1,8-naphthyridine derivatives as a case study to illustrate the principles and methodologies of selectivity profiling. This will be contrasted with highly selective 1,6-naphthyridinone-based mTOR inhibitors to highlight the spectrum of selectivity profiles encountered in drug development.[1]
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] A number of 1,8-naphthyridine derivatives have been investigated as kinase inhibitors, making selectivity a critical aspect of their development.[2][3][5]
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. A lack of selectivity in a kinase inhibitor can lead to the modulation of unintended signaling pathways, resulting in unforeseen side effects. Therefore, early and comprehensive selectivity profiling is a crucial step in the hit-to-lead and lead optimization phases of drug discovery.
Caption: Integration of selectivity profiling into the drug discovery workflow.
Case Study: 2-Aryl-1,8-naphthyridin-4-ones - A Focus on Cytotoxicity
Research into a series of substituted 2-arylnaphthyridin-4-one analogues has demonstrated their potent in vitro cytotoxic activity against various human cancer cell lines, including lung cancer (A549) and renal cancer (Caki-2).[6] Several of these compounds exhibited stronger cytotoxicity than the well-known mitotic inhibitor, colchicine.[6]
The mechanism of action for some naphthyridine derivatives is through the inhibition of topoisomerase II or by acting as antimitotic agents that interact with the colchicine binding site on microtubules.[7] This broad cytotoxic activity, while beneficial for cancer treatment, underscores the need for a thorough understanding of their selectivity to minimize effects on healthy, dividing cells.
Structure-Activity Relationship (SAR) Insights
Quantitative structure-activity relationship (QSAR) studies on these 2-aryl-1,8-naphthyridin-4-ones have provided valuable insights into the structural features influencing their cytotoxic activity.[6] For instance, the introduction of a naphthyl group at the C2-position was found to increase cytotoxicity.[6] Furthermore, the position of substituents on this aryl ring significantly impacted activity, with methoxy groups at the C2' and C4' positions being more active than those at the C3' and C4' positions.[6]
These SAR studies are instrumental in guiding the design of more potent and potentially more selective compounds.
A Tale of Two Scaffolds: Comparing Selectivity Profiles
To truly appreciate the concept of selectivity, it is instructive to compare the broad cytotoxic profile of the 2-aryl-1,8-naphthyridin-4-ones with a class of highly selective inhibitors. For this, we turn to the 1,6-naphthyridinone-based mTOR inhibitors, Torin1 and Torin2.[1]
| Compound Class | Primary Target(s) | Observed Activity | Key Selectivity Features |
| 2-Aryl-1,8-naphthyridin-4-ones | Tubulin/Topoisomerase II (inferred) | Potent cytotoxicity against various cancer cell lines.[6][7] | Target-based selectivity (tubulin/topoisomerase), but may lack cell-type specificity. |
| 1,6-Naphthyridinone-based (e.g., Torin1, Torin2) | mTOR Kinase | Highly potent inhibition of mTOR.[1] | High selectivity over the closely related PI3K kinase family and a broad panel of other kinases.[1] |
This comparison highlights a critical distinction in drug development strategies. While broad-spectrum cytotoxic agents have their place in oncology, the field is increasingly moving towards targeted therapies with well-defined selectivity profiles to enhance the therapeutic window and reduce adverse effects.
Experimental Protocols for Evaluating Selectivity
A robust evaluation of a compound's selectivity involves a tiered approach, starting with initial screens against a small, focused panel of targets and progressing to broad, unbiased screens.
Tier 1: Initial Kinase Selectivity Screening
This initial step aims to get a preliminary assessment of the compound's selectivity against a panel of closely related kinases or a representative set of the human kinome.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using a luminescence-based assay)
-
Compound Preparation: Prepare a stock solution of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. As a substituted heterocyclic amine, this compound requires careful handling to mitigate risks to personnel and the environment. This document is intended for trained researchers, scientists, and drug development professionals.
Compound Identification and Hazard Assessment
Before handling or disposal, a thorough understanding of the compound's known and potential hazards is essential. This assessment dictates the necessary precautions and disposal pathways.
-
Compound: 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
-
CAS Number: 65541-95-9[1]
-
Class: Substituted Heterocyclic Amine
Hazard Summary: While comprehensive toxicological data for this specific compound is not thoroughly investigated, the hazard profile is inferred from its chemical class and data on structurally related naphthyridine derivatives.[2] A conservative approach, treating the compound as hazardous, is mandatory.
| Hazard Category | Associated Risk | Rationale & Source |
| Acute Oral Toxicity | Harmful if swallowed. | A related compound, 5,7-dimethyl[3][4]naphthyridin-2-amine, is classified as Acute Toxicity 4 (Oral) with the H302 hazard statement.[5] |
| Skin & Eye Irritation | May cause skin and serious eye irritation. | The parent 1,8-naphthyridine structure is associated with H315 (causes skin irritation) and H319 (causes serious eye irritation) statements.[6] |
| Target Organ Toxicity | May cause respiratory irritation. | A similar tetrahydro-naphthyridine derivative is noted to potentially cause respiratory irritation.[2] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. | As an amine, it can react exothermically with acids.[4] Mixing with strong oxidizers poses a risk of a dangerous reaction.[7] |
| Environmental Hazard | WGK 3: Severe hazard to water. | The related 5,7-dimethyl[3][4]naphthyridin-2-amine has a Water Hazard Class of 3 (WGK 3), indicating a high potential for environmental damage if released.[5] Drain disposal is strictly prohibited.[8][9] |
Immediate Safety Protocols: PPE & Spill Management
Adherence to stringent safety protocols is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE): Proper PPE is non-negotiable. The following must be worn at all times when handling the compound or its waste.
| PPE Category | Specific Requirements | Justification |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes of liquid waste or fine solid particles.[10] |
| Hand Protection | Chemically resistant nitrile gloves. | Provides a barrier against skin contact. Gloves must be changed immediately if contaminated.[7][10] |
| Body Protection | A buttoned laboratory coat. | Protects against incidental contact and contamination of personal clothing.[11] |
| Respiratory | Work in a certified chemical fume hood. | Essential for preventing inhalation of any aerosols or vapors, especially given the potential for respiratory irritation.[2][10] |
Spill Management: In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill:
-
Small Spills (<50 mL/g): If you are trained and equipped, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels on liquid spills.[7] Sweep the absorbed material into a designated hazardous waste container.
-
Large Spills (>50 mL/g): Evacuate the immediate area. Contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
-
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
All waste streams containing 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine must be classified and handled as hazardous chemical waste.[7] Sink or trash disposal is strictly forbidden.[3][9]
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous reactions within waste containers.[3]
-
DO: Collect waste containing this compound in its own designated container.
-
DO NOT: Mix this waste with:
-
Strong Acids (e.g., HCl, H₂SO₄)
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)
-
Other incompatible chemical waste streams.
-
Step 2: Waste Collection
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, weigh boats, filter paper, and absorbent pads.
-
Place them into a durable, sealable solid waste container clearly labeled for this compound.[7]
-
-
Liquid Waste:
-
Collect all solutions, reaction mixtures, and solvent rinses containing the compound.
-
Pour the liquid waste into a dedicated, leak-proof container made of a compatible material (e.g., Nalgene® jerricans or poly carboys are suitable for amine solutions).[12]
-
Ensure the container has a tightly sealing, threaded cap.[12]
-
-
Sharps Waste:
Waste Container Management
Proper management of waste containers in the laboratory is a regulatory requirement.
Container Selection & Condition:
-
Use containers that are in good condition, free of cracks, and compatible with the chemical waste.[12][13]
-
Leave adequate headspace (at least 10% of the container volume) to allow for expansion and prevent spills.[12]
Labeling:
-
Label every waste container as soon as the first drop of waste is added.[12]
-
The label must, at a minimum, include:
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[7][13]
-
Keep containers closed at all times except when actively adding waste.[9][12][13]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[3][12]
Disposal Pathway Decision Logic
The following workflow illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Decontamination of Emptied Containers
Empty containers that once held the pure compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse: Perform a thorough rinse of the empty container with a suitable solvent (e.g., methanol or acetone). This first rinse must be collected and disposed of as hazardous liquid waste .[3][9]
-
Subsequent Rinses: For a compound of this nature, a "triple rinse" is best practice.[9] The second and third rinses must also be collected as hazardous waste. This is a conservative measure due to the compound's unknown, but potential, high toxicity.[3]
-
Drying: Allow the fully rinsed container to air-dry completely in a fume hood.
-
Final Disposal: Once clean and dry, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
Arranging for Final Disposal
The final step is the transfer of custody to trained hazardous waste professionals.
-
Request Pickup: Once a waste container is full, or within six months of the accumulation start date, contact your institution's EHS department to schedule a waste pickup.[8]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste outside of their designated laboratory or SAA.[7]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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MSDS of 5,6,7,8-Tetrahydro-[3][4]naphthyridine-2-carboxylic acid. Capot Chemical. [Link]
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Navigating the Handling of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds like 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine and its analogs are of significant interest due to their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1] As researchers, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides a detailed operational plan for the safe handling of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are grounded in a risk-based approach, ensuring that every step is a self-validating system of protection.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine may not be readily available, data for the closely related compound 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine provides critical safety information.[2] Furthermore, the broader class of naphthyridine derivatives has been investigated for various biological activities, which underscores the need for careful handling to avoid unintended physiological effects.[1][3][4][5]
Based on available data for similar compounds, researchers should assume that 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine may be harmful if swallowed and could cause serious eye irritation. As an aromatic amine, there is also a potential for skin absorption, making dermal protection a critical consideration.[6][7]
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process dictated by the nature of the work being performed (e.g., weighing solids, preparing solutions, running reactions). The following diagram illustrates the hierarchical approach to controlling chemical hazards, with PPE being the final, but crucial, line of defense.
Caption: Hierarchy of Controls for Chemical Safety.
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine. The subsequent sections will delve into the specifics and rationale for each.
| Body Part | PPE Item | Standard | Key Considerations |
| Eyes & Face | Safety Goggles with Side Shields | ANSI Z87.1 / EN 166 | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant splash risk.[8] |
| Hands | Chemical-Resistant Gloves (Nitrile) | ASTM F739 | Double-gloving is recommended. Gloves should be changed immediately if contaminated.[6][7][8] |
| Body | Laboratory Coat | --- | Should be flame-resistant and fully buttoned. |
| Respiratory | Not generally required for small-scale use in a certified chemical fume hood. | NIOSH or EN equivalent | A respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. |
| Feet | Closed-Toed Shoes | --- | Must fully cover the feet; perforated shoes are not permitted.[9] |
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient; chemical splash goggles that provide a seal around the eyes are mandatory.[8]
Operational Protocol:
-
Don safety goggles before entering the laboratory and wear them continuously.
-
When transferring larger volumes of solutions or performing reactions with a potential for splashing, wear a face shield over the safety goggles for an added layer of protection.[8]
Hand Protection: Preventing Dermal Absorption
Aromatic amines, as a class of compounds, can be absorbed through the skin.[6][7] Therefore, selecting the correct gloves is critical. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in most laboratory settings.[8]
Operational Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don two pairs of nitrile gloves (double-gloving). This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Develop a regular schedule for changing gloves to prevent permeation, especially during prolonged handling.[9]
-
Never touch common surfaces (door handles, keyboards, etc.) with gloved hands.
-
Wash hands thoroughly after removing gloves.
Body and Foot Protection: Minimizing Exposure
A flame-resistant laboratory coat, fully buttoned, protects the skin and personal clothing from accidental spills. Closed-toed shoes made of a non-porous material are required to protect the feet from spills and falling objects.[9]
Procedural Guidance for Safe Handling
The level of PPE required may vary depending on the specific task. The following workflow diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
For minor spills (contained within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
For major spills or personnel exposure:
-
Evacuate the area immediately.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station and seek immediate medical attention.
-
Remove any contaminated clothing.
-
Contact your institution's emergency response team.
Waste Disposal
All waste contaminated with 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Ensure waste containers are properly labeled.
Conclusion
The responsible handling of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is paramount for the safety of researchers and the integrity of the scientific process. By understanding the potential hazards, adhering to a multi-layered approach to protection, and diligently using the appropriate personal protective equipment, we can continue to explore the therapeutic potential of this and other novel compounds with confidence and security.
References
- 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine Material Safety D
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- Synthetic Strategies, Reactivity and Applic
- SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- SAFETY D
- Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
- Safety D
- Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. (2023-04-20).
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-diMethyl-1,2,3,4-tetrahydro-1,8-naphthyridine - Safety Data Sheet [chemicalbook.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hsa.ie [hsa.ie]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
